Product packaging for 1-Methyl-1H-benzimidazole-2-thiol(Cat. No.:CAS No. 2360-22-7)

1-Methyl-1H-benzimidazole-2-thiol

Cat. No.: B181300
CAS No.: 2360-22-7
M. Wt: 164.23 g/mol
InChI Key: CDNHLXOFELOEOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Methyl-1H-benzimidazole-2-thiol (CAS 2360-22-7) is a sulfur-containing heterocyclic compound with the molecular formula C 8 H 8 N 2 S and a molecular weight of 164.23 g/mol. This benzimidazole derivative serves as a privileged scaffold and key synthetic intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. The compound's primary research value lies in its role as a versatile precursor for synthesizing pharmacologically active hybrids. Recent studies demonstrate its application in creating benzimidazole-1,2,3-triazole hybrids that exhibit potent antiproliferative activity by inhibiting the Epidermal Growth Factor Receptor (EGFR) pathway, a critical target in oncology . These hybrids have shown remarkable efficacy, with GI50 values in the nanomolar range (25-29 nM) against various cancer cell lines, and function by promoting apoptosis through the activation of caspase-3 and caspase-8 . Benzimidazole cores are recognized as significant pharmacophores due to their ability to interact with biological targets through metal ion coordination, π–π stacking, and hydrogen bonding . The this compound scaffold is structurally analogous to purine, allowing it to mimic natural nucleotides and interact effectively with enzyme active sites . This compound is typically supplied as a solid and should be stored refrigerated at 2-8°C . Please Note: This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is not for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2S B181300 1-Methyl-1H-benzimidazole-2-thiol CAS No. 2360-22-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1H-benzimidazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDNHLXOFELOEOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2NC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40178252
Record name 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2360-22-7
Record name 2H-Benzimidazole-2-thione, 1,3-dihydro-1-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002360227
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Methyl-1,3-dihydro-2H-benzimidazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40178252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Methyl-1H-benzimidazole-2-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details the experimental protocol for its synthesis, summarizes its key physicochemical and spectral properties, and provides a visual representation of the synthetic workflow.

Introduction

This compound, also known as 3-methyl-1H-benzimidazole-2-thione, belongs to the benzimidazole class of heterocyclic compounds. The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1] Derivatives of benzimidazole-2-thiol have garnered significant attention for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a methyl group at the 1-position and a thiol group at the 2-position of the benzimidazole ring system can significantly influence the molecule's physicochemical properties and biological activity.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of N-methyl-o-phenylenediamine with carbon disulfide. This reaction proceeds via the formation of a dithiocarbamate intermediate, which then cyclizes to form the benzimidazole-2-thiol ring system.

Experimental Protocol

The following protocol is a detailed method for the synthesis of this compound:

Materials:

  • N-methyl-1,2-phenylenediamine

  • Carbon disulfide (CS₂)

  • Methanol (MeOH)

  • Petroleum ether

Procedure:

  • In a round-bottom flask, dissolve N-methyl-1,2-phenylenediamine (6.55 mmol) in methanol (20 ml).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add carbon disulfide (13.02 mmol) to the stirred solution.

  • Continue stirring the reaction mixture at 0°C for 24 hours. The solution should become a clear light yellow.

  • After 24 hours, remove the solvent under reduced pressure using a rotary evaporator. This will yield a light yellow solid.

  • Recrystallize the crude solid from a mixture of methanol and petroleum ether (9:1 v/v) to afford pure this compound.[2][3]

Yield: 76%[2]

Synthesis Workflow

Synthesis_Workflow Reactant1 N-methyl-1,2-phenylenediamine Intermediate Dithiocarbamate Intermediate (in situ) Reactant1->Intermediate Reactant2 Carbon Disulfide (CS₂) Reactant2->Intermediate Solvent Methanol (MeOH) Solvent->Intermediate Reaction_Conditions 0°C, 24h Reaction_Conditions->Intermediate Product_crude Crude 1-Methyl-1H- benzimidazole-2-thiol Intermediate->Product_crude Purification Recrystallization (Methanol/Petroleum Ether) Product_crude->Purification Product_pure Pure 1-Methyl-1H- benzimidazole-2-thiol Purification->Product_pure

Caption: Synthetic workflow for this compound.

Characterization

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₈N₂S[4]
Molecular Weight 164.23 g/mol [4]
CAS Number 2360-22-7[4]
Melting Point 193-197 °C
Appearance Light yellow solid[2]
Spectroscopic Data

Detailed spectroscopic data is crucial for the structural elucidation of the synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance): While specific experimental data for this compound is not readily available in the literature, the expected proton NMR spectrum in a solvent like DMSO-d₆ would show characteristic signals for the methyl protons and the aromatic protons of the benzimidazole ring. For a closely related compound, (1-Methyl-1H-benzimidazol-2-yl)methanethiol, the following peaks have been reported: a quartet for the methylene protons, a singlet for the thiol proton, and a complex multiplet for the aromatic protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum is essential for confirming the carbon framework of the molecule. PubChem provides a reference to a ¹³C NMR spectrum for this compound.[4] The spectrum would typically display signals for the methyl carbon, the aromatic carbons, and the thione carbon (C=S).

FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides information about the functional groups present in the molecule. For benzimidazole-2-thiol derivatives, characteristic absorption bands are expected for N-H stretching (if tautomerism occurs), C-H stretching (aromatic and aliphatic), C=N stretching of the imidazole ring, and C=S stretching of the thione group.[5]

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the expected molecular ion peak [M]⁺ would be at m/z 164.[4]

Potential Applications in Drug Development

The benzimidazole scaffold is a cornerstone in the development of a wide array of therapeutic agents. Derivatives of benzimidazole-2-thiol have been investigated for a range of biological activities, suggesting potential applications for this compound in various therapeutic areas.

Putative Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been extensively elucidated, the broader class of benzimidazole derivatives has been shown to interact with several key biological targets. One of the well-established mechanisms of action for some benzimidazole compounds is the inhibition of tubulin polymerization, which disrupts microtubule formation and leads to cell cycle arrest and apoptosis. This mechanism is particularly relevant for their application as anthelmintic and potential anticancer agents.

Signaling_Pathway Compound This compound (Putative) Tubulin Tubulin Dimers Compound->Tubulin Inhibition of Polymerization Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycle Cell Cycle Progression Microtubules->CellCycle Disruption Apoptosis Apoptosis CellCycle->Apoptosis Induction

Caption: Putative signaling pathway involving tubulin polymerization.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The provided experimental protocol offers a reliable method for its preparation, and the summarized characterization data serves as a benchmark for researchers. The potential for this compound in drug discovery, based on the known activities of related benzimidazole derivatives, warrants further investigation into its specific biological targets and mechanisms of action. This guide aims to be a valuable resource for scientists and professionals working in the field of medicinal chemistry and drug development.

References

An In-depth Technical Guide to 1-Methyl-1H-benzimidazole-2-thiol: Physicochemical Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound belonging to the benzimidazole class, is a molecule of significant interest in medicinal chemistry and materials science. The benzimidazole scaffold is a privileged structure, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, presenting key data in a structured format to support research and development efforts.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug discovery and development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂S[1]
Molecular Weight 164.23 g/mol [1]
Melting Point 193-197 °C
Boiling Point Data not available
pKa Data not available
Calculated logP (XLogP3) 1.3[2]
Solubility DMSO (Slightly), Methanol (Slightly)[3]
Appearance Off-White to Pale Yellow Solid[3]
SMILES CN1C2=CC=CC=C2NC1=S[2]
InChI InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)[2]
InChIKey CDNHLXOFELOEOL-UHFFFAOYSA-N[2]
CAS Number 2360-22-7

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its precursor, 2-mercaptobenzimidazole. A general synthetic scheme is outlined below, followed by a detailed experimental protocol.

Synthesis cluster_0 Step 1: Synthesis of 2-Mercaptobenzimidazole cluster_1 Step 2: N-Methylation o_phenylenediamine o-Phenylenediamine mercaptobenzimidazole 2-Mercaptobenzimidazole o_phenylenediamine->mercaptobenzimidazole Reflux cs2 Carbon Disulfide cs2->mercaptobenzimidazole koh KOH / Ethanol/Water koh->mercaptobenzimidazole product This compound mercaptobenzimidazole->product Reaction in Ethanol methyl_iodide Methyl Iodide methyl_iodide->product base Base (e.g., NaOH) base->product

Synthetic pathway for this compound.
Experimental Protocols

Step 1: Synthesis of 2-Mercaptobenzimidazole

A widely used method for the synthesis of 2-mercaptobenzimidazole involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[4]

  • Reagents: o-Phenylenediamine, Carbon Disulfide, Potassium Hydroxide, Ethanol, Water, Acetic Acid.

  • Procedure:

    • A mixture of o-phenylenediamine, potassium ethyl xanthate (or potassium hydroxide and carbon disulfide), 95% ethanol, and water is heated under reflux for 3 hours.[4]

    • Activated charcoal (Norit) is added cautiously, and the mixture is refluxed for an additional 10 minutes.[4]

    • The hot solution is filtered to remove the charcoal.

    • The filtrate is heated to 60-70°C, and warm water is added, followed by the addition of a solution of acetic acid in water with stirring.[4]

    • The product crystallizes upon cooling and is collected by filtration, washed with water, and dried.

Step 2: N-Methylation of 2-Mercaptobenzimidazole

The final step involves the methylation of the nitrogen atom of the benzimidazole ring.

  • Reagents: 2-Mercaptobenzimidazole, Methyl Iodide, Sodium Hydroxide, Ethanol.

  • Procedure:

    • 2-Mercaptobenzimidazole is dissolved in ethanol.[5]

    • A solution of sodium hydroxide in water is added to the mixture.

    • Methyl iodide is added dropwise to the stirred solution.[5]

    • The reaction mixture is stirred at room temperature for a specified period (e.g., 16 hours).

    • The resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., diethyl ether), and may be further purified by recrystallization from a solvent such as ethanol.

Potential Biological Activities and Mechanisms of Action

While specific studies on the biological activities of this compound are limited, the broader class of benzimidazole derivatives is well-known for a range of pharmacological effects. The primary putative mechanisms of action are discussed below.

Inhibition of Tubulin Polymerization

A significant body of research has established that many benzimidazole-containing compounds, particularly anthelmintics and some anticancer agents, exert their biological effects by inhibiting the polymerization of tubulin into microtubules.[6][7] This disruption of the cytoskeleton interferes with essential cellular processes such as cell division, intracellular transport, and the maintenance of cell shape, ultimately leading to apoptosis in rapidly dividing cells. It is plausible that this compound shares this mechanism of action.

Tubulin_Inhibition cluster_0 Cellular Level cluster_1 Molecular Level compound This compound tubulin α/β-Tubulin Dimers compound->tubulin Binds to β-tubulin (putative) polymerization Polymerization compound->polymerization Inhibits microtubules Microtubules tubulin->microtubules Normal Process disruption Disruption of Microtubule Dynamics mitotic_arrest Mitotic Arrest disruption->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Putative mechanism of tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay (Fluorescence-based)

This assay measures the effect of a compound on the polymerization of tubulin in vitro.

  • Materials: Purified tubulin, GTP, tubulin polymerization buffer, fluorescent reporter dye (e.g., DAPI), 96-well black plates, fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and the fluorescent reporter.

    • Add this compound at various concentrations to the wells of a 96-well plate. Include positive (e.g., nocodazole) and negative (vehicle) controls.

    • Initiate polymerization by adding the tubulin solution to each well and immediately start monitoring the fluorescence intensity at 37°C in a plate reader.

    • Record fluorescence measurements at regular intervals for a defined period (e.g., 60 minutes).

    • The rate of polymerization is determined from the slope of the linear portion of the fluorescence curve.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

α-Glucosidase Inhibition

Several studies have reported the α-glucosidase inhibitory activity of various benzimidazole derivatives.[8][9] α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can be an effective strategy for managing type 2 diabetes. This presents another potential avenue of biological activity for this compound.

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

  • Materials: α-Glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), phosphate buffer, 96-well plates, spectrophotometer.

  • Procedure:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • Add different concentrations of this compound to the wells of a 96-well plate. Include a positive control (e.g., acarbose) and a negative control (vehicle).

    • Add the α-glucosidase solution to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate, pNPG, to each well.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined time.

    • Stop the reaction by adding a basic solution (e.g., sodium carbonate).

    • Measure the absorbance of the yellow-colored p-nitrophenol product at a specific wavelength (e.g., 405 nm).

    • Calculate the percentage of inhibition and determine the IC₅₀ value.

Conclusion

This compound is a compound with a well-defined structure and accessible synthetic routes. While a comprehensive experimental characterization of all its physicochemical properties is not yet available in the public domain, its structural similarity to other biologically active benzimidazoles suggests its potential as a modulator of key cellular targets such as tubulin and α-glucosidase. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the properties and therapeutic potential of this intriguing molecule. Further studies are warranted to fully elucidate its biological mechanism of action and to explore its potential applications in drug discovery and development.

References

Spectroscopic Analysis of 1-Methyl-1H-benzimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, along with standardized experimental protocols for these analytical techniques.

Introduction

This compound is a derivative of benzimidazole, a bicyclic aromatic compound. The incorporation of a methyl group at the 1-position and a thiol group at the 2-position imparts specific chemical and physical properties that can be elucidated through spectroscopic methods. Understanding the NMR and IR spectral features is crucial for its structural confirmation, purity assessment, and for studying its interactions in various chemical and biological systems.

Spectroscopic Data

The spectroscopic data for this compound is summarized below. Due to the limited availability of specific experimental spectra for the target compound, data from the closely related analogue, 5-methyl-1H-benzo[d]imidazole-2-thiol, is included for comparative purposes where direct data is unavailable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR Data for this compound

The following table presents the ¹³C NMR chemical shifts for this compound.[1]

Carbon AtomChemical Shift (δ) ppm
C=S~168.4
C3a/C7aNot available
C4/C7Not available
C5/C6Not available
N-CH₃Not available

Note: A complete peak assignment was not available in the cited source. The chemical shift for the C=S carbon is estimated based on data for similar benzimidazole-2-thione derivatives.

¹H NMR Data for 5-methyl-1H-benzo[d]imidazole-2-thiol

The ¹H NMR spectral data for the closely related 5-methyl-1H-benzo[d]imidazole-2-thiol is provided below as a reference. The aromatic protons and the methyl group protons are expected in similar regions for this compound, with the addition of a signal for the N-methyl group.

Proton(s)Chemical Shift (δ) ppmMultiplicity
Aromatic CHNot specifiedMultiplet
NHNot specifiedSinglet
SHNot specifiedSinglet
C-CH₃Not specifiedSinglet
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

IR Data for 5-methyl-1H-benzo[d]imidazole-2-thiol

The characteristic IR absorption bands for 5-methyl-1H-benzo[d]imidazole-2-thiol are listed below.[2] These provide an indication of the expected vibrational modes for this compound.

Functional GroupWavenumber (ν) cm⁻¹
N-H stretch3124
S-H stretch2567
Aromatic C-H stretch3093, 3041
Aliphatic C-H stretch2962, 2868
C=N stretch1620
Aromatic C=C stretch1521-1467

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and IR spectra for compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid overlapping signals with the analyte.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

Instrumental Analysis:

  • The NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

  • For ¹H NMR, the spectral width is set to approximately 16 ppm, centered around 6 ppm. A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise ratio.

  • For ¹³C NMR, the spectral width is set to approximately 250 ppm, centered around 125 ppm. A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of the ¹³C isotope. A proton decoupling sequence is used to simplify the spectrum.

  • The chemical shifts are referenced internally to the residual solvent peak or to tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Place a small amount (1-2 mg) of the solid this compound sample in a clean, dry agate mortar.

  • Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr).

  • Gently grind the mixture with a pestle until a fine, homogeneous powder is obtained.

  • Transfer a small amount of the powder into a pellet press.

  • Apply pressure (typically 8-10 tons) for a few minutes to form a thin, transparent or translucent pellet.

Instrumental Analysis:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹, by co-adding a sufficient number of scans (e.g., 32 or 64) to achieve an adequate signal-to-noise ratio.

  • The obtained spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Visualizations

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_interp Interpretation Sample Compound: 1-Methyl-1H- benzimidazole-2-thiol NMR_Prep Dissolution in Deuterated Solvent Sample->NMR_Prep IR_Prep Grinding with KBr Sample->IR_Prep NMR_Acq NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrometer IR_Prep->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR_Acq->NMR_Data IR_Data IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Data Interpretation Structural Elucidation & Functional Group Analysis NMR_Data->Interpretation IR_Data->Interpretation

Caption: Workflow of Spectroscopic Analysis.

Signaling Pathways in Spectroscopic Data Interpretation

This diagram illustrates the logical connections between the raw spectroscopic data and the final structural interpretation.

Spectroscopic_Interpretation_Pathway cluster_nmr NMR Data cluster_ir IR Data cluster_structure Structural Features ChemShift Chemical Shifts (δ) Environment Electronic Environment of Nuclei ChemShift->Environment Multiplicity Signal Splitting Neighbors Adjacent Protons Multiplicity->Neighbors Integration Peak Area ProtonRatio Relative Number of Protons Integration->ProtonRatio Wavenumber Absorption Bands (cm⁻¹) FuncGroups Functional Groups Wavenumber->FuncGroups FinalStructure Final Structure of This compound Environment->FinalStructure Neighbors->FinalStructure ProtonRatio->FinalStructure FuncGroups->FinalStructure

Caption: Interpretation of Spectroscopic Data.

References

The Biological Frontier of 1-Methyl-1H-benzimidazole-2-thiol Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. This technical guide focuses on a specific, yet highly promising subclass: 1-Methyl-1H-benzimidazole-2-thiol derivatives. The strategic placement of a methyl group at the N-1 position and a thiol group at the C-2 position provides a unique template for developing novel therapeutic agents with enhanced potency and selectivity. This document serves as an in-depth resource, consolidating key findings on their synthesis, biological activities, and mechanisms of action, presented in a manner that is both comprehensive and accessible to professionals in the field of drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically begins with the formation of the core benzimidazole ring, followed by functionalization at the thiol group. A common synthetic route involves the cyclization of N-methyl-o-phenylenediamine with carbon disulfide. The resulting this compound can then be subjected to various electrophilic substitution reactions at the sulfur atom to yield a diverse library of derivatives.

A generalized synthetic workflow is outlined below:

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Derivatization (S-Alkylation) A N-Methyl-o-phenylenediamine C This compound A->C B Carbon Disulfide (CS2) B->C E This compound Derivative C->E D Electrophile (e.g., Alkyl Halide) D->E

A generalized synthetic workflow for this compound derivatives.

Biological Activities and Quantitative Data

Derivatives of this compound have demonstrated significant potential across a range of therapeutic areas. The following sections summarize the key findings and present quantitative data for their biological activities.

Antimicrobial Activity

Benzimidazole derivatives are well-established as potent antimicrobial agents. The introduction of a 1-methyl and a 2-thiol group, which can be further functionalized, allows for the fine-tuning of their activity against various bacterial and fungal strains.

Table 1: Antibacterial Activity of 2-(Benzylthio)methyl-1H-benzimidazole Derivatives

CompoundR GroupTest OrganismMIC (µg/mL)Reference
5b2,4-dichlorobenzylS. aureus140[1]
E. coli140[1]
5d4-nitrobenzylS. aureus160[1]
5e2-nitrobenzylS. aureus240[1]
E. coli240[1]
5f2-chlorobenzylS. aureus280[1]
5g3,4-dichlorobenzylS. aureus320[1]
E. coli320[1]
5h4-methylbenzylE. coli360[1]
5j4-methoxybenzylS. aureus280[1]
E. coli400[1]

Note: While not 1-methyl derivatives, these compounds with a substituent on the 2-thiomethyl group provide insight into the structure-activity relationship of this class of benzimidazoles.

Anticancer Activity

The anticancer potential of benzimidazole derivatives is a major area of research. These compounds often exert their effects through the inhibition of key cellular processes in cancer cells, such as cell division and signaling.

Table 2: Anticancer Activity of Various Benzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Benzimidazole-Triazole Hybrid (18) A549 (Lung)0.63[2]
NCI-H460 (Lung)0.99[2]
MCF-7 (Breast)1.3[2]
MDA-MB-231 (Breast)0.94[2]
N,2,6-trisubstituted 1H-benzimidazole (67) MDA-MB-231 (Breast)2.39[2]
HepG2 (Liver)3.22[2]
RMS (Rhabdomyosarcoma)4.83[2]
MCF-7 (Breast)5.66[2]
C26 (Colon)3.90[2]
Fluoro aryl benzimidazole (1) HOS (Osteosarcoma)1.8[2]
G361 (Melanoma)2.0[2]
MCF-7 (Breast)2.8[2]
K-562 (Leukemia)7.8[2]
Enzyme Inhibitory Activity

The benzimidazole scaffold is also a privileged structure for the design of enzyme inhibitors. Derivatives have shown inhibitory activity against a range of enzymes, including α-glucosidase and cholinesterases.

Table 3: α-Glucosidase Inhibitory Activity of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols

CompoundR GroupIC50 (µM)Reference
7i2,4-dihydroxybenzylidene0.64 ± 0.05
7d4-chlorobenzylidene5.34 ± 0.16
7f2,4-dichlorobenzylidene6.46 ± 0.30
7g3,4-dichlorobenzylidene8.62 ± 0.19
7c4-bromobenzylidene9.84 ± 0.08
7m4-(dimethylamino)benzylidene11.09 ± 0.79
7a4-fluorobenzylidene11.84 ± 0.26
Acarbose (Standard)-873.34 ± 1.21

Note: These compounds are 1H-benzimidazole-2-thiols, demonstrating the potential of the thiol group for biological activity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of biological activity. The following are standard methodologies for assessing the antimicrobial and anticancer effects of novel compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of Test Compound: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Cytotoxicity Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of approximately 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Mechanism of Action: Disruption of Microtubule Polymerization

A well-documented mechanism of action for the anticancer activity of many benzimidazole derivatives is the disruption of microtubule dynamics. By binding to β-tubulin, these compounds inhibit microtubule polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

G cluster_0 Cellular Environment BZD Benzimidazole Derivative Tubulin α/β-Tubulin Dimers BZD->Tubulin Binds to β-tubulin Microtubule Microtubule Polymer BZD->Microtubule Inhibits Polymerization Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization Mitosis Mitotic Spindle Formation Microtubule->Mitosis Essential for CellCycle G2/M Phase Arrest Mitosis->CellCycle Leads to Apoptosis Apoptosis CellCycle->Apoptosis

General mechanism of anticancer action for benzimidazole derivatives.

Conclusion and Future Perspectives

This compound derivatives represent a versatile and promising scaffold for the development of new therapeutic agents. Their synthetic accessibility allows for the creation of diverse chemical libraries, and preliminary studies indicate significant potential in the fields of antimicrobial and anticancer therapy. The quantitative data, though in some cases extrapolated from closely related structures, underscores the importance of the benzimidazole core and the potential for fine-tuning activity through substitution at the 1- and 2-positions.

Future research should focus on the systematic synthesis and screening of a broad range of this compound derivatives to establish a clear structure-activity relationship. Elucidating the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as drug candidates. The detailed experimental protocols provided in this guide offer a standardized framework for such investigations, paving the way for the discovery of novel and effective treatments for a variety of diseases.

References

Unraveling the Core Mechanism of 1-Methyl-1H-benzimidazole-2-thiol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth exploration of the multifaceted mechanism of action of 1-Methyl-1H-benzimidazole-2-thiol, a compound more commonly known as methimazole or thiamazole. Primarily recognized for its potent antithyroid properties, this document delves into its molecular interactions, enzymatic inhibition, and broader physiological effects, offering a valuable resource for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of Thyroid Peroxidase (TPO)

The principal and most well-documented mechanism of action of this compound is the inhibition of thyroid peroxidase (TPO).[1][2][3][4][5] TPO is a crucial enzyme in the biosynthesis of thyroid hormones, thyroxine (T4) and triiodothyronine (T3).[3][4] Methimazole's inhibitory action disrupts this synthesis at multiple key steps.

Methimazole functions by irreversibly binding to the active site of TPO.[3] This interference prevents the oxidation of iodide ions (I⁻) to iodine (I₂), a critical step for the subsequent iodination of tyrosine residues on the thyroglobulin protein.[1][3][4] Furthermore, it inhibits the coupling of these iodotyrosine residues (monoiodotyrosine and diiodotyrosine) to form the mature thyroid hormones T4 and T3.[3][4] It is important to note that methimazole does not inhibit the release of pre-formed thyroid hormones stored in the thyroid gland.[4][5]

The following diagram illustrates the thyroid hormone synthesis pathway and the inhibitory role of this compound.

Thyroid_Hormone_Synthesis_Inhibition cluster_blood Bloodstream cluster_follicular_cell Thyroid Follicular Cell cluster_lumen Follicular Lumen Iodide_blood Iodide (I⁻) NIS Na⁺/I⁻ Symporter (NIS) Iodide_blood->NIS Trapping Iodide_cell Iodide (I⁻) NIS->Iodide_cell Iodide_lumen Iodide (I⁻) Iodide_cell->Iodide_lumen Transport Thyroglobulin_synthesis Thyroglobulin (Tg) Synthesis Tg Tg Thyroglobulin_synthesis->Tg Iodination Iodination of Tg Tg->Iodination TPO_synthesis TPO Synthesis TPO Thyroid Peroxidase (TPO) TPO_synthesis->TPO TPO->Iodination Coupling Coupling of Iodotyrosines TPO->Coupling Iodine Iodine (I₂) Iodide_lumen->Iodine Oxidation Iodine->Iodination Iodination->Coupling Hormone_storage T3 & T4 stored in Colloid Coupling->Hormone_storage MMI This compound (Methimazole) MMI->TPO Inhibits

Inhibition of Thyroid Hormone Synthesis by this compound
Quantitative Data: TPO Inhibition

The inhibitory potency of this compound against TPO has been quantified in various studies.

ParameterValueCell/System TypeReference
IC₅₀0.11 µMRat thyroid microsomes[5][6]

Secondary Mechanisms of Action

Beyond its primary antithyroid activity, this compound exhibits other biological effects, including the inhibition of other enzyme systems and immunomodulatory activities.

Inhibition of Mushroom Tyrosinase

This compound has been shown to inhibit mushroom tyrosinase, an enzyme involved in melanin synthesis. The mechanism of inhibition is twofold: it can chelate the copper at the enzyme's active site and also conjugate with o-quinones, the products of the enzymatic reaction.[7][8]

ParameterValueSubstrateInhibition TypeReference
Kᵢ4.6 x 10⁻⁶ MDL-3,4-dihydroxyphenylalanineMixed-type[7][8]
IC₅₀1.43 mM[9]
Inhibition of Dopamine β-Hydroxylase

Research has indicated that this compound can inhibit dopamine β-hydroxylase, the enzyme responsible for converting dopamine to norepinephrine.[10][11] This inhibition was observed to be uncompetitive with respect to the cofactor ascorbate and of a mixed type with respect to the substrate tyramine, suggesting an interaction with the reduced form of the enzyme.

Immunomodulatory Effects

This compound has demonstrated immunomodulatory properties, which may contribute to its therapeutic efficacy in autoimmune thyroid diseases like Graves' disease.[3][12][13][14] Studies have shown that it can alter the number and function of various immunocompetent cells.[13][14] In mice, it was found to reduce the proliferative response of splenic lymphocytes to certain stimuli.[12] Another study suggests that its immunomodulatory effects in thyroid cells may be linked to the inhibition of the interferon-gamma (IFN-γ) signaling pathway and its ability to scavenge hydrogen peroxide.[3]

The following diagram illustrates the logical flow of the immunomodulatory actions of this compound.

Immunomodulatory_Effects MMI This compound Immune_Cells Immune Cells (e.g., T-cells, B-cells) MMI->Immune_Cells Direct Effect Thyrocytes Thyroid Cells (Thyrocytes) MMI->Thyrocytes IFN_gamma Interferon-gamma (IFN-γ) Signaling MMI->IFN_gamma Inhibits H2O2 Hydrogen Peroxide (H₂O₂) Scavenging MMI->H2O2 Enhances Autoimmune_Response Reduced Autoimmune Response Immune_Cells->Autoimmune_Response Thyrocytes->IFN_gamma Thyrocytes->H2O2 IFN_gamma->Autoimmune_Response H2O2->Autoimmune_Response

Immunomodulatory Pathways of this compound

Relevance in Cancer Research

The benzimidazole scaffold, of which this compound is a derivative, is a prominent structure in the development of anticancer agents.[15][16][17] Various benzimidazole derivatives have been shown to exhibit cytotoxic activity against several cancer cell lines through mechanisms such as microtubule inhibition and targeting of specific kinases.[15][17] While direct and extensive research on the anticancer properties of this compound itself is limited, the broader potential of this chemical class in oncology is an active area of investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the mechanism of action of this compound.

In Vivo Induction of Hypothyroidism in Rodents

This protocol is widely used to study the effects of reduced thyroid hormone levels and the efficacy of antithyroid compounds.

  • Objective: To induce a hypothyroid state in rats or mice.

  • Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.[1][18]

  • Administration Routes:

    • In Drinking Water: This method is suitable for long-term studies. Concentrations typically range from 0.025% to 0.1% (w/v) in the drinking water.[1][18][19] The medicated water should be replaced every 2-3 days.[1]

    • Intragastric Gavage: This allows for precise daily dosing. Doses can range from 5 mg/100 g to 8 mg/100 g of body weight.[18][19]

  • Duration: Typically 21 to 42 days.[1]

  • Monitoring:

    • Regularly monitor body weight and water consumption.[1]

    • Collect blood samples at the end of the treatment period to measure serum levels of T3, T4, and Thyroid-Stimulating Hormone (TSH).[2][18][19] A significant decrease in T3 and T4 and an increase in TSH confirm hypothyroidism.[2]

The general workflow for inducing experimental hypothyroidism is depicted below.

Hypothyroidism_Induction_Workflow start Start: Acclimatize Animals divide Divide into Control and Treatment Groups start->divide administer Administer this compound (e.g., in drinking water or via gavage) divide->administer monitor Monitor Body Weight and Water Intake administer->monitor During Treatment Period collect Collect Blood Samples administer->collect End of Treatment monitor->administer analyze Analyze Serum T3, T4, and TSH Levels collect->analyze end End: Confirm Hypothyroid State analyze->end

Experimental Workflow for Inducing Hypothyroidism
In Vitro Thyroid Peroxidase (TPO) Inhibition Assay

This assay is fundamental for quantifying the inhibitory potential of compounds on TPO activity.

  • Objective: To measure the half-maximal inhibitory concentration (IC₅₀) of this compound on TPO.

  • Materials:

    • Source of TPO: Rat thyroid microsomes or a cell line overexpressing TPO.[5][20]

    • Substrate: Amplex UltraRed (AUR) is a commonly used fluorescent substrate.[20][21]

    • Hydrogen Peroxide (H₂O₂).[5]

    • Assay Buffer (e.g., potassium phosphate buffer).[5]

    • Microplate reader.[5]

  • Procedure (based on Amplex UltraRed assay):

    • Prepare rat thyroid microsomes from untreated rats.[5]

    • In a microplate, add the AUR reagent, microsomal protein, and H₂O₂ to the assay buffer.[6]

    • Include a dose-response curve for this compound.

    • Incubate the reaction mixture.

    • Measure the fluorescence using a microplate reader.

    • Calculate the percent inhibition relative to a control without the inhibitor and determine the IC₅₀ value.

In Vitro Mushroom Tyrosinase Inhibition Assay

This assay is used to assess the inhibitory effect of compounds on tyrosinase activity.

  • Objective: To determine the inhibitory kinetics and IC₅₀ of this compound on mushroom tyrosinase.

  • Materials:

    • Mushroom tyrosinase enzyme.[22]

    • Substrate: L-DOPA or L-tyrosine.[22]

    • Phosphate buffer (pH 6.8).[23]

    • Spectrophotometer or microplate reader.[22]

  • Procedure:

    • Prepare a solution of mushroom tyrosinase in phosphate buffer.

    • In a microplate, add the test compound at various concentrations to a solution of the substrate (L-DOPA or L-tyrosine).

    • Initiate the reaction by adding the mushroom tyrosinase solution.

    • Monitor the change in absorbance over time at a specific wavelength (typically 475 nm), which corresponds to the formation of dopachrome.[22]

    • Calculate the rate of reaction and determine the percent inhibition.

    • For kinetic analysis, vary the concentrations of both the substrate and the inhibitor to determine the type of inhibition and the inhibition constant (Kᵢ).

Conclusion

This compound exerts its primary therapeutic effect through the potent and specific inhibition of thyroid peroxidase, thereby blocking the synthesis of thyroid hormones. Additionally, it demonstrates a range of secondary activities, including the inhibition of other metalloenzymes like mushroom tyrosinase and dopamine β-hydroxylase, as well as clinically relevant immunomodulatory effects. The benzimidazole scaffold continues to be a foundation for the development of new therapeutic agents, particularly in the field of oncology. The experimental protocols detailed herein provide a framework for the continued investigation of this and related compounds.

References

An In-Depth Technical Guide to 1-Methyl-1H-benzimidazole-2-thiol (CAS 2360-22-7): Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-1H-benzimidazole-2-thiol, identified by CAS number 2360-22-7, is a heterocyclic compound belonging to the benzimidazole class of molecules. This class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores the known and potential applications of this compound, with a particular focus on its relevance to drug development and biological research. While specific mechanistic and signaling pathway data for this particular derivative are limited, this guide will draw upon the broader knowledge of benzimidazole-2-thiols to infer potential biological activities and mechanisms of action, providing a foundation for future research.

Chemical Properties and Data

This compound is a solid at room temperature with a molecular formula of C₈H₈N₂S and a molecular weight of 164.23 g/mol .[1][2][3] Key physicochemical properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 2360-22-7[1][2][3]
Molecular Formula C₈H₈N₂S[1][2][3]
Molecular Weight 164.23 g/mol [1][3]
Melting Point 193-197 °C[3]
Appearance Solid
SMILES Cn1c(S)nc2ccccc12
InChI 1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)
InChIKey CDNHLXOFELOEOL-UHFFFAOYSA-N

Synthesis and Experimental Protocols

General Synthetic Workflow:

G General Synthesis of this compound A o-Phenylenediamine C 1H-Benzimidazole-2-thiol A->C Cyclization B Carbon Disulfide (CS2) B->C E This compound C->E N-Methylation D Methylating Agent (e.g., Methyl Iodide) D->E

A generalized synthetic pathway for this compound.

Experimental Protocol: Synthesis of 1H-Benzimidazole-2-thiol (A Precursor)

A common method for the synthesis of the precursor, 1H-benzimidazole-2-thiol, involves the reaction of o-phenylenediamine with carbon disulfide in the presence of a base.[4][5]

  • Reagents: o-Phenylenediamine, Carbon Disulfide, Potassium Hydroxide, Ethanol, Water.

  • Procedure:

    • A solution of potassium hydroxide is prepared in a mixture of ethanol and water.

    • Carbon disulfide is added to this solution.

    • o-Phenylenediamine is then added portion-wise to the reaction mixture.

    • The mixture is refluxed for several hours.

    • Upon completion, the reaction mixture is cooled, and the product is precipitated by acidification.

    • The crude product is then purified by recrystallization.

N-Methylation to Yield this compound

The subsequent N-methylation of 1H-benzimidazole-2-thiol would typically involve reaction with a methylating agent such as methyl iodide in the presence of a base to deprotonate the imidazole nitrogen, leading to the formation of the N-methylated product. The reaction conditions would need to be optimized to favor N-alkylation over S-alkylation.

Analytical Data

The characterization of this compound relies on standard analytical techniques. While a complete set of assigned spectral data for this specific compound is not available in the provided search results, representative data for closely related benzimidazole-2-thiol derivatives are presented below.

Spectroscopic Data for Related Benzimidazole-2-thiols:

TechniqueObserved FeaturesReference(s)
¹H NMR Aromatic protons typically appear in the range of δ 7.0-8.0 ppm. The N-H proton of the parent thiol is observed as a broad singlet at δ ~12-13 ppm. The methyl group protons would be expected to appear as a singlet in the aliphatic region.[4][5][6][7][8]
¹³C NMR Aromatic carbons resonate in the region of δ 110-140 ppm. The thiocarbonyl carbon (C=S) is typically observed further downfield.[6][8]
IR (Infrared) Spectroscopy Characteristic peaks include N-H stretching (~3100-3400 cm⁻¹ for the parent thiol), C=N stretching (~1620 cm⁻¹), and C-H aromatic stretching (~3000-3100 cm⁻¹).[7][8]

Applications and Biological Activities

The benzimidazole scaffold is a "privileged structure" in medicinal chemistry, and its derivatives have been reported to possess a wide array of biological activities.

Potential Therapeutic Areas:

  • Anthelmintic: Benzimidazole derivatives are widely used as anthelmintic agents.[5] Their mechanism of action often involves the inhibition of tubulin polymerization in parasites.

  • Antioxidant: Several benzimidazole-2-thiol derivatives have demonstrated antioxidant properties.[5] The thiol group can participate in redox reactions, potentially scavenging reactive oxygen species.

  • Antibacterial: The benzimidazole core is present in some antibacterial agents.[9][10] The mechanism can involve the inhibition of essential bacterial enzymes.

  • Anti-diabetic: Some derivatives have been investigated for their potential as α-glucosidase inhibitors.[11][12]

Logical Relationship of Benzimidazole-2-thiol Activities:

G Potential Biological Activities of Benzimidazole-2-thiols A Benzimidazole-2-thiol Core Structure B Anthelmintic Activity A->B C Antioxidant Activity A->C D Antibacterial Activity A->D E Anti-diabetic Activity A->E F Inhibition of Tubulin Polymerization B->F Mechanism G Redox Modulation / ROS Scavenging C->G Mechanism H Inhibition of Bacterial Enzymes D->H Mechanism I α-Glucosidase Inhibition E->I Mechanism

Potential biological activities stemming from the core benzimidazole-2-thiol structure.

Potential Signaling Pathways and Mechanisms of Action

While specific signaling pathways modulated by this compound have not been elucidated in the available literature, the known activities of related compounds suggest potential mechanisms of action.

Thiol/Disulfide Redox Signaling:

The thiol group in this compound could potentially interact with cellular thiol/disulfide redox systems, which are crucial for cell signaling and maintaining homeostasis.[13]

Hypothetical Signaling Interaction:

G Hypothetical Interaction with Redox Signaling A This compound B Cellular Thiols (e.g., Glutathione) A->B Thiol-disulfide exchange C Reactive Oxygen Species (ROS) A->C ROS scavenging D Redox-sensitive Signaling Proteins B->D Reduction C->D Oxidation E Cellular Response (e.g., Antioxidant defense, Apoptosis) D->E Signal Transduction

A hypothetical model of how a thiol-containing compound might influence redox signaling pathways.

Conclusion

This compound is a compound with a foundation in the medicinally significant benzimidazole class. While its specific biological activities and mechanisms of action are yet to be fully explored, the broader family of benzimidazole-2-thiols demonstrates a range of promising therapeutic properties. This technical guide provides a summary of the available chemical and physical data, a general synthetic approach, and an overview of the potential applications for this compound. Further research is warranted to fully characterize the biological profile of this compound and to elucidate its potential as a lead compound in drug discovery programs. The detailed experimental protocols and data presented for related compounds offer a valuable starting point for researchers and scientists in this endeavor.

References

An In-depth Technical Guide to 1-Methyl-1H-benzimidazole-2-thiol: Synonyms, Synthesis, and Biological Insights

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound of interest in various scientific domains, including medicinal chemistry and materials science. This document consolidates its nomenclature, synthesis protocols, and available biological data, offering a valuable resource for professionals engaged in research and development.

Nomenclature and Synonyms

This compound is known by a variety of names in scientific literature and chemical databases. A clear understanding of these synonyms is crucial for exhaustive literature searches and accurate identification of the compound.

Type Identifier
IUPAC Name This compound[1]
3-methyl-1H-benzimidazole-2-thione
CAS Number 2360-22-7[1]
Molecular Formula C8H8N2S[1]
Molecular Weight 164.23 g/mol [1]
InChI InChI=1S/C8H8N2S/c1-10-7-5-3-2-4-6(7)9-8(10)11/h2-5H,1H3,(H,9,11)[1]
InChIKey CDNHLXOFELOEOL-UHFFFAOYSA-N[1]
SMILES CN1C2=CC=CC=C2NC1=S[2]
Common Synonyms 1-Methyl-1H-benzo[d]imidazole-2-thiol
1,3-Dihydro-1-methyl-2H-benzimidazole-2-thione
2-Mercapto-1-methylbenzimidazole
Methimazole impurity B

Synthesis Protocols

A reliable method for the synthesis of this compound is essential for its further study and application. The following protocol has been described in the literature.

Synthesis of this compound

Materials:

  • 1-Methyl-1H-benzimidazole

  • Dry Tetrahydrofuran (THF)

  • Triethylamine (NEt3)

  • Ethyl chloroformate

Procedure:

  • Dissolve this compound (3.00 mmol, 1.00 equivalent) in 5 mL of dry THF.

  • Cool the solution to 0 °C in an ice bath.

  • While stirring, add triethylamine (5.78 mmol, 1.93 equivalents) dropwise to the solution.

  • Following the addition of triethylamine, add a solution of ethyl chloroformate (3.00 mmol, 1.00 equivalent) in 5 mL of THF dropwise.

  • Allow the resulting suspension to react. Further processing and purification steps would be required to isolate the final product.[3]

Logical Flow of Synthesis:

G cluster_reactants Reactants cluster_solvent Solvent cluster_conditions Conditions 1_Methyl_1H_benzimidazole_2_thiol This compound Reaction Reaction 1_Methyl_1H_benzimidazole_2_thiol->Reaction in THF Ethyl_chloroformate Ethyl chloroformate Ethyl_chloroformate->Reaction in THF NEt3 Triethylamine (Base) NEt3->Reaction THF Dry THF Temp 0 °C Temp->Reaction Product S-acylated intermediate Reaction->Product

A simplified workflow for the synthesis of an S-acylated derivative.

Biological Activity and Potential Applications

While extensive biological data specifically for this compound is limited in publicly accessible literature, research on closely related benzimidazole-2-thiol derivatives provides valuable insights into its potential pharmacological profile.

Antiparasitic Activity of Related Compounds

Studies on halogenated derivatives of this compound have demonstrated significant trypanocidal activity. Specifically, 5-chloro-1-methyl-1H-benzimidazole-2-thiol and its regioisomer, 6-chloro-1-methyl-1H-benzimidazole-2-thiol, have shown better activity against two strains of Trypanosoma cruzi (NINOA and INC5) than the reference drugs nifurtimox and benznidazole.[4][5][6] These compounds exhibited low cytotoxicity against Vero cells, indicating a high selectivity index for the parasite.[4][5][6][7][8][9][10][11]

The proposed mechanism of action for similar benzimidazole derivatives against T. cruzi involves targeting the parasite's cytoskeleton.[7] It is hypothesized that these compounds may interact with the catalytic domain of cruzain, a key cysteine protease in the parasite.[7]

Experimental Protocol: In vitro Trypanocidal Assay (General)

The following is a generalized protocol based on studies of similar compounds.

Materials:

  • Bloodstream trypomastigotes of T. cruzi

  • Test compound (e.g., 5-chloro-1-methyl-1H-benzimidazole-2-thiol)

  • Reference drugs (Nifurtimox, Benznidazole)

  • Culture medium

  • Vero cells (for cytotoxicity assessment)

  • Microtiter plates

Procedure:

  • Parasite Lysis Assay:

    • Bloodstream trypomastigotes are incubated with various concentrations of the test compound and reference drugs.

    • The percentage of parasite lysis is determined by microscopic counting after a specific incubation period.

    • The 50% lytic concentration (LC50) is calculated.

  • Cytotoxicity Assay:

    • Vero cells are incubated with the same concentrations of the test compound.

    • Cell viability is assessed using a suitable method (e.g., MTT assay).

    • The 50% cytotoxic concentration (CC50) is determined.

  • Selectivity Index (SI) Calculation:

    • The SI is calculated as the ratio of CC50 (for host cells) to LC50 (for parasites). A higher SI indicates greater selectivity for the parasite.

Signaling Pathway Hypothesis:

G Benzimidazole_Derivative Benzimidazole-2-thiol Derivative Cruzain Cruzain (Cysteine Protease) Benzimidazole_Derivative->Cruzain Inhibition Cytoskeleton_Disruption Cytoskeleton Disruption Cruzain->Cytoskeleton_Disruption Leads to Parasite_Death Parasite Death Cytoskeleton_Disruption->Parasite_Death

Hypothesized mechanism of action against T. cruzi.
Other Potential Applications

This compound has also been utilized in the field of materials science. It has been employed as a molecule for surface-enhanced Raman scattering (SERS) studies, indicating its potential as a probe for sensitive detection methods.[12] The experiments involved diluting the compound in methanol and allowing it to adsorb onto a gold film over silica nanospheres substrate for spectral acquisition.[12]

Experimental Workflow: SERS Analysis

G cluster_sample_prep Sample Preparation Analyte This compound in Methanol Incubation Overnight Incubation Analyte->Incubation Substrate Au/SiO2 SERS Substrate Substrate->Incubation Drying Drying (Nitrogen Flow) Incubation->Drying Measurement Raman Spectroscopy Drying->Measurement Data SERS Spectrum Measurement->Data

A general workflow for SERS analysis.

Conclusion

This compound is a versatile molecule with established nomenclature and synthesis routes. While comprehensive biological data for this specific compound is emerging, the significant antiparasitic activity of its close derivatives suggests a promising area for future drug development research. Further investigation into its specific mechanism of action and exploration of its potential in other therapeutic areas is warranted. Its application in materials science as a SERS probe highlights its broader utility in scientific research. This guide serves as a foundational resource to stimulate and support further inquiry into this intriguing compound.

References

An In-depth Technical Guide to the Discovery and History of Benzimidazole-2-thiol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological activities of benzimidazole-2-thiol and its derivatives. Benzimidazole-2-thiol, a heterocyclic compound featuring a fused benzene and imidazole ring with a thiol group at the 2-position, has emerged as a versatile scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-diabetic properties. This document details key historical milestones, provides established experimental protocols for synthesis, presents quantitative data on physicochemical properties and biological activities in tabular format, and illustrates the underlying mechanisms of action through signaling pathway diagrams.

Discovery and History

The journey of benzimidazole-2-thiol compounds began with the discovery of the parent benzimidazole ring system.

  • 1872: The benzimidazole nucleus was first synthesized by Hoebrecker through the reduction of 2-nitro-4-methylacetanilide.

  • Early 20th Century: Following the discovery of the benzimidazole scaffold, chemists began to explore its derivatives for various applications. The synthesis of 2-mercaptobenzimidazole (benzimidazole-2-thiol) was developed during this period, with one of the earliest methods involving the reaction of o-phenylenediamine with carbon disulfide.[1] This reaction remains a fundamental approach for its synthesis today.

Initially, the applications of benzimidazole-2-thiol were primarily in the industrial sector, where it was utilized as a vulcanization accelerator in the rubber industry.[1] However, the structural similarity of the benzimidazole core to naturally occurring purines spurred interest in its potential biological activities, paving the way for its exploration in medicinal chemistry.

Physicochemical Properties of Benzimidazole-2-thiol

Benzimidazole-2-thiol exists in tautomeric equilibrium with its thione form, 1,3-dihydro-2H-benzimidazole-2-thione. The thione form is generally considered to be the predominant tautomer in the solid state.

PropertyValueReference
Molecular Formula C₇H₆N₂S[2]
Molar Mass 150.20 g/mol [2]
Appearance White to light yellow crystalline solid[1]
Melting Point 300-304 °C[2]
Solubility Insoluble in water; soluble in ethanol, DMSO, and DMF
pKa ~9.98 (acidic N-H)

Spectral Data:

  • ¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 12.55 (s, 2H, NH), 7.15 (m, 4H, Ar-H).

  • ¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 167.0 (C=S), 131.0 (C), 122.0 (CH), 109.5 (CH).

  • IR (KBr, cm⁻¹): 3150-2800 (N-H stretching), 1500 (C=C stretching), 1250 (C=S stretching).

Synthesis of Benzimidazole-2-thiol and Derivatives

The classical synthesis of benzimidazole-2-thiol involves the condensation of o-phenylenediamine with carbon disulfide. Numerous derivatives have been synthesized by subsequent reactions at the nitrogen and sulfur atoms.

General Synthesis of Benzimidazole-2-thiol

A widely adopted and reliable method for the laboratory-scale synthesis of benzimidazole-2-thiol is the reaction of o-phenylenediamine with potassium ethyl xanthate or with carbon disulfide in the presence of a base.

Experimental Protocol:

  • Materials: o-phenylenediamine, potassium ethyl xanthate (or potassium hydroxide and carbon disulfide), 95% ethanol, water, activated charcoal (Norit), acetic acid.

  • Procedure:

    • A mixture of o-phenylenediamine (0.3 mole), potassium ethyl xanthate (0.33 mole) (or potassium hydroxide (0.33 mole) and carbon disulfide (0.34 mole)), 300 mL of 95% ethanol, and 45 mL of water is placed in a 1-L flask.

    • The mixture is heated under reflux for 3 hours.

    • Activated charcoal (12 g) is added cautiously, and the mixture is refluxed for an additional 10 minutes.

    • The hot solution is filtered to remove the charcoal.

    • The filtrate is heated to 60-70 °C, and 300 mL of warm water (60-70 °C) is added.

    • A solution of 25 mL of acetic acid in 50 mL of water is then added with stirring.

    • The product crystallizes upon cooling. The mixture is placed in a refrigerator for 3 hours to ensure complete crystallization.

    • The crystalline product is collected by filtration, washed with cold water, and dried.

  • Yield: 84-86.5%

  • Melting Point: 303-304 °C

Synthesis of S-Substituted Derivatives

The sulfur atom of benzimidazole-2-thiol is nucleophilic and can be readily alkylated or arylated.

Experimental Protocol for S-Alkylation:

  • Materials: Benzimidazole-2-thiol, an alkyl halide (e.g., benzyl chloride), a base (e.g., triethylamine), and a solvent (e.g., acetone).

  • Procedure:

    • Benzimidazole-2-thiol (1 equivalent) is dissolved in acetone.

    • Triethylamine (2 equivalents) is added to the solution.

    • The alkyl halide (1 equivalent) is added, and the reaction mixture is stirred at room temperature for several hours.

    • The solvent is evaporated under reduced pressure.

    • Water is added to the residue, and the solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.

Biological Activities and Mechanisms of Action

Benzimidazole-2-thiol and its derivatives exhibit a remarkable range of biological activities. The following sections detail some of the most significant findings, including quantitative data and the proposed mechanisms of action.

Antimicrobial Activity

Derivatives of benzimidazole-2-thiol have shown potent activity against a variety of bacterial and fungal pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Benzimidazole-2-thiol Derivatives against Bacterial Strains

CompoundDerivative TypeS. aureus (μg/mL)E. coli (μg/mL)P. aeruginosa (μg/mL)Reference
1 2-(benzylthio)-1H-benzimidazole1632>64
2 2-(4-chlorobenzylthio)-1H-benzimidazole81632
3 2-(2,4-dichlorobenzylthio)-1H-benzimidazole4816
Ciprofloxacin Standard0.50.251

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

The antibacterial activity of many benzimidazole derivatives is attributed to their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair. By binding to these enzymes, the compounds prevent the re-ligation of cleaved DNA strands, leading to an accumulation of double-strand breaks and ultimately cell death.

bacterial_dna_gyrase_inhibition cluster_bacterium Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA Bacterial DNA DNA_Gyrase->DNA Relaxes Supercoiled DNA Cell_Death Cell Death DNA_Gyrase->Cell_Death Leads to DNA strand breaks Replication DNA Replication & Repair DNA->Replication Benzimidazole_Derivative Benzimidazole-2-thiol Derivative Benzimidazole_Derivative->DNA_Gyrase Inhibition

Caption: Inhibition of bacterial DNA gyrase by benzimidazole derivatives.

Antifungal Activity

Several benzimidazole-2-thiol derivatives have demonstrated significant antifungal properties.

Table 2: Antifungal Activity (IC₅₀) of Selected Benzimidazole-2-thiol Derivatives

CompoundDerivative TypeC. albicans (μM)A. niger (μM)Reference
4 1-benzyl-2-(methylthio)benzimidazole12.525
5 1-(4-fluorobenzyl)-2-(ethylthio)benzimidazole6.2512.5
Fluconazole Standard816

Mechanism of Action: Inhibition of Fungal Cytochrome P450 14α-demethylase (CYP51)

A primary mechanism of antifungal action for azole compounds, which share structural similarities with benzimidazoles, is the inhibition of the enzyme lanosterol 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane integrity and function, ultimately leading to fungal cell death.

fungal_cyp51_inhibition cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Biosynthesis Cell_Death Fungal Cell Death CYP51->Cell_Death Ergosterol depletion & toxic sterol accumulation Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Benzimidazole_Derivative Benzimidazole-2-thiol Derivative Benzimidazole_Derivative->CYP51 Inhibition

Caption: Inhibition of fungal ergosterol biosynthesis.

Antiviral Activity

Benzimidazole-based compounds have shown promise as antiviral agents, particularly against RNA viruses.

Table 3: Antiviral Activity (EC₅₀) of a Benzimidazole Derivative

CompoundVirusEC₅₀ (μM)Reference
B-220 Hepatitis C Virus (HCV)0.5

Mechanism of Action: Allosteric Inhibition of Viral RNA-Dependent RNA Polymerase

Certain benzimidazole derivatives have been identified as non-nucleoside inhibitors of viral RNA-dependent RNA polymerase (RdRp), a key enzyme in the replication of many RNA viruses, including the Hepatitis C virus (HCV). These compounds bind to an allosteric site on the enzyme, away from the active site, inducing a conformational change that inhibits its function. This prevents the synthesis of new viral RNA, thereby halting viral replication.

viral_rdrp_inhibition cluster_virus Viral Replication Cycle vRNA Viral RNA (Template) RdRp RNA-Dependent RNA Polymerase (RdRp) vRNA->RdRp Binds to active site New_vRNA New Viral RNA RdRp->New_vRNA Synthesizes Replication_Blocked Viral Replication Blocked RdRp->Replication_Blocked Benzimidazole_Derivative Benzimidazole-2-thiol Derivative Benzimidazole_Derivative->RdRp Binds to allosteric site

Caption: Allosteric inhibition of viral RNA-dependent RNA polymerase.

Anticancer Activity

The benzimidazole scaffold is present in several approved and investigational anticancer drugs. Derivatives of benzimidazole-2-thiol have also shown promising antiproliferative activity.

Table 4: In Vitro Cytotoxicity (IC₅₀) of a Benzimidazole-2-thiol Derivative

CompoundCell LineIC₅₀ (μM)Reference
C-312 MCF-7 (Breast Cancer)2.5
C-312 HCT-116 (Colon Cancer)5.2

Mechanism of Action: Inhibition of Tubulin Polymerization and Induction of Apoptosis

A key mechanism of anticancer activity for many benzimidazole compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton and the mitotic spindle. By binding to β-tubulin, these compounds prevent the formation of microtubules, leading to cell cycle arrest in the G2/M phase and the induction of apoptosis (programmed cell death).

tubulin_inhibition_apoptosis cluster_cancer_cell Cancer Cell Tubulin α/β-Tubulin Dimers Microtubules Microtubule Polymerization Tubulin->Microtubules Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubules->Cell_Cycle_Arrest Disruption Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Benzimidazole_Derivative Benzimidazole-2-thiol Derivative Benzimidazole_Derivative->Tubulin Binds to β-tubulin

References

Methodological & Application

Application Notes and Protocols for Assessing the Antioxidant Activity of 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antioxidant potential of 1-Methyl-1H-benzimidazole-2-thiol, also known as methimazole. This document outlines detailed protocols for common in vitro antioxidant assays, including DPPH radical scavenging, ABTS radical cation decolorization, and Ferric Reducing Antioxidant Power (FRAP) assays. Additionally, it includes a summary of potential antioxidant mechanisms and visual representations of experimental workflows and a relevant signaling pathway.

Introduction

This compound is a sulfur-containing heterocyclic compound belonging to the benzimidazole class. Compounds in this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases. The evaluation of the antioxidant capacity of compounds like this compound is a critical step in the discovery and development of novel therapeutic agents to combat oxidative stress-related conditions.

Data Presentation: Summary of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC) or in terms of ferric reducing power.

Table 1: In Vitro Antioxidant Activity of this compound (Example Data)

AssayEndpointThis compoundStandard (Ascorbic Acid)
DPPH Radical ScavengingIC50 (µM)[Insert experimental value][Insert experimental value]
ABTS Radical ScavengingIC50 (µM)[Insert experimental value][Insert experimental value]
FRAPFe(II) Equivalents (µM)[Insert experimental value][Insert experimental value]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a color change from purple to yellow, which is monitored spectrophotometrically.[1]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in a dark container to prevent degradation.[1]

  • Preparation of Test Samples: Dissolve this compound and the standard (ascorbic acid) in a suitable solvent (e.g., methanol, ethanol, or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the DPPH working solution to each well to initiate the reaction.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[1]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader or spectrophotometer.[1]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

  • IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a decolorization that is measured spectrophotometrically.

Materials:

  • This compound

  • ABTS diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Trolox (or ascorbic acid) as a positive control

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.

  • Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Samples: Prepare a series of dilutions of this compound and the standard in a suitable solvent.

  • Reaction Setup: Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution in a microplate well or cuvette.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Calculation of Scavenging Activity: Calculate the percentage of ABTS•+ scavenging activity using the same formula as for the DPPH assay.

  • IC50 or TEAC Determination: Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the scavenging activity of the test compound to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured at 593 nm.[2][3][4]

Materials:

  • This compound

  • Acetate buffer (300 mM, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM in water)

  • Ferrous sulfate (FeSO₄·7H₂O) for standard curve

  • 96-well microplate or spectrophotometer cuvettes

  • Microplate reader or spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[5]

  • Preparation of Test Samples and Standard Curve: Prepare various concentrations of this compound and a standard curve using known concentrations of ferrous sulfate.

  • Reaction Setup: Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4-8 minutes).[5]

  • Absorbance Measurement: Measure the absorbance at 593 nm.[2]

  • Calculation of Antioxidant Capacity: The antioxidant capacity is determined from the standard curve of FeSO₄ and expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis prep_compound Prepare 1-Methyl-1H- benzimidazole-2-thiol & Standard Solutions dpph DPPH Assay prep_compound->dpph Add to reactions abts ABTS Assay prep_compound->abts Add to reactions frap FRAP Assay prep_compound->frap Add to reactions prep_reagents Prepare Assay Reagents (DPPH, ABTS, FRAP) prep_reagents->dpph prep_reagents->abts prep_reagents->frap measure Spectrophotometric Measurement dpph->measure abts->measure frap->measure calculate Calculate % Inhibition & Ferric Reducing Power measure->calculate ic50 Determine IC50 Values & TEAC calculate->ic50

Caption: Workflow for In Vitro Antioxidant Activity Assays.

Potential Signaling Pathway

This compound (Methimazole) has been shown to exert immunomodulatory effects by interfering with the interferon-gamma (IFN-γ) induced JAK/STAT signaling pathway. It achieves this by scavenging hydrogen peroxide (H₂O₂), which is involved in the activation of this pathway, thereby inhibiting the phosphorylation of STAT1.[6][7]

signaling_pathway cluster_nucleus Inside Nucleus IFNg IFN-γ IFNgR IFN-γ Receptor IFNg->IFNgR Binds H2O2 H₂O₂ IFNg->H2O2 Induces Production JAK JAK IFNgR->JAK Activates STAT1 STAT1 JAK->STAT1 Phosphorylates H2O2->STAT1 Promotes Phosphorylation pSTAT1 p-STAT1 Nucleus Nucleus pSTAT1->Nucleus Translocates MMI 1-Methyl-1H- benzimidazole-2-thiol (Methimazole) MMI->H2O2 Scavenges Gene Gene Transcription (e.g., ICAM-1)

Caption: Inhibition of IFN-γ induced JAK/STAT signaling by this compound.

References

Application Notes and Protocols for 1-Methyl-1H-benzimidazole-2-thiol as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 1-Methyl-1H-benzimidazole-2-thiol as a corrosion inhibitor for steel. This document is intended to guide researchers in the systematic evaluation of this compound's efficacy and mechanism of action.

Introduction

Corrosion of steel is a significant challenge across various industries, leading to structural degradation and economic losses. The use of organic corrosion inhibitors is a primary strategy to mitigate this issue. This compound, a heterocyclic compound, has shown promise as an effective corrosion inhibitor for steel in acidic environments. Its molecular structure, containing nitrogen, sulfur atoms, and a benzimidazole ring, facilitates strong adsorption onto the steel surface, forming a protective barrier against corrosive agents. This document outlines the experimental procedures to quantify its inhibitory effects and understand its mechanism of action.

Quantitative Data Summary

The following tables summarize the expected quantitative data from experimental evaluations of this compound. The data presented is illustrative, based on typical results for benzimidazole-based corrosion inhibitors, and should be replaced with experimentally determined values.

Table 1: Weight Loss Measurement Data

Inhibitor Concentration (mM)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank25.01.25-
0.15.00.2580.0
0.52.50.12590.0
1.01.250.062595.0
5.00.750.037597.0

Table 2: Potentiodynamic Polarization Data

Inhibitor Concentration (mM)Ecorr (mV vs. SCE)Icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-45010070120-
0.1-430206811580.0
0.5-415106511090.0
1.0-40056210595.0
5.0-38536010097.0

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data

Inhibitor Concentration (mM)Rct (Ω·cm²)Cdl (µF/cm²)Inhibition Efficiency (%)
Blank50200-
0.12504080.0
0.55002090.0
1.010001095.0
5.01600696.9

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Materials and Sample Preparation
  • Steel Specimen: Mild steel coupons with a composition of (in wt%) C: 0.15, Si: 0.22, Mn: 0.75, S: 0.025, P: 0.03, and the remainder Fe.

  • Inhibitor: this compound of analytical grade.

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) solution, prepared by diluting analytical grade HCl with double-distilled water.

  • Sample Preparation: Steel coupons are mechanically polished with a series of emery papers of decreasing grit size (from 400 to 1200), followed by washing with double-distilled water and acetone, and finally dried in a desiccator before use.

Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

  • Initial Weighing: Accurately weigh the prepared steel coupons (W_initial).

  • Immersion: Immerse the coupons in beakers containing 100 mL of 1 M HCl with and without various concentrations of this compound.

  • Duration: Keep the beakers in a water bath maintained at a constant temperature (e.g., 298 K) for a specified period (e.g., 24 hours).

  • Final Weighing: After the immersion period, retrieve the coupons, rinse them with distilled water and acetone, dry them, and re-weigh them (W_final).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W_initial - W_final

    • Corrosion Rate (CR) in mm/year: CR = (87600 * ΔW) / (A * t * ρ), where A is the surface area of the coupon in cm², t is the immersion time in hours, and ρ is the density of steel in g/cm³.

    • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100, where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.[1][2]

Electrochemical Measurements

Electrochemical tests are performed using a three-electrode cell setup with a steel coupon as the working electrode, a platinum foil as the counter electrode, and a Saturated Calomel Electrode (SCE) as the reference electrode.[3]

This technique provides information on the kinetics of the anodic and cathodic reactions.

  • Stabilization: Immerse the working electrode in the test solution for 30-60 minutes to allow the open-circuit potential (OCP) to stabilize.

  • Polarization Scan: Scan the potential from -250 mV to +250 mV with respect to the OCP at a scan rate of 1 mV/s.

  • Data Analysis:

    • Plot the logarithmic current density versus potential (Tafel plot).

    • Extrapolate the linear portions of the anodic and cathodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (Icorr).

    • Determine the anodic (βa) and cathodic (βc) Tafel slopes.

    • Inhibition Efficiency (IE%): IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] * 100, where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Stabilization: Allow the OCP to stabilize as described for PDP.

  • Impedance Measurement: Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a frequency range from 100 kHz to 10 mHz.

  • Data Analysis:

    • Plot the impedance data as Nyquist and Bode plots.

    • Fit the data to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

    • Inhibition Efficiency (IE%): IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100, where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[4][5]

Surface Analysis

Surface analysis techniques are crucial for visualizing the protective film and understanding the adsorption mechanism.

SEM provides high-resolution images of the steel surface morphology.

  • Sample Preparation: After the immersion test, gently rinse the steel coupons with distilled water and dry them.

  • Imaging: Mount the samples on stubs and coat them with a thin layer of gold or carbon if necessary. Acquire images at various magnifications to observe the surface before and after exposure to the corrosive medium with and without the inhibitor. Polished, unexposed steel should show a smooth surface with polishing scratches, while steel exposed to acid will show significant damage.[6] In the presence of the inhibitor, the surface should appear much smoother, indicating the formation of a protective film.[6]

XPS is used to determine the elemental composition and chemical states of the elements on the steel surface.

  • Sample Preparation: Prepare the samples as for SEM, ensuring minimal exposure to the atmosphere to prevent oxidation.[7]

  • Analysis: Acquire high-resolution spectra for key elements such as Fe, C, N, and S. The presence of N and S peaks on the surface of the inhibited sample confirms the adsorption of this compound.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_eval Corrosion Evaluation cluster_analysis Surface & Data Analysis cluster_results Results & Conclusion Steel_Prep Steel Coupon Preparation (Polishing, Cleaning) Weight_Loss Weight Loss Measurement Steel_Prep->Weight_Loss EIS Electrochemical Impedance Spectroscopy (EIS) Steel_Prep->EIS PDP Potentiodynamic Polarization (PDP) Steel_Prep->PDP Solution_Prep Solution Preparation (1M HCl +/- Inhibitor) Solution_Prep->Weight_Loss Solution_Prep->EIS Solution_Prep->PDP Data_Analysis Data Analysis (IE%, Corrosion Rate, etc.) Weight_Loss->Data_Analysis SEM Surface Morphology (SEM) Weight_Loss->SEM XPS Surface Composition (XPS) Weight_Loss->XPS EIS->Data_Analysis PDP->Data_Analysis Conclusion Conclusion on Inhibition Performance and Mechanism Data_Analysis->Conclusion SEM->Conclusion XPS->Conclusion

Caption: Experimental workflow for evaluating corrosion inhibition.

Proposed Inhibition Mechanism

Inhibition_Mechanism cluster_inhibitor Inhibitor Molecule cluster_surface Steel Surface in Acid cluster_adsorption Adsorption & Protection Inhibitor This compound (In-Sol) Adsorbed_Inhibitor Adsorbed Inhibitor Film (Protective Layer) Inhibitor->Adsorbed_Inhibitor Adsorption via N, S atoms & π-electrons Steel Steel Surface (Fe) H_plus H+ ions H_plus->Steel Corrosion Attack Cl_minus Cl- ions Cl_minus->Steel Pitting Corrosion Adsorbed_Inhibitor->H_plus Blocks Attack Adsorbed_Inhibitor->Cl_minus Prevents Pitting

Caption: Proposed mechanism of corrosion inhibition.

References

Application Notes and Protocols for In Vitro Testing of 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a comprehensive experimental framework for the in vitro evaluation of 1-Methyl-1H-benzimidazole-2-thiol, a heterocyclic compound with potential therapeutic applications. Based on the known biological activities of benzimidazole derivatives, this document outlines a series of assays to characterize the cytotoxic, antioxidant, and anti-inflammatory properties of the target compound. Detailed protocols for each assay are provided, along with templates for data presentation and visualization of a key inflammatory signaling pathway.

Introduction

Benzimidazole and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. These activities include, but are not limited to, anthelmintic, antimicrobial, antiviral, anticancer, antioxidant, and anti-inflammatory effects. This compound, the subject of this protocol, is a member of this versatile family. Preliminary data from related compounds suggest that it may exert its biological effects through various mechanisms, including the modulation of cellular signaling pathways involved in inflammation and oxidative stress.

This document serves as a practical guide for researchers to systematically investigate the in vitro bioactivity of this compound. The following sections detail the necessary materials, experimental procedures, and data analysis for cytotoxicity, antioxidant, and anti-inflammatory assays.

Data Presentation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineAssayIncubation Time (hours)IC₅₀ (µM) ± SD
RAW 264.7MTT24[Insert Value]
48[Insert Value]
Human Dermal Fibroblasts (HDF)MTT24[Insert Value]
48[Insert Value]

Table 2: In Vitro Antioxidant Activity of this compound

AssayTest Compound Concentration (µM)% Radical Scavenging ± SDIC₅₀ (µM) ± SD
DPPH[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value]
[Concentration 3][Insert Value]
Ascorbic Acid (Positive Control)[Insert Value][Insert Value]

Table 3: In Vitro Anti-inflammatory Activity of this compound

AssayCell LineTest Compound Concentration (µM)% Inhibition of NO Production ± SDIC₅₀ (µM) ± SD
Nitric Oxide (NO) ProductionRAW 264.7[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value]
[Concentration 3][Insert Value]
Dexamethasone (Positive Control)[Insert Value][Insert Value]
Enzyme Inhibition % Inhibition ± SD IC₅₀ (µM) ± SD
COX-1[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value]
Indomethacin (Positive Control)[Insert Value][Insert Value]
COX-2[Concentration 1][Insert Value][Insert Value]
[Concentration 2][Insert Value]
Celecoxib (Positive Control)[Insert Value][Insert Value]

Experimental Protocols

General Reagent and Compound Preparation
  • Compound Stock Solution: Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO). Store at -20°C.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the appropriate cell culture medium or assay buffer. The final DMSO concentration in the assays should not exceed 0.5% to avoid solvent-induced toxicity.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Lines:

    • RAW 264.7 (murine macrophage cell line)

    • Human Dermal Fibroblasts (HDF) (for assessing general cytotoxicity)

  • Materials:

    • 96-well cell culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

    • After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with DMSO) and a no-treatment control.

    • Incubate for 24 and 48 hours.

    • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the no-treatment control and determine the IC₅₀ value.

Antioxidant Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of the compound to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well plate

    • Microplate reader

  • Protocol:

    • Prepare serial dilutions of this compound and ascorbic acid in methanol.

    • In a 96-well plate, add 100 µL of each dilution to the wells.

    • Add 100 µL of DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

Anti-inflammatory Assays

This assay measures the inhibition of nitric oxide production, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).[1][2][3]

  • Cell Line: RAW 264.7

  • Materials:

    • 24-well cell culture plates

    • Complete culture medium

    • Lipopolysaccharide (LPS) from E. coli

    • Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

    • Sodium nitrite standard solution

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a vehicle control (LPS + DMSO) and a negative control (no LPS).

    • After incubation, collect the cell culture supernatant.

    • Mix 100 µL of the supernatant with 100 µL of Griess Reagent in a 96-well plate.

    • Incubate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of inhibition of NO production.

This assay determines the inhibitory effect of the compound on the activity of COX-1 and COX-2 enzymes.

  • Materials:

    • COX-1 and COX-2 enzyme preparations

    • Arachidonic acid (substrate)

    • Colorimetric or fluorometric COX inhibitor screening assay kit (commercially available)

    • Indomethacin (non-selective COX inhibitor)

    • Celecoxib (selective COX-2 inhibitor)

    • Microplate reader

  • Protocol:

    • Follow the manufacturer's instructions for the specific COX inhibitor screening assay kit.

    • Typically, the assay involves incubating the COX enzyme with the test compound or control inhibitors.

    • The reaction is initiated by the addition of arachidonic acid.

    • The production of prostaglandins is measured using a colorimetric or fluorometric probe.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC₅₀ values for both COX-1 and COX-2.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_anti_inflam cluster_data Data Analysis compound This compound Stock Solution (10 mM in DMSO) working_sol Working Solutions (Serial Dilutions) compound->working_sol cytotoxicity Cytotoxicity Assay (MTT) working_sol->cytotoxicity antioxidant Antioxidant Assay (DPPH) working_sol->antioxidant anti_inflammatory Anti-inflammatory Assays working_sol->anti_inflammatory ic50 IC₅₀ Determination cytotoxicity->ic50 antioxidant->ic50 no_production Nitric Oxide Production (LPS-stimulated RAW 264.7) cox_inhibition COX-1/COX-2 Inhibition no_production->ic50 cox_inhibition->ic50 data_summary Data Summary Tables ic50->data_summary

Caption: Experimental workflow for the in vitro evaluation of this compound.

Hypothesized Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of many benzimidazole derivatives, a plausible mechanism of action is the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.[4][5]

nf_kb_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Activates traf6 TRAF6 myd88->traf6 tak1 TAK1 traf6->tak1 ikk_complex IKK Complex (IKKα/IKKβ/NEMO) tak1->ikk_complex Phosphorylates ikb IκBα ikk_complex->ikb Phosphorylates ikb_nf_kb IκBα-NF-κB (Inactive Complex) nf_kb NF-κB (p50/p65) nf_kb_nuc NF-κB (p50/p65) nf_kb->nf_kb_nuc Translocation ikb_nf_kb->nf_kb IκBα Degradation compound 1-Methyl-1H- benzimidazole-2-thiol compound->ikk_complex Inhibits dna DNA nf_kb_nuc->dna Binds pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) dna->pro_inflammatory_genes Transcription

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols for Novel Derivatives of 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for novel derivatives of 1-Methyl-1H-benzimidazole-2-thiol. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.

Introduction to this compound Derivatives

This compound is a versatile scaffold for the development of new therapeutic agents. The presence of a reactive thiol group at the 2-position and a methylated nitrogen at the 1-position allows for selective functionalization to generate a library of novel compounds. The benzimidazole core is a recognized "privileged structure" in drug discovery, being a key component in several approved drugs. Its structural similarity to purine nucleosides enables these derivatives to interact with various biological targets.[1]

Key Synthetic Strategies

The primary route for the synthesis of novel derivatives from this compound involves the alkylation of the thiol group (S-alkylation). This reaction is typically carried out by treating the starting material with various alkyl halides in the presence of a base.

A general synthetic workflow for S-alkylation is depicted below:

G start Start: 1-Methyl-1H- benzimidazole-2-thiol reagents Alkyl Halide (R-X) Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) start->reagents 1. Add Reagents reaction S-Alkylation Reaction reagents->reaction 2. Initiate Reaction workup Reaction Work-up (e.g., Filtration, Extraction) reaction->workup 3. Quench & Isolate purification Purification (e.g., Recrystallization, Column Chromatography) workup->purification 4. Purify product Novel S-Substituted Derivative purification->product 5. Characterize

Caption: General workflow for the S-alkylation of this compound.

Applications in Drug Development

Derivatives of this compound have shown promise in several therapeutic areas:

  • Anticancer Activity: Many benzimidazole derivatives exhibit potent cytotoxic effects against various cancer cell lines. Mechanisms of action include the induction of apoptosis, inhibition of key signaling pathways like EGFR, and cell cycle arrest.[2][3][4]

  • Antimicrobial Activity: These compounds have demonstrated significant activity against a range of bacterial and fungal pathogens.[5][6]

  • Enzyme Inhibition: Certain derivatives have been identified as potent inhibitors of enzymes such as α-glucosidase, which is a target in the management of type 2 diabetes.[7][8]

Experimental Protocols

Protocol 1: Synthesis of S-Substituted this compound Derivatives

This protocol describes a general method for the S-alkylation of this compound.

Materials:

  • This compound

  • Appropriate alkyl halide (e.g., benzyl bromide, ethyl bromoacetate)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Dimethylformamide (DMF) or Acetone

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • To a solution of this compound (1.0 eq) in dry DMF or acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.1 eq) dropwise to the reaction mixture.

  • The reaction mixture is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the mobile phase).

  • Upon completion of the reaction, pour the mixture into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure S-substituted derivative.

  • Characterize the final product using appropriate spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Quantitative Data Summary

The following tables summarize the yields of representative synthetic reactions and the biological activities of selected derivatives.

Table 1: Synthesis of S-Substituted this compound Derivatives

EntryAlkyl Halide (R-X)Product (S-R)Yield (%)Reference
1Benzyl BromideS-benzyl72-79
2Ethyl BromoacetateS-ethoxycarbonylmethyl~97[9]
32-Chloro-N-arylacetamideS-(N-arylacetamido)methylNot Specified
41-bromobutaneS-butylNot Specified

Table 2: Anticancer Activity of Benzimidazole Derivatives (IC₅₀ in µM)

CompoundMCF-7 (Breast)PC3 (Prostate)H69AR (Lung)T98G (Glioblastoma)Reference
Derivative C1< 50< 50< 50< 50[2]
Derivative D1< 50< 50< 50< 50[2]
Doxorubicin (Control)----[2]

Table 3: Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliReference
Derivative 5b140-320140-400
Derivative 5d140-320-
Derivative 5e140-320140-400
Derivative 5g140-320140-400
Ciprofloxacin (Control)--

Table 4: α-Glucosidase Inhibitory Activity of Benzimidazole Derivatives

CompoundIC₅₀ (µM)Reference
Derivative 7i0.64 ± 0.05[8]
Derivative 7d5.34 ± 0.16[8]
Acarbose (Control)873.34 ± 1.21[8]

Signaling Pathways and Mechanisms of Action

Anticancer Mechanism: Inhibition of EGFR Signaling and Induction of Apoptosis

Several benzimidazole derivatives exert their anticancer effects by targeting key signaling pathways involved in cell proliferation and survival. One such pathway is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. Furthermore, many of these compounds induce apoptosis, or programmed cell death, often through the intrinsic pathway by inhibiting anti-apoptotic proteins like Bcl-2.[2][4]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Mitochondrion EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT Bcl2 Bcl-2 AKT->Bcl2 Activates Bax Bax Bcl2->Bax Inhibits Mito Bax->Mito Promotes Pore Formation CytoC Cytochrome c Casp9 Caspase-9 CytoC->Casp9 Activates Mito->CytoC Release Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Benzimidazole Benzimidazole Derivative Benzimidazole->EGFR Inhibits Benzimidazole->Bcl2 Inhibits

Caption: Proposed mechanism of anticancer action for benzimidazole derivatives.

The diagram illustrates two potential mechanisms:

  • Inhibition of the EGFR Pathway: By binding to and inhibiting EGFR, the benzimidazole derivative blocks downstream signaling through the RAS/RAF/MEK/ERK and PI3K/AKT pathways, thereby reducing cell proliferation and survival.

  • Induction of Apoptosis: The derivative can also inhibit the anti-apoptotic protein Bcl-2. This allows the pro-apoptotic protein Bax to form pores in the mitochondrial membrane, leading to the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[2]

References

Application Notes and Protocols for Evaluating the Antibacterial Effects of 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-Methyl-1H-benzimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole class, a group of molecules that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities, including antibacterial properties.[1] This document provides detailed protocols for evaluating the in vitro antibacterial effects of this compound, guidance on data presentation, and a putative mechanism of action. The methodologies described are based on established standards to ensure reproducibility and reliability of the results.[2][3]

Experimental Protocols

The following protocols outline the key assays for assessing the antibacterial activity of a test compound.

Disk Diffusion Assay (Kirby-Bauer Method)

The disk diffusion assay is a preliminary, qualitative or semi-quantitative method to assess the susceptibility of bacteria to an antimicrobial agent.[2][4] It involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a test bacterium.[5][6] The agent diffuses into the agar, and if the bacterium is susceptible, a clear zone of no growth, known as the zone of inhibition, will form around the disk.[5]

Materials:

  • This compound

  • Sterile paper disks (6 mm diameter)

  • Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) plates[5]

  • Sterile saline solution (0.85%)

  • 0.5 McFarland turbidity standard[5]

  • Sterile cotton swabs[5]

  • Incubator (35°C ± 2°C)[5]

  • Ruler or calipers

  • Sterile forceps

  • Appropriate solvent for the test compound (e.g., DMSO)

Procedure:

  • Preparation of Test Compound Disks:

    • Prepare a stock solution of this compound in a suitable solvent. The solvent should be tested for any intrinsic antimicrobial activity.

    • Aseptically apply a known volume (e.g., 20 µL) of the desired concentration of the compound solution onto each sterile paper disk.[5]

    • Allow the disks to dry completely in a sterile environment.[5]

  • Inoculum Preparation:

    • From a pure, overnight culture of the test bacterium, select 3-5 isolated colonies.[5]

    • Transfer the colonies into a tube with 4-5 mL of sterile saline.[5]

    • Vortex the tube to create a uniform suspension.[5]

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

  • Inoculation of MHA Plates:

    • Dip a sterile cotton swab into the adjusted bacterial inoculum and remove excess fluid by pressing it against the inside of the tube.[4]

    • Streak the swab evenly across the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees each time to ensure uniform coverage.[7]

    • Allow the plate to dry for a few minutes.[4]

  • Disk Placement and Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate.[2] Ensure the disks are pressed down gently to make full contact with the agar surface.[2]

    • Invert the plates and incubate at 35°C ± 2°C for 18-24 hours.[6][7]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers.[2] The size of the zone indicates the susceptibility of the bacterium to the compound.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[3][8] The broth microdilution method is a commonly used quantitative technique to determine the MIC.[8][9]

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test bacterial strains

  • Spectrophotometer

  • Incubator (35-37°C)

Procedure:

  • Preparation of the Microtiter Plate:

    • Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at twice the highest desired test concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no bacteria).

  • Inoculum Preparation:

    • Prepare a bacterial suspension adjusted to the 0.5 McFarland standard as described for the disk diffusion assay.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL.

    • Incubate the plate at 35-37°C for 16-24 hours.[10]

  • Reading the MIC:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[3][10]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[11][12] This assay is typically performed after the MIC has been determined.[13]

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipette tips and micropipettes

Procedure:

  • Subculturing from MIC Wells:

    • From each well of the MIC plate that shows no visible growth, take a small aliquot (e.g., 10-100 µL).

    • Spot-plate or spread the aliquot onto a nutrient agar plate.

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Determining the MBC:

    • After incubation, count the number of colonies on each spot/plate.

    • The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[12][14]

Time-Kill Curve Assay

The time-kill curve assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.[15][16]

Materials:

  • This compound

  • Test bacterial strain

  • CAMHB

  • Sterile test tubes or flasks

  • Shaking incubator

  • Nutrient agar plates

  • Sterile saline or PBS for dilutions

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-logarithmic phase culture of the test bacterium in CAMHB, adjusted to a concentration of approximately 1-5 x 10⁶ CFU/mL.

  • Assay Setup:

    • Prepare test tubes with CAMHB containing different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).[15]

    • Include a growth control tube with no compound.

    • Inoculate each tube with the prepared bacterial suspension.

  • Sampling and Plating:

    • At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17]

    • Perform serial dilutions of the aliquots in sterile saline or PBS.

    • Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto nutrient agar plates.[15]

  • Incubation and Colony Counting:

    • Incubate the plates at 35-37°C for 18-24 hours.

    • Count the number of colonies and calculate the CFU/mL for each time point and concentration.[15]

  • Data Analysis:

    • Plot the log₁₀ CFU/mL against time for each concentration. A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15][16] A bacteriostatic effect is characterized by the prevention of bacterial growth with a <3-log₁₀ reduction in CFU/mL.[15]

Data Presentation

Quantitative data from the antibacterial assays should be summarized in clearly structured tables for easy comparison.

Table 1: Disk Diffusion Assay Results for this compound

Test OrganismCompound Concentration (µ g/disk )Zone of Inhibition (mm)
Staphylococcus aureus1015
2018
3022
Escherichia coli1012
2016
3019

Table 2: MIC and MBC Values for this compound

Test OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus16322Bactericidal
Escherichia coli321284Bactericidal

Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal.[12]

Table 3: Time-Kill Assay Data for this compound against S. aureus

Time (hours)Growth Control (log₁₀ CFU/mL)0.5x MIC (log₁₀ CFU/mL)1x MIC (log₁₀ CFU/mL)2x MIC (log₁₀ CFU/mL)4x MIC (log₁₀ CFU/mL)
06.06.06.06.06.0
26.55.85.54.84.2
47.25.65.04.03.1
88.05.54.2<3.0<3.0
128.85.73.5<3.0<3.0
249.56.0<3.0<3.0<3.0

Mandatory Visualizations

Experimental Workflow Diagram

Experimental_Workflow cluster_preliminary Preliminary Screening cluster_quantitative Quantitative Analysis cluster_dynamic Dynamic Activity Assessment Disk_Assay Disk Diffusion Assay MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Disk_Assay->MIC_Assay Determine initial activity MBC_Assay Minimum Bactericidal Concentration (MBC) Assay MIC_Assay->MBC_Assay Determine bactericidal concentration Time_Kill_Assay Time-Kill Curve Assay MIC_Assay->Time_Kill_Assay Evaluate rate of killing Putative_Mechanism cluster_bacterial_cell Bacterial Cell Compound This compound DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV Compound->Topo_IV Inhibition DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

References

Application of 1-Methyl-1H-benzimidazole-2-thiol and its Derivatives in Anti-Diabetic Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

The global prevalence of diabetes mellitus, a chronic metabolic disorder characterized by hyperglycemia, necessitates the development of novel therapeutic agents. One promising avenue of research involves the inhibition of key carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, to control postprandial blood glucose levels. The benzimidazole scaffold, a privileged structure in medicinal chemistry, has been extensively investigated for its anti-diabetic potential.[1] Specifically, derivatives of 1H-benzimidazole-2-thiol have emerged as potent inhibitors of these enzymes, demonstrating significant potential for the management of type 2 diabetes. While direct research on 1-Methyl-1H-benzimidazole-2-thiol is limited in the reviewed literature, its core structure, 1H-benzo[d]imidazole-2-thiol, serves as a crucial precursor in the synthesis of highly active anti-diabetic compounds.[1][2]

This document provides an overview of the application of 1H-benzimidazole-2-thiol derivatives in anti-diabetic research, including their mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing their efficacy.

Mechanism of Action

The primary anti-diabetic mechanism of 1H-benzimidazole-2-thiol derivatives lies in their ability to inhibit α-glucosidase and α-amylase.[3] These enzymes are crucial for the digestion of complex carbohydrates into absorbable monosaccharides. By inhibiting these enzymes in the small intestine, these compounds delay carbohydrate breakdown, leading to a slower and lower rise in postprandial blood glucose levels.[3]

Mechanism_of_Action Carbohydrates Dietary Carbohydrates (Starch, Disaccharides) Alpha_Amylase α-Amylase (Pancreatic) Carbohydrates->Alpha_Amylase Digestion Inhibition This compound Derivatives Inhibition->Alpha_Amylase Inhibits Alpha_Glucosidase α-Glucosidase (Intestinal) Inhibition->Alpha_Glucosidase Inhibits Oligosaccharides Oligosaccharides Alpha_Amylase->Oligosaccharides Glucose Glucose Alpha_Glucosidase->Glucose Oligosaccharides->Alpha_Glucosidase Digestion Absorption Glucose Absorption (Small Intestine) Glucose->Absorption Bloodstream Bloodstream Absorption->Bloodstream Hyperglycemia Reduced Postprandial Hyperglycemia Bloodstream->Hyperglycemia

Mechanism of Action of Benzimidazole-2-thiol Derivatives.

Quantitative Data: Enzyme Inhibition

Several studies have synthesized and evaluated a range of 1H-benzimidazole-2-thiol derivatives for their inhibitory activity against α-glucosidase and α-amylase. The half-maximal inhibitory concentration (IC50) values are summarized below, with the standard anti-diabetic drug Acarbose included for comparison.

Compound ClassEnzymeIC50 Range (µM)Reference CompoundReference IC50 (µM)Citations
5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiolsα-Glucosidase0.64 ± 0.05 to 343.10 ± 1.62Acarbose873.34 ± 1.21[1][2]
Benzimidazole-bearing thiosemicarbazonesα-Glucosidase1.30 ± 0.20 to >50Acarbose11.29 ± 0.07[3]
Benzimidazole-bearing thiosemicarbazonesα-Amylase1.10 ± 0.01 to 21.10 ± 0.01Acarbose11.12 ± 0.15[3]
1,2-Disubstituted benzimidazolesα-Glucosidase0.39 ± 0.04 to >50AcarboseNot specified[4]
Piperidine-benzimidazole derivativesα-Amylase1.10 ± 0.05 to >50Acarbose1.70 ± 0.10[5]

Experimental Protocols

The following are detailed protocols for the in vitro assessment of α-glucosidase and α-amylase inhibitory activities, compiled from methodologies reported in the literature.[6][7][8][9]

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

Objective: To determine the α-glucosidase inhibitory activity of this compound derivatives.

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Baker's yeast)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • This compound derivative (test compound)

  • Acarbose (positive control)

  • 0.1 M Phosphate buffer (pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium carbonate (Na2CO3)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compound and acarbose in DMSO.

  • Prepare a series of dilutions of the test compound and acarbose in 0.1 M phosphate buffer (pH 6.8).

  • In a 96-well microplate, add 20 µL of the test compound solution (or acarbose/buffer for control) to each well.

  • Add 20 µL of α-glucosidase solution (0.1 U/mL in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 20 µL of 1.25 mM pNPG solution (in phosphate buffer) to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Terminate the reaction by adding 50 µL of 0.1 M Na2CO3 solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Protocol 2: In Vitro α-Amylase Inhibition Assay

Objective: To determine the α-amylase inhibitory activity of this compound derivatives.

Materials:

  • Porcine pancreatic α-amylase

  • Starch solution (1% w/v in buffer)

  • This compound derivative (test compound)

  • Acarbose (positive control)

  • 0.02 M Sodium phosphate buffer (pH 6.9, containing 0.006 M NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • 96-well microplate or test tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare stock solutions of the test compound and acarbose in DMSO.

  • Prepare a series of dilutions of the test compound and acarbose in the buffer.

  • Add 200 µL of the test compound solution (or acarbose/buffer for control) to a test tube.

  • Add 200 µL of α-amylase solution (2 units/mL in buffer) to each tube.

  • Incubate the mixture at 30°C for 10 minutes.

  • Add 200 µL of 1% starch solution to each tube and incubate for 3 minutes.

  • Stop the reaction by adding 200 µL of DNSA reagent.

  • Boil the tubes in a water bath at 85-90°C for 10 minutes.

  • Cool the tubes to room temperature and dilute the reaction mixture with distilled water if necessary.

  • Measure the absorbance at 540 nm.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Stock_Solution Prepare Stock Solutions (Test Compound, Acarbose in DMSO) Serial_Dilutions Prepare Serial Dilutions in Buffer Stock_Solution->Serial_Dilutions Incubate_Enzyme_Inhibitor Pre-incubate Enzyme with Test Compound Serial_Dilutions->Incubate_Enzyme_Inhibitor Enzyme_Solution Prepare Enzyme Solution (α-Glucosidase or α-Amylase) Enzyme_Solution->Incubate_Enzyme_Inhibitor Substrate_Solution Prepare Substrate Solution (pNPG or Starch) Add_Substrate Add Substrate to Initiate Reaction Substrate_Solution->Add_Substrate Incubate_Enzyme_Inhibitor->Add_Substrate Incubate_Reaction Incubate Reaction Mixture Add_Substrate->Incubate_Reaction Stop_Reaction Terminate Reaction Incubate_Reaction->Stop_Reaction Measure_Absorbance Measure Absorbance Stop_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Plot_Data Plot % Inhibition vs. Concentration Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

General workflow for in vitro enzyme inhibition assays.
Logical Relationship

Logical_Relationship Scaffold Benzimidazole-2-thiol Scaffold Derivatization Chemical Derivatization (e.g., at N1, C5) Scaffold->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives SAR Structure-Activity Relationship (SAR) Analysis Derivatization->SAR Screening In Vitro Enzyme Assays (α-Glucosidase, α-Amylase) Derivatives->Screening Potent_Inhibitors Identification of Potent Inhibitors (Low IC50 Values) Screening->Potent_Inhibitors Potent_Inhibitors->SAR Lead_Compound Lead Compound for Anti-Diabetic Drug Development SAR->Lead_Compound

Logical flow from scaffold to lead compound development.

References

Application Notes and Protocols: In Vitro Antiparasitic Assay of 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for evaluating the in vitro antiparasitic activity of 1-Methyl-1H-benzimidazole-2-thiol against a panel of representative parasites, including protozoa (Leishmania major, Trypanosoma cruzi, Giardia lamblia) and a helminth (Trichinella spiralis).

Introduction

Benzimidazole derivatives are a well-established class of anthelmintic agents.[1][2] Their mechanism of action often involves the disruption of tubulin polymerization, a critical component of the parasite's cytoskeleton.[3][4] this compound is a member of this class with potential for broad-spectrum antiparasitic activity. The following protocols describe the in vitro methods to determine the efficacy of this compound against various parasites.

Data Presentation

The antiparasitic activity of this compound is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50) and half-maximal cytotoxic concentration (CC50) to determine the selectivity index (SI).

Parasite SpeciesParasite StageIC50 (µM)Host Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)
Leishmania majorPromastigote8.5L929 Mouse Fibroblast>200>23.5
Leishmania majorAmastigote12.2J774.1 Macrophage>200>16.4
Trypanosoma cruziEpimastigote15.7J774 Macrophage>200>12.7
Giardia lambliaTrophozoite6.3---
Trichinella spiralisMuscle Larvae10.8---

Note: The data presented in this table is illustrative and based on the reported activity of similar benzimidazole derivatives. Actual experimental results may vary.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_parasite_prep Parasite Preparation cluster_assay_setup Assay Setup cluster_incubation Incubation cluster_viability_assessment Viability Assessment cluster_data_analysis Data Analysis p1 Parasite Cultivation (Leishmania, Trypanosoma, Giardia) s2 Add parasite suspension p1->s2 p2 Isolation of Larvae (Trichinella spiralis) p2->s2 s1 Prepare 96-well plates s1->s2 s3 Add serial dilutions of This compound s2->s3 s4 Include positive and negative controls s3->s4 i1 Incubate plates at optimal temperature and time s4->i1 v1 Microscopic examination i1->v1 v2 Colorimetric assays (MTT/AlamarBlue) i1->v2 v3 Antigen detection (ELISA) i1->v3 d1 Calculate % inhibition v1->d1 v2->d1 v3->d1 d2 Determine IC50 values d1->d2 d4 Calculate Selectivity Index d2->d4 d3 Determine CC50 for cytotoxicity d3->d4

Caption: General workflow for the in vitro antiparasitic assay.

Proposed Signaling Pathway

signaling_pathway compound This compound tubulin β-tubulin subunit compound->tubulin Binds to polymerization Tubulin Polymerization compound->polymerization Inhibits tubulin->polymerization microtubules Microtubule Formation polymerization->microtubules disruption Disruption of Microtubule-based processes microtubules->disruption death Parasite Death disruption->death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

In Vitro Assay against Leishmania major

a. Promastigote Viability Assay

  • Parasite Culture: Leishmania major promastigotes are cultured in RPMI-1640 medium supplemented with 10% fetal calf serum (FCS), 1% penicillin/streptomycin, and 1% gentamicin at 25°C.[1]

  • Assay Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the culture medium to each well.[1] Add 100 µL of this compound solution to the first well and perform serial dilutions.

  • Parasite Addition: Add 100 µL of L. major promastigote suspension (1 x 10^7 cells/mL) to each well.

  • Incubation: Incubate the plate at 25°C for 72 hours.

  • Viability Assessment: Add a viability reagent such as AlamarBlue and incubate for another 4-6 hours.[5] Measure the absorbance or fluorescence to determine parasite viability.

  • Controls: Use wells with parasites and no drug as a negative control and a standard antileishmanial drug like Amphotericin B as a positive control.[1]

b. Amastigote Viability Assay

  • Macrophage Culture: Seed J774.1 macrophages in a 96-well plate at a density of 3 x 10^4 cells/well and incubate for 24 hours at 37°C with 5% CO2.[6]

  • Infection: Infect the macrophages with L. major promastigotes at a ratio of 15:1 (parasite:macrophage) and incubate for 24 hours to allow for phagocytosis and differentiation into amastigotes.[5]

  • Drug Treatment: Wash the wells to remove extracellular promastigotes and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 5 days at 37°C with 5% CO2.[6]

  • Assessment: Fix the cells, stain with Giemsa, and determine the parasite burden by counting the number of amastigotes per 100 macrophages under a microscope.[6]

In Vitro Assay against Trypanosoma cruzi
  • Parasite Culture: Culture Trypanosoma cruzi epimastigotes in a suitable medium like LIT (Liver Infusion Tryptose) supplemented with 10% FCS at 28°C.

  • Assay Setup: In a 96-well plate, add 100 µL of culture medium to each well. Prepare serial dilutions of this compound.

  • Parasite Addition: Add 100 µL of epimastigote suspension (1 x 10^6 parasites/mL) to each well.

  • Incubation: Incubate the plate at 28°C for 72 hours.

  • Viability Assessment: Assess parasite motility and density using an inverted microscope or a colorimetric assay like MTT.

  • Controls: Use benznidazole as a positive control.[7]

In Vitro Assay against Giardia lamblia
  • Parasite Culture: Grow Giardia lamblia trophozoites in Keister's modified TYI-S-33 medium at 37°C.

  • Assay Setup: Perform the assay in 96-well plates. Add culture medium and serial dilutions of the test compound.

  • Parasite Addition: Add a suspension of G. lamblia trophozoites to each well.

  • Incubation: Incubate the plates at 37°C for 48 hours.

  • Viability Assessment: Evaluate parasite viability by counting the trophozoites using a hemocytometer or by using an ATP-based luminescence assay.[8] Alternatively, an antigen-capture ELISA can be used to detect Giardia-specific antigens in the culture supernatant.[9][10][11]

  • Controls: Use metronidazole or albendazole as positive controls.[3]

In Vitro Assay against Trichinella spiralis
  • Larvae Isolation: Isolate Trichinella spiralis muscle larvae from infected mice.

  • Assay Setup: In a 24-well plate, add RPMI-1640 medium supplemented with antibiotics.

  • Drug Addition: Add this compound at different concentrations to the wells.

  • Larvae Addition: Add approximately 100 larvae to each well.

  • Incubation: Incubate the plates at 37°C for 24 to 48 hours.[12]

  • Viability Assessment: Determine the percentage of dead larvae by observing their motility under an inverted microscope. Larvae that are immobile are considered dead.[12]

  • Controls: Use albendazole or ivermectin as positive controls.[12]

Cytotoxicity Assay
  • Cell Culture: Culture a mammalian cell line, such as L929 mouse fibroblasts or J774.1 macrophages, in appropriate medium in 96-well plates.[1]

  • Drug Treatment: Once the cells reach confluency, replace the medium with fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates at 37°C with 5% CO2 for 24 to 48 hours.

  • Viability Assessment: Use a standard MTT or AlamarBlue assay to determine cell viability.

  • Data Analysis: Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

Data Analysis and Interpretation

The percentage of parasite inhibition is calculated for each concentration of the test compound relative to the negative control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve. The selectivity index (SI) is calculated as the ratio of the CC50 to the IC50 (SI = CC50/IC50).[13] A higher SI value indicates greater selectivity of the compound for the parasite over the host cells. A compound is generally considered a promising candidate if it has an IC50 < 3 µg/mL and an SI > 10.[13]

References

Application Notes and Protocols: Electrochemical Evaluation of 1-Methyl-1H-benzimidazole-2-thiol (MBIT) as a Corrosion Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrochemical methods used to evaluate the efficacy of 1-Methyl-1H-benzimidazole-2-thiol (MBIT) as a corrosion inhibitor, particularly for mild steel in acidic environments. The protocols outlined below are based on established electrochemical techniques and data from studies on closely related benzimidazole-thiol derivatives.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and substantial economic losses. The use of organic inhibitors is a primary strategy to mitigate corrosion. Benzimidazole derivatives, particularly those containing sulfur atoms like this compound (MBIT), have emerged as effective corrosion inhibitors. Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. This document details the standard experimental procedures to quantify the inhibition performance of MBIT.

Mechanism of Inhibition

The corrosion inhibition mechanism of benzimidazole derivatives, including MBIT, involves the adsorption of the inhibitor molecules onto the metal surface. This adsorption can occur through:

  • Physisorption: Electrostatic interaction between the charged metal surface and the charged inhibitor molecule.

  • Chemisorption: Coordinate bond formation between the lone pair of electrons of the heteroatoms (Nitrogen and Sulfur) and the vacant d-orbitals of the metal.

The planar structure of the benzimidazole ring and the presence of π-electrons also facilitate strong adsorption. The formation of this protective inhibitor film blocks the active sites for corrosion, thereby reducing both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction.

Experimental Protocols

To evaluate the corrosion inhibition performance of MBIT, three primary electrochemical techniques are employed: Weight Loss Measurement, Potentiodynamic Polarization (PDP), and Electrochemical Impedance Spectroscopy (EIS).

Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct measure of the corrosion rate and the inhibitor's efficiency.

Objective: To determine the corrosion rate of a metal in the presence and absence of MBIT and to calculate the inhibition efficiency.

Materials and Equipment:

  • Metal coupons (e.g., mild steel) of known dimensions

  • Abrasive papers (various grits)

  • Acetone

  • Desiccator

  • Analytical balance (±0.1 mg)

  • Corrosive medium (e.g., 1 M HCl)

  • MBIT solutions of varying concentrations

  • Water bath or thermostat

  • Glass hooks

Procedure:

  • Coupon Preparation: Mechanically polish the metal coupons with a series of abrasive papers to achieve a smooth, mirror-like surface.

  • Degreasing and Drying: Degrease the polished coupons with acetone, rinse with distilled water, and dry them in a desiccator.

  • Initial Weighing: Accurately weigh the prepared coupons using an analytical balance.

  • Immersion: Immerse the weighed coupons in beakers containing the corrosive solution with and without different concentrations of MBIT. The coupons should be suspended using glass hooks.

  • Exposure: Maintain the beakers in a water bath at a constant temperature for a specified immersion period (e.g., 24 hours).

  • Cleaning: After the immersion period, retrieve the coupons, rinse them with distilled water, and clean them with a suitable cleaning solution (e.g., a solution containing HCl, Sb₂O₃, and SnCl₂) to remove corrosion products.

  • Final Weighing: Rinse the cleaned coupons with distilled water, dry them thoroughly, and reweigh them.

  • Calculation:

    • Corrosion Rate (CR): CR (mm/year) = (K × W) / (A × T × D) where:

      • K = 8.76 × 10⁴ (constant)

      • W = Weight loss in grams

      • A = Area of the coupon in cm²

      • T = Immersion time in hours

      • D = Density of the metal in g/cm³

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = Corrosion rate in the absence of the inhibitor

      • CRᵢ = Corrosion rate in the presence of the inhibitor

Protocol 2: Potentiodynamic Polarization (PDP)

This technique provides insights into the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.

Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes to understand the inhibition mechanism.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode electrochemical cell:

    • Working Electrode (WE): Metal sample (e.g., mild steel)

    • Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode

    • Counter Electrode (CE): Platinum or graphite rod

  • Corrosive medium with and without different concentrations of MBIT

Procedure:

  • Electrode Preparation: Prepare the working electrode by embedding the metal sample in an insulating resin, leaving a known surface area exposed. Polish the exposed surface as described in the weight loss protocol.

  • Cell Assembly: Assemble the three-electrode cell with the prepared WE, RE, and CE. Fill the cell with the test solution.

  • Open Circuit Potential (OCP) Stabilization: Allow the system to stabilize for a period (e.g., 30-60 minutes) until a steady OCP is achieved.

  • Polarization Scan: Perform a potentiodynamic scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis:

    • Plot the logarithm of the current density (log i) versus the applied potential (E).

    • Extrapolate the linear portions of the anodic and cathodic curves (Tafel regions) to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:

      • icorr₀ = Corrosion current density in the absence of the inhibitor

      • icorrᵢ = Corrosion current density in the presence of the inhibitor

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to study the properties of the inhibitor film and the charge transfer process at the metal/solution interface.

Objective: To determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to evaluate the inhibitor's performance and adsorption characteristics.

Materials and Equipment:

  • Potentiostat/Galvanostat with a frequency response analyzer (FRA)

  • Three-electrode electrochemical cell (same as for PDP)

  • Corrosive medium with and without different concentrations of MBIT

Procedure:

  • Electrode and Cell Preparation: Prepare the electrode and assemble the cell as described in the PDP protocol.

  • OCP Stabilization: Immerse the working electrode in the test solution and allow the OCP to stabilize.

  • Impedance Measurement: Apply a small amplitude sinusoidal AC voltage perturbation (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Data Analysis:

    • Present the impedance data as Nyquist plots (Z'' vs. Z') and Bode plots (log |Z| and phase angle vs. log f).

    • The Nyquist plot for a simple corrosion process is typically a semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).

    • Model the impedance data using an appropriate equivalent electrical circuit to obtain values for Rct and the double-layer capacitance (Cdl).

    • Calculate the Inhibition Efficiency (IE%) : IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

      • Rct₀ = Charge transfer resistance in the absence of the inhibitor

      • Rctᵢ = Charge transfer resistance in the presence of the inhibitor

Data Presentation

Disclaimer: The following data is for a closely related compound, (1H-benzimidazol-2-yl)methanethiol, and is intended to be representative of the expected results for this compound. The data is adapted from a study on carbon steel in 1.0 M HCl.

Table 1: Potentiodynamic Polarization Data

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)IE (%)
Blank-475105075-120-
1 x 10⁻⁶-47045072-11557.1
1 x 10⁻⁵-46521070-11080.0
1 x 10⁻⁴-46012568-10588.1
1 x 10⁻³-4508065-10092.4

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)IE (%)
Blank50150-
1 x 10⁻⁶1208058.3
1 x 10⁻⁵2805082.1
1 x 10⁻⁴5503090.9
1 x 10⁻³9802094.9

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_exp Experimental Procedures cluster_analysis Data Analysis p1 Metal Coupon Polishing p2 Degreasing & Drying p1->p2 p3 Initial Weighing p2->p3 e1 Weight Loss p3->e1 Immerse in corrosive media e2 Potentiodynamic Polarization p3->e2 Assemble 3-electrode cell e3 Electrochemical Impedance Spectroscopy p3->e3 Assemble 3-electrode cell a1 Corrosion Rate & Inhibition Efficiency e1->a1 a2 Ecorr, icorr, Tafel Slopes & Inhibition Efficiency e2->a2 a3 Rct, Cdl & Inhibition Efficiency e3->a3

Caption: Workflow for Electrochemical Evaluation of Corrosion Inhibitors.

Inhibition_Mechanism cluster_metal Metal Surface cluster_inhibitor MBIT Molecule Metal Metal Adsorption Formation of Protective Film MBIT MBIT N_atoms N atoms (lone pair) MBIT->N_atoms S_atom S atom (lone pair) MBIT->S_atom Benzene_ring Benzene Ring (π-electrons) MBIT->Benzene_ring N_atoms->Metal Chemisorption S_atom->Metal Chemisorption Benzene_ring->Metal Adsorption Corrosion_Inhibition Corrosion Inhibition Adsorption->Corrosion_Inhibition

Caption: Adsorption Mechanism of MBIT on a Metal Surface.

High-performance liquid chromatography (HPLC) method for 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of 1-Methyl-1H-benzimidazole-2-thiol

Introduction

This compound, commonly known as Methimazole (MMI), is an antithyroid agent widely utilized in the management of hyperthyroidism.[1] Its therapeutic efficacy is dependent on maintaining precise dosage, necessitating accurate and reliable analytical methods for its quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a simple, rapid, and sensitive technique for the determination of Methimazole.[2] This application note provides a detailed protocol for a reversed-phase HPLC (RP-HPLC) method suitable for the quantification of this compound.

Quantitative Data Summary

The following tables summarize the essential quantitative parameters for the HPLC analysis of this compound.

Table 1: Chromatographic Conditions

Parameter Recommended Conditions
HPLC System Isocratic HPLC System with UV-Vis Detector
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Water
Elution Mode Isocratic
Flow Rate 1.0 - 1.5 mL/min
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 252 nm or 254 nm[3]

| Run Time | ~10 minutes |

Table 2: System Suitability Parameters

Parameter Acceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
Relative Standard Deviation (RSD) ≤ 2.0% for replicate injections

| Correlation Coefficient (r²) | r² ≥ 0.999 for the calibration curve |

Experimental Protocols

This section details the methodology for the quantification of this compound using an RP-HPLC-UV method.

Materials and Reagents
  • This compound reference standard (Purity ≥ 95%)

  • Acetonitrile (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Methanol (HPLC Grade)

  • 0.45 µm Syringe Filters

Instrumentation
  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Analytical balance

  • Sonicator

  • pH meter

  • Volumetric flasks and pipettes

Preparation of Solutions

a) Mobile Phase Preparation:

  • Prepare the mobile phase by mixing acetonitrile and water in the desired ratio (e.g., 20:80 v/v). The exact ratio may require optimization based on the specific C18 column used.

  • Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration to remove dissolved gases.[3]

b) Standard Stock Solution Preparation (e.g., 100 µg/mL):

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve the standard in a small amount of methanol or the mobile phase.

  • Dilute to the mark with the mobile phase and mix thoroughly. Sonication can aid in complete dissolution.[3]

c) Preparation of Calibration Standards:

  • Perform serial dilutions of the Standard Stock Solution with the mobile phase to prepare a series of calibration standards.

  • A recommended concentration range is 0.5 µg/mL to 20 µg/mL.[2]

Sample Preparation (from Pharmaceutical Tablets)
  • Weigh and finely powder a minimum of 10 tablets to ensure homogeneity.

  • Accurately weigh a portion of the powder equivalent to the average tablet weight (e.g., equivalent to one 10 mg tablet).

  • Transfer the powder to a volumetric flask (e.g., 100 mL).

  • Add approximately 70% of the flask volume with the mobile phase and sonicate for 15-20 minutes to ensure complete extraction of the active ingredient.

  • Allow the solution to cool to room temperature, then dilute to the mark with the mobile phase and mix well.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[3]

Chromatographic Analysis
  • Set up the HPLC system with the column and mobile phase specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.[3]

  • Inject a blank (mobile phase) to verify the absence of interfering peaks.[3]

  • Inject the prepared calibration standards in ascending order of concentration.

  • Inject the prepared sample solutions. It is recommended to perform replicate injections for all standards and samples.[3]

Data Analysis
  • Integrate the peak areas of the analyte in the resulting chromatograms.[3]

  • Construct a calibration curve by plotting the peak area (y-axis) against the concentration of the calibration standards (x-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[3]

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas using the calibration curve equation.[3]

  • Calculate the final concentration in the original sample, accounting for all dilutions made during sample preparation.[3]

Visualizations

The following diagrams illustrate the key workflows and relationships in the HPLC analysis.

G Workflow for HPLC Quantification of this compound cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing P1 Mobile Phase Preparation & Degassing P3 Sample Preparation & Filtration P1->P3 P2 Standard Stock Solution Prep. P4 Calibration Standards (Serial Dilution) P2->P4 A4 Sample Injections P3->A4 Inject Samples A3 Standard Injections (Calibration) P4->A3 Inject Standards A1 System Equilibration (Stable Baseline) A2 Blank Injection (Mobile Phase) A1->A2 A2->A3 A3->A4 D1 Peak Area Integration A4->D1 Generate Chromatograms D2 Calibration Curve Construction (y=mx+c) D1->D2 D3 Concentration Calculation D2->D3 D4 Final Result Quantification D3->D4

Caption: Experimental workflow for quantification by HPLC.

HPLC_System Logical Relationship of Key HPLC System Components MobilePhase {Mobile Phase Reservoir | Acetonitrile:Water} Pump HPLC Pump Isocratic Flow MobilePhase->Pump Solvent Injector Autosampler 20 µL Injection Pump->Injector Pressurized Flow Column C18 Column Analyte Separation Injector->Column Sample Introduction Detector UV-Vis Detector λ = 254 nm Column->Detector Eluent DataSystem {Data Acquisition System | Chromatogram} Detector->DataSystem Signal

Caption: Logical relationship of key HPLC system components.

References

Application Notes and Protocols for the Formulation of 1-Methyl-1H-benzimidazole-2-thiol in Biological Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-benzimidazole-2-thiol is a heterocyclic compound belonging to the benzimidazole class, a scaffold known for a wide range of biological activities.[1][2][3][4][5] Derivatives of 2-mercaptobenzimidazole have demonstrated potential as antimicrobial, antifungal, anticancer, and enzyme inhibitory agents.[3][6][7][8][9][10][11][12][13][14] The formulation of this compound is a critical step for obtaining reliable and reproducible results in biological assays due to its limited aqueous solubility. This document provides detailed application notes and protocols for the preparation and evaluation of this compound formulations for in vitro and preclinical research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing appropriate formulation strategies.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₈N₂S[15][16]
Molecular Weight 164.23 g/mol [15][16]
Appearance Off-White to Pale Yellow Solid
Melting Point 193-197 °C
Solubility Slightly soluble in DMSO and Methanol
CAS Number 2360-22-7[15]

Formulation Strategies for Poorly Soluble Compounds

Due to its low aqueous solubility, direct dissolution of this compound in aqueous buffers for biological assays is challenging. The following strategies can be employed to prepare suitable formulations.

Co-Solvent Formulation

The use of a water-miscible organic solvent, or co-solvent, is a common and effective method for dissolving poorly soluble compounds for in vitro studies.

  • Primary Co-Solvent: Dimethyl sulfoxide (DMSO) is the most widely used co-solvent for initial stock solution preparation due to its high solubilizing power and compatibility with many cell-based assays at low final concentrations.

  • Procedure:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 50 mM).

    • For biological experiments, dilute the DMSO stock solution into the aqueous assay medium to the final desired concentration.

    • Crucially, ensure the final concentration of DMSO in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or off-target effects. A vehicle control (medium with the same final DMSO concentration) must be included in all experiments.

pH Modification

The solubility of ionizable compounds can be significantly influenced by the pH of the solution. As a benzimidazole derivative, this compound may exhibit pH-dependent solubility.

  • Procedure:

    • Determine the pKa of the compound experimentally or through in silico prediction.

    • Prepare buffers at various pH values around the pKa to assess solubility.

    • For acidic compounds, solubility generally increases at higher pH, while for basic compounds, it increases at lower pH.

    • Ensure the chosen pH is compatible with the biological assay system.

Experimental Protocols

Protocol 1: Determination of Kinetic and Thermodynamic Solubility

Objective: To determine the kinetic and thermodynamic solubility of this compound in a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS).

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Microcentrifuge tubes

  • Thermomixer or shaking incubator

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer.

Kinetic Solubility Protocol:

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serially dilute the stock solution with DMSO to create a range of concentrations.

  • Add a small volume (e-g., 1-2 µL) of each DMSO solution to a larger volume (e.g., 98-99 µL) of PBS in a 96-well plate or microcentrifuge tubes.

  • Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Measure the turbidity of the solutions using a nephelometer or observe for precipitation. The highest concentration that remains clear is the kinetic solubility.

  • Alternatively, centrifuge the samples to pellet any precipitate and quantify the concentration of the compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Thermodynamic Solubility (Shake-Flask Method) Protocol:

  • Add an excess amount of the solid compound to a known volume of PBS in a sealed vial.

  • Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After incubation, allow the suspension to settle.

  • Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Centrifuge or filter the aliquot to remove any remaining solid.

  • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV). This concentration represents the thermodynamic solubility.

Protocol 2: Stability Assessment in Biological Media

Objective: To evaluate the stability of this compound in a cell culture medium over time.

Materials:

  • This compound stock solution in DMSO

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Incubator (37°C, 5% CO₂)

  • Microcentrifuge tubes or 96-well plates

  • HPLC system with a suitable column and UV detector.

Procedure:

  • Spike the pre-warmed cell culture medium with the DMSO stock solution of the compound to a final concentration relevant for planned cell-based assays. Ensure the final DMSO concentration is consistent and low.

  • Prepare multiple aliquots of this solution.

  • At time zero (T=0), immediately process one aliquot by quenching any enzymatic activity (e.g., by adding an equal volume of cold acetonitrile) and store it at -20°C or -80°C until analysis.

  • Incubate the remaining aliquots under standard cell culture conditions (37°C, 5% CO₂).

  • At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot, process it as in step 3, and store it for analysis.

  • After collecting all time points, analyze the samples by a validated HPLC method to determine the concentration of the parent compound remaining.

  • Plot the percentage of the compound remaining versus time to assess its stability.

Data Presentation

Table 2: Solubility of this compound in PBS (pH 7.4)

Solubility TypeMethodConcentration (µg/mL)Concentration (µM)
Kinetic Turbidimetric[Insert experimental value][Insert experimental value]
Thermodynamic Shake-Flask[Insert experimental value][Insert experimental value]

Table 3: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)Concentration (µM)% Remaining
0 [Insert initial concentration]100
2 [Insert experimental value][Calculate %]
4 [Insert experimental value][Calculate %]
8 [Insert experimental value][Calculate %]
24 [Insert experimental value][Calculate %]
48 [Insert experimental value][Calculate %]

Experimental Workflows and Putative Signaling Pathways

The following diagrams illustrate the experimental workflows for formulation and evaluation, and the putative signaling pathways that may be modulated by 2-mercaptobenzimidazole derivatives based on existing literature.

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Formulation Evaluation cluster_application Biological Application compound This compound (Solid) stock_solution High-Concentration Stock (e.g., 10 mM in DMSO) compound->stock_solution Dissolve working_solution Working Solution in Aqueous Medium stock_solution->working_solution Dilute solubility Solubility Assessment (Kinetic & Thermodynamic) working_solution->solubility stability Stability Assessment (in Biological Media) working_solution->stability in_vitro In Vitro Assays (e.g., Cell-based) solubility->in_vitro stability->in_vitro in_vivo In Vivo Studies in_vitro->in_vivo

Caption: Experimental workflow for formulation and evaluation.

putative_antimicrobial_pathway compound 2-Mercaptobenzimidazole Derivatives dna_gyrase DNA Gyrase / Topoisomerase IV compound->dna_gyrase Inhibition dna_replication DNA Replication & Transcription dna_gyrase->dna_replication Required for cell_death Bacterial Cell Death dna_replication->cell_death Leads to

Caption: Putative antimicrobial mechanism of action.

putative_anticancer_pathway cluster_cytoskeleton Cytoskeletal Disruption cluster_signaling Signal Transduction Inhibition compound Benzimidazole Derivatives tubulin Tubulin compound->tubulin Inhibition of Polymerization pi3k_akt PI3K/Akt Pathway compound->pi3k_akt Inhibition mek_erk MEK/Erk Pathway compound->mek_erk Inhibition microtubules Microtubules tubulin->microtubules Polymerization mitosis Mitotic Arrest microtubules->mitosis apoptosis Apoptosis mitosis->apoptosis proliferation Cell Proliferation & Survival pi3k_akt->proliferation mek_erk->proliferation proliferation->apoptosis Inhibition leads to

Caption: Putative anticancer mechanisms of action.

Conclusion

The successful formulation of this compound is paramount for its valid biological evaluation. The protocols outlined in this document provide a framework for preparing and characterizing formulations of this compound. It is recommended that solubility and stability be assessed in the specific biological medium of each planned experiment. The putative mechanisms of action provided are based on studies of related benzimidazole compounds and should be experimentally verified for this compound. Careful consideration of these formulation and mechanistic aspects will contribute to the generation of high-quality, reliable data in the investigation of this compound's biological potential.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Methyl-1H-benzimidazole-2-thiol synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and straightforward synthesis is a two-step process. The first step is the synthesis of the precursor, 1H-benzimidazole-2-thiol, by reacting o-phenylenediamine with carbon disulfide in the presence of a base like potassium hydroxide. The second step is the selective N-methylation of the 1H-benzimidazole-2-thiol using a methylating agent.

Q2: My overall yield is consistently low. What are the critical parameters to investigate?

A2: Low yields can stem from either the initial synthesis of 1H-benzimidazole-2-thiol or the subsequent methylation step. For the initial synthesis, ensure the purity of your o-phenylenediamine and carbon disulfide. For the methylation step, the key parameters to optimize are the choice of base, solvent, temperature, and the methylating agent. Incomplete reactions and the formation of side products are common causes of low yields.

Q3: I am observing multiple products in my reaction mixture after methylation. What are the likely side products?

A3: When methylating 1H-benzimidazole-2-thiol, you can potentially form several products due to the presence of multiple nucleophilic sites (two nitrogen atoms and one sulfur atom). The common side products include:

  • S-methylated isomer (2-(Methylthio)-1H-benzimidazole): Methylation occurs on the sulfur atom.

  • N,N'-dimethylated product: Methylation occurs on both nitrogen atoms.

  • N,S-dimethylated product: Methylation occurs on one nitrogen and the sulfur atom.

Q4: How can I improve the regioselectivity to favor the desired N1-methylation?

A4: Achieving high regioselectivity for N1-methylation is a primary challenge. The choice of reaction conditions is crucial. Generally, using a milder base and a polar aprotic solvent can favor N-alkylation over S-alkylation. The steric hindrance around the nitrogen atoms can also influence the site of methylation.

Q5: What is the best way to monitor the progress of the methylation reaction?

A5: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (1H-benzimidazole-2-thiol), you can observe the consumption of the starting material and the appearance of new spots corresponding to the product and any side products.

Q6: My final product is impure. What are the recommended purification methods?

A6: Purification can often be challenging due to the similar polarities of the desired product and potential side-product isomers. The two primary methods for purification are:

  • Recrystallization: This can be effective if a suitable solvent system is found that selectively crystallizes the desired product.

  • Column Chromatography: This is a more robust method for separating isomers. A silica gel column with a gradient elution system, starting with a nonpolar solvent and gradually increasing the polarity, is often successful.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Impure Starting Materials: Purity of o-phenylenediamine or 1H-benzimidazole-2-thiol is critical. 2. Inactive Methylating Agent: The methylating agent (e.g., methyl iodide) may have degraded. 3. Inappropriate Base: The base may not be strong enough to deprotonate the benzimidazole nitrogen, or it may be too strong, leading to side reactions. 4. Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, causing decomposition or side reactions. 5. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.1. Verify Purity: Check the purity of starting materials using techniques like NMR or melting point analysis. 2. Use Fresh Reagent: Use a fresh or newly opened bottle of the methylating agent. 3. Screen Bases: Experiment with different bases such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or sodium methoxide (NaOMe). 4. Optimize Temperature: Screen a range of temperatures (e.g., room temperature, 50 °C, reflux) to find the optimal condition. 5. Monitor Reaction: Use TLC to monitor the reaction until the starting material is consumed.
Formation of Multiple Products (Poor Regioselectivity) 1. Competitive S-methylation: The reaction conditions may favor methylation on the sulfur atom. 2. Formation of Di-methylated Products: Excess methylating agent or harsh reaction conditions can lead to methylation on multiple sites. 3. Tautomerization: 1H-benzimidazole-2-thiol exists in tautomeric forms, which can lead to different methylation products.1. Solvent and Base Selection: Use a polar aprotic solvent like DMF or acetone in combination with a base like K₂CO₃, which is known to favor N-alkylation. 2. Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent to minimize di-methylation. 3. Temperature Control: Running the reaction at a lower temperature may improve selectivity.
Difficulty in Product Purification 1. Similar Polarity of Isomers: The N-methylated and S-methylated isomers often have very similar polarities, making separation by chromatography difficult. 2. Co-crystallization: The desired product and impurities may co-crystallize during recrystallization.1. Optimize Chromatography: Use a long column and a shallow gradient of a carefully selected eluent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) for column chromatography. 2. Sequential Purification: Consider a combination of techniques. For example, an initial recrystallization to enrich the desired product followed by column chromatography.

Data Presentation

Table 1: Influence of Reaction Conditions on the N-alkylation of Benzimidazoles (Illustrative Examples)

Note: The following data is for related benzimidazole derivatives and should be used as a general guide. Optimization for the synthesis of this compound is recommended.

Entry Alkylating Agent Base Solvent Temperature Yield (%) Product Ratio (N1:N3:S)
1Methyl IodideK₂CO₃AcetoneRefluxModerateN1 > S > N3
2Dimethyl SulfateNaHTHF0 °C to RTHighN1 > N3 > S
3Methyl IodideNaOMeMethanolRTModerate-HighS > N1 > N3
4Benzyl BromideK₂CO₃DMF80 °CHighN1 > S

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzimidazole-2-thiol

Materials:

  • o-Phenylenediamine

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Activated charcoal

  • Hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, dissolve potassium hydroxide (0.09 mol) in ethanol (95 ml).

  • To this solution, add carbon disulfide (0.09 mol).

  • Add o-phenylenediamine (0.08 mol) in portions, followed by water (15 ml).

  • Reflux the reaction mixture for 3 hours.

  • Carefully add activated charcoal and reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 60-70 °C and acidify with hydrochloric acid to a pH of approximately 4.

  • Allow the mixture to cool to room temperature. The product will precipitate.

  • Collect the precipitate by filtration, wash with cold water, and dry to yield 1H-benzimidazole-2-thiol.

Protocol 2: Synthesis of this compound

Materials:

  • 1H-Benzimidazole-2-thiol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or Dimethylformamide (DMF), anhydrous

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1H-benzimidazole-2-thiol (1.0 eq).

  • Add anhydrous acetone or DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • While stirring, add methyl iodide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (for acetone) or around 60-80 °C (for DMF).

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate this compound.

Mandatory Visualizations

experimental_workflow cluster_step1 Step 1: Synthesis of 1H-Benzimidazole-2-thiol cluster_step2 Step 2: N-Methylation start1 o-Phenylenediamine + CS2 + KOH reaction1 Reflux in Ethanol/Water start1->reaction1 workup1 Acidification & Precipitation reaction1->workup1 product1 1H-Benzimidazole-2-thiol workup1->product1 start2 1H-Benzimidazole-2-thiol + Methyl Iodide product1->start2 Use as starting material reaction2 Base (K2CO3) in Solvent (Acetone/DMF) start2->reaction2 workup2 Filtration & Solvent Evaporation reaction2->workup2 purification Column Chromatography workup2->purification product2 This compound purification->product2

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Yield of This compound check_purity Check Purity of Starting Materials (1H-benzimidazole-2-thiol) start->check_purity check_reagents Verify Activity of Methylating Agent & Base start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions purify_sm Purify Starting Material check_purity->purify_sm use_fresh_reagents Use Fresh Reagents check_reagents->use_fresh_reagents optimize_conditions Optimize Reaction Conditions (Screen Bases, Solvents, Temps) check_conditions->optimize_conditions improve_yield Improved Yield purify_sm->improve_yield Leads to use_fresh_reagents->improve_yield Leads to optimize_conditions->improve_yield Leads to

Caption: Troubleshooting logic for addressing low product yield.

troubleshooting_selectivity cluster_causes Potential Causes cluster_solutions Potential Solutions start Poor Regioselectivity (Mixture of Isomers) cause_s S-methylation is competitive start->cause_s cause_di Di-methylation occurs start->cause_di cause_conditions Suboptimal Reaction Conditions start->cause_conditions solution_solvent_base Use Polar Aprotic Solvent (e.g., DMF) and Milder Base (e.g., K2CO3) cause_s->solution_solvent_base solution_stoichiometry Control Stoichiometry (1.1 eq. Methylating Agent) cause_di->solution_stoichiometry solution_temp Lower Reaction Temperature cause_conditions->solution_temp improve_selectivity Improved Regioselectivity solution_solvent_base->improve_selectivity Leads to solution_stoichiometry->improve_selectivity Leads to solution_temp->improve_selectivity Leads to

Overcoming solubility issues of 1-Methyl-1H-benzimidazole-2-thiol in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges encountered with 1-Methyl-1H-benzimidazole-2-thiol in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a solid that is off-white to pale yellow in color.[1] It has limited solubility in common laboratory solvents. It is described as being only slightly soluble in Dimethyl Sulfoxide (DMSO) and methanol.[1][2] Due to its hydrophobic benzimidazole core, its solubility in aqueous solutions is expected to be low.

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution into my aqueous assay buffer. Is this normal?

A2: Yes, this is a common issue for compounds with low aqueous solubility. When a concentrated stock solution in an organic solvent like DMSO is diluted into an aqueous buffer, the compound can precipitate out of the solution as it is no longer in a favorable solvent environment.

Q3: Can the pH of the assay buffer be adjusted to improve the solubility of this compound?

A3: For benzimidazole derivatives, solubility can be pH-dependent. These compounds are generally more soluble in acidic conditions.[3][4] Therefore, if your experimental setup allows, lowering the pH of your assay buffer may help to increase the solubility of this compound. It is crucial to first test the effect of any pH change on your assay's performance and the stability of other components.

Q4: Are there any alternative organic solvents I can use to prepare my stock solution?

A4: While DMSO is a common choice, other organic co-solvents can be considered. These may include ethanol, N,N-dimethylformamide (DMF), and polyethylene glycols (PEGs). The choice of solvent will depend on the specific requirements and limitations of your assay. It is important to always perform a vehicle control to assess any potential effects of the solvent on your experiment.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Initial Assessment of Solubility

If you are encountering precipitation or suspect solubility is impacting your results, it is recommended to first determine the kinetic solubility of this compound in your specific assay buffer.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility

This protocol provides a general method to estimate the kinetic solubility of this compound in your aqueous assay buffer.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Your aqueous assay buffer

  • 96-well plate (clear bottom)

  • Plate reader capable of measuring turbidity (e.g., at 620 nm)

  • Multichannel pipette

Procedure:

  • Prepare a high-concentration stock solution: Accurately weigh a known amount of this compound and dissolve it in DMSO to prepare a concentrated stock solution (e.g., 10-20 mM). Ensure the compound is fully dissolved.

  • Prepare serial dilutions: In a 96-well plate, perform serial dilutions of your DMSO stock solution with DMSO to create a range of concentrations.

  • Dilution into assay buffer: Using a multichannel pipette, rapidly transfer a small, fixed volume of each DMSO concentration into wells containing your pre-warmed assay buffer. The final DMSO concentration should be kept constant and at a level compatible with your assay (typically ≤1%).

  • Incubation: Incubate the plate at your experimental temperature for a set period (e.g., 1-2 hours).

  • Measure turbidity: After incubation, measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 620 nm) to assess precipitation (turbidity).

  • Data analysis: The highest concentration that does not show a significant increase in turbidity compared to the vehicle control is considered the kinetic solubility in your assay buffer.

Solubility Enhancement Strategies

If the determined kinetic solubility is too low for your experimental needs, consider the following strategies.

Strategy 1: Co-solvent Usage

Increasing the percentage of a co-solvent in your final assay medium can help maintain the solubility of your compound.

Recommended Co-solvents:

  • Dimethyl Sulfoxide (DMSO)

  • Ethanol

  • Polyethylene Glycol 400 (PEG400)

Important Considerations:

  • Always determine the maximum tolerable concentration of the co-solvent in your specific assay, as high concentrations can be cytotoxic or interfere with biological processes.

  • Run a vehicle control with the same final concentration of the co-solvent to account for any solvent effects.

Strategy 2: pH Adjustment

As benzimidazole derivatives can be more soluble in acidic conditions, a slight decrease in the pH of your assay buffer may be beneficial.

Procedure:

  • Prepare your assay buffer at a slightly lower pH than your standard protocol (e.g., pH 6.5 instead of 7.4).

  • Re-determine the kinetic solubility of this compound in the pH-adjusted buffer using the protocol described above.

  • Verify that the change in pH does not adversely affect your assay performance by running appropriate controls.

Data Summary

SolventReported Solubility
DMSOSlightly Soluble[1][2]
MethanolSlightly Soluble[1][2]
Aqueous BuffersLow (pH-dependent)[3][4]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_solubility Kinetic Solubility Determination cluster_analysis Analysis & Troubleshooting stock Prepare 10-20 mM stock in 100% DMSO serial_dilute Serial dilute stock in DMSO stock->serial_dilute add_buffer Add to assay buffer (final DMSO <= 1%) serial_dilute->add_buffer incubate Incubate at experimental temp. add_buffer->incubate read_turbidity Measure turbidity (e.g., 620 nm) incubate->read_turbidity analyze Determine max soluble concentration read_turbidity->analyze is_soluble Solubility sufficient? analyze->is_soluble proceed Proceed with assay is_soluble->proceed Yes troubleshoot Implement solubility enhancement is_soluble->troubleshoot No

Caption: Workflow for determining and addressing solubility issues.

signaling_pathway cluster_problem Problem Identification cluster_solutions Potential Solutions cluster_considerations Important Considerations cluster_outcome Desired Outcome A Low Aqueous Solubility of This compound B Use of Co-solvents (e.g., DMSO, Ethanol, PEG400) A->B C pH Adjustment (Lowering pH of buffer) A->C D Assay Compatibility B->D E Vehicle Controls B->E F Cytotoxicity B->F C->D C->E G Successful Assay Performance D->G E->G F->G

Caption: Logical relationships in overcoming solubility challenges.

References

Technical Support Center: Optimization of N-Methylation of Benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-methylation of benzimidazole-2-thiol.

Troubleshooting Guide

This section addresses specific issues that may arise during the N-methylation of benzimidazole-2-thiol, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low to No Yield of the Desired N-Methylated Product

Question: My N-methylation reaction of benzimidazole-2-thiol is resulting in a very low yield or no product at all. What are the possible reasons, and how can I improve the yield?

Answer: Low yields in the N-methylation of benzimidazole-2-thiol can stem from several factors. Here are the key areas to investigate:

  • Purity of Starting Materials: Ensure that the benzimidazole-2-thiol is pure and completely dry. Impurities can interfere with the reaction.

  • Base Selection: The choice of base is critical. A base that is too weak may not sufficiently deprotonate the benzimidazole, while a very strong base could lead to side reactions. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and sodium hydride (NaH). Stronger bases generally lead to faster reactions but may also increase the likelihood of side reactions.[1]

  • Solvent Conditions: It is crucial to use a dry, aprotic solvent, as protic solvents (like ethanol or water) can quench the benzimidazolide anion, which is the active nucleophile in the reaction.[1] Recommended solvents include acetone and dimethylformamide (DMF).

  • Methylating Agent: The methylating agent, such as methyl iodide, should be fresh and used in an appropriate stoichiometric amount. An excess can lead to the formation of undesired quaternary salts.[1]

  • Reaction Temperature and Time: These parameters are crucial and often need to be optimized for specific substrates. Some reactions may require heating to proceed at a reasonable rate, while others might benefit from lower temperatures to minimize side reactions.[1]

Problem 2: Predominant S-Methylation Instead of N-Methylation

Question: My reaction is primarily yielding the S-methylated product (2-(methylthio)-1H-benzimidazole) instead of the desired N-methylated product. How can I favor N-methylation?

Answer: The regioselectivity between N-methylation and S-methylation is a common challenge due to the presence of multiple nucleophilic sites (two nitrogen atoms and one sulfur atom). The outcome is highly dependent on the reaction conditions.

  • Under Phase-Transfer Catalysis (PTC): Studies have shown that the alkylation of 2-mercaptobenzimidazole under solid/liquid phase-transfer catalysis conditions can lead exclusively to S-monoalkylation.[1] Therefore, avoiding PTC conditions might be necessary if N-methylation is the goal.

  • Solvent and Base Effects: The choice of solvent and base can influence the nucleophilicity of the nitrogen and sulfur atoms. Hard and soft acid-base (HSAB) theory can be a useful guide here. The nitrogen anion is a "harder" nucleophile than the sulfur anion. Using a "hard" electrophile and polar, aprotic solvents can favor N-alkylation.

  • Reaction Conditions for S-Alkylation: S-alkylation of 2-mercaptobenzimidazole with allyl bromide has been successfully carried out in a two-phase medium of an aqueous solution of KOH and an organic solvent.[2] These conditions specifically favor S-alkylation, so employing a single-phase, anhydrous system is more likely to promote N-methylation.

Problem 3: Formation of a Mixture of N1 and N3 Regioisomers

Question: For my unsymmetrically substituted benzimidazole-2-thiol, I am obtaining a mixture of the two possible N-methylated regioisomers (N1 and N3), and their separation is proving difficult. How can I improve the regioselectivity?

Answer: Achieving high regioselectivity in the N-methylation of unsymmetrically substituted benzimidazoles is a well-known challenge due to the tautomeric nature of the benzimidazole ring.[1] The hydrogen atom can reside on either nitrogen, leading to two different nucleophiles that can react with the methylating agent.[1] Several strategies can be employed to enhance regioselectivity:

  • Steric Hindrance: Bulky substituents on the benzimidazole ring can sterically hinder one of the nitrogen atoms, favoring methylation at the less hindered position.

  • Electronic Effects: The electronic nature of the substituents on the benzimidazole ring can influence the nucleophilicity of the nitrogen atoms. Electron-donating groups can enhance the reactivity of the adjacent nitrogen, while electron-withdrawing groups can decrease it.

Problem 4: Formation of an Over-Methylated Quaternary Salt

Question: I am observing the formation of a 1,3-dimethylbenzimidazolium salt as a byproduct. How can I avoid this?

Answer: The formation of a quaternary ammonium salt is a common side reaction, particularly when using an excess of the methylating agent or under harsh reaction conditions.[1] To minimize the formation of this byproduct:

  • Control Stoichiometry: It is recommended to use the methylating agent in a controlled stoichiometric amount, typically 1.0 to 1.2 equivalents relative to the benzimidazole.[1]

  • Slow Addition: Adding the methylating agent slowly to the reaction mixture can help to avoid localized high concentrations that might favor over-methylation.[1]

Frequently Asked Questions (FAQs)

Q1: What are the recommended purification techniques for N-methylated benzimidazole-2-thiols?

A1: Purification often requires chromatographic techniques due to the potential presence of structurally similar isomers (N-methyl vs. S-methyl, and N1 vs. N3 regioisomers). Column chromatography on silica gel is the most common and effective method.[1] A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.[1]

Q2: What is the role of the base in the N-methylation reaction?

A2: The base plays a crucial role in deprotonating the N-H of the benzimidazole to form the more nucleophilic benzimidazolide anion.[1] The choice of base can influence the reaction rate and the regioselectivity of the methylation.

Q3: Can microwave irradiation be used to accelerate the reaction?

A3: Yes, microwave-assisted synthesis is a green and effective approach for the synthesis of benzimidazole derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods.[2][3][4][5][6]

Q4: What is phase-transfer catalysis, and how does it apply to this reaction?

A4: Phase-transfer catalysis (PTC) is a technique used to facilitate the reaction between reactants in different phases (e.g., a solid and a liquid, or two immiscible liquids). A phase-transfer catalyst, such as a quaternary ammonium salt, transports one of the reactants into the other phase so that the reaction can occur. In the context of benzimidazole-2-thiol alkylation, PTC has been shown to selectively promote S-alkylation.[1]

Data Presentation

Table 1: Influence of Reaction Conditions on Product Distribution (Qualitative Summary)

ParameterConditionExpected Major ProductRationale
Reaction Type Phase-Transfer Catalysis (Solid/Liquid)S-Methylated ProductPTC conditions with 2-mercaptobenzimidazole have been shown to exclusively yield the S-alkylated product.[1]
Anhydrous, Aprotic Solvent (e.g., DMF, Acetone)N-Methylated ProductAnhydrous conditions prevent the quenching of the benzimidazolide anion, favoring N-alkylation.[1]
Base Strength Stronger Base (e.g., NaH)Faster Reaction RateStronger bases more effectively deprotonate the benzimidazole, increasing the concentration of the nucleophilic anion.[1]
Weaker Base (e.g., K₂CO₃)Slower Reaction RateWeaker bases result in a lower concentration of the deprotonated species at any given time.
Methyl Iodide Stoichiometry 1.0 - 1.2 equivalentsN-Methylated ProductControlled stoichiometry minimizes the risk of over-methylation to form the quaternary salt.[1]
> 1.5 equivalentsIncreased Quaternary Salt FormationExcess methylating agent increases the likelihood of a second methylation event.[1]

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzimidazole Derivatives

MethodTypical Reaction TimeTypical YieldAdvantages
Conventional Heating 2 - 15 hoursOften < 50%Well-established and widely accessible.
Microwave Irradiation 5 - 10 minutes94% - 98%Rapid reaction rates, higher yields, cleaner reactions, and environmentally friendly.[2][3][4]

Experimental Protocols

Protocol 1: General Procedure for N-Methylation of Benzimidazole-2-thiol using Conventional Heating

  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzimidazole-2-thiol (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., acetone or DMF).

  • Addition of Base: Add the base (e.g., K₂CO₃, 1.5 eq) to the suspension.

  • Addition of Methylating Agent: While stirring, add methyl iodide (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Microwave-Assisted Synthesis of Benzimidazole Derivatives (General)

Note: This is a general protocol for benzimidazole synthesis and should be adapted for the specific N-methylation reaction.

  • Preparation: In a microwave-safe vessel, combine the o-phenylenediamine derivative (1.0 eq) and the carboxylic acid or aldehyde (1.0 eq).

  • Irradiation: Subject the mixture to microwave irradiation at a specified power and for a short duration (typically 5-10 minutes).[2][3][4]

  • Work-up: After cooling, the reaction mixture is typically diluted with water, and the product is isolated by filtration.

  • Purification: The crude product can be recrystallized or purified by column chromatography as needed.

Visualizations

experimental_workflow start Start: Dry Benzimidazole-2-thiol reagents Add Anhydrous Solvent (e.g., DMF) Add Base (e.g., K2CO3) start->reagents methylation Add Methyl Iodide (1.1 eq) Heat to Reflux reagents->methylation monitoring Monitor by TLC methylation->monitoring workup Cool to RT Filter Inorganic Salts Concentrate Filtrate monitoring->workup Reaction Complete purification Column Chromatography workup->purification product Characterize Pure N-Methylated Product purification->product

Caption: General experimental workflow for the N-methylation of benzimidazole-2-thiol.

troubleshooting_flowchart start Low Yield or No Product check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions start->check_conditions base_issue Is the Base Appropriate? check_conditions->base_issue solvent_issue Is the Solvent Anhydrous & Aprotic? base_issue->solvent_issue Yes optimize_base Screen Different Bases (e.g., K2CO3, NaH) base_issue->optimize_base No temp_time_issue Optimize Temperature & Time? solvent_issue->temp_time_issue Yes use_dry_solvent Use Anhydrous DMF or Acetone solvent_issue->use_dry_solvent No optimize_temp Run Small-Scale Trials at Different Temperatures temp_time_issue->optimize_temp No end Improved Yield temp_time_issue->end Yes optimize_base->end use_dry_solvent->end optimize_temp->end regioselectivity_logic start Undesired Regioselectivity s_methylation Predominant S-Methylation? start->s_methylation n_isomers Mixture of N1/N3 Isomers? start->n_isomers avoid_ptc Avoid Phase-Transfer Catalysis Use Anhydrous, Aprotic Solvents s_methylation->avoid_ptc Yes steric_hindrance Consider Steric Hindrance of Substituents n_isomers->steric_hindrance Yes electronic_effects Analyze Electronic Effects of Substituents n_isomers->electronic_effects Yes desired_product Improved N-Methylation Selectivity avoid_ptc->desired_product steric_hindrance->desired_product electronic_effects->desired_product

References

Technical Support Center: Purification of Crude 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude 1-Methyl-1H-benzimidazole-2-thiol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: The crude product is an oil or fails to crystallize.

  • Question: My crude this compound is an oil and will not solidify, or it "oils out" during recrystallization. What should I do?

  • Answer: "Oiling out" typically occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high.

    • Solution 1: Change the solvent system. If you are using a single solvent, try a mixed solvent system. A common approach for benzimidazole derivatives is to dissolve the crude product in a "good" solvent (e.g., hot ethanol or methanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Then, reheat the solution until it is clear and allow it to cool slowly.[1][2]

    • Solution 2: Scratch the flask. Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Solution 3: Seed the solution. If you have a small amount of pure crystalline product, add a single crystal to the cooled, supersaturated solution to induce crystallization.

    • Solution 4: Column chromatography. If recrystallization fails, column chromatography is a reliable alternative for purifying oily products.

Issue 2: Poor recovery of the product after recrystallization.

  • Question: I am losing a significant amount of my product during recrystallization. How can I improve the yield?

  • Answer: Low recovery can be due to using too much solvent, premature crystallization, or the product being too soluble in the chosen solvent even at low temperatures.

    • Solution 1: Minimize the amount of hot solvent. Use only the minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is supersaturated upon cooling, maximizing crystal formation.

    • Solution 2: Prevent premature crystallization. Ensure that the filtration of the hot solution is done quickly and with pre-heated glassware to prevent the product from crystallizing in the funnel.

    • Solution 3: Optimize the solvent system. Your product may be too soluble in the chosen solvent. Experiment with different solvents or solvent mixtures. The ideal solvent will dissolve the product when hot but have low solubility when cold.

    • Solution 4: Cool the filtrate. After collecting the initial crop of crystals, cool the mother liquor in an ice bath to induce further crystallization.

Issue 3: Impurities are still present after purification.

  • Question: After recrystallization or column chromatography, my this compound is still not pure. How can I remove persistent impurities?

  • Answer: The co-presence of impurities after a purification step suggests that the chosen method is not effective for separating the specific contaminants in your mixture.

    • Solution 1: Perform a second recrystallization. A second recrystallization using a different solvent system may effectively remove the remaining impurities.

    • Solution 2: Optimize column chromatography conditions. If you have already tried column chromatography, adjust the mobile phase polarity. A shallower gradient or an isocratic elution with a fine-tuned solvent ratio can improve the separation of closely related compounds. Common solvent systems for benzimidazole derivatives include gradients of ethyl acetate in hexane or methanol in dichloromethane.[1][3]

    • Solution 3: Adsorb the crude product onto silica gel. For column chromatography, dissolving the crude product in a solvent, mixing it with a small amount of silica gel, and then evaporating the solvent to get a dry powder can lead to better separation. This dry-loading technique often results in sharper bands on the column.[3][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include:

  • Unreacted starting materials: Such as N-methyl-o-phenylenediamine or carbon disulfide.

  • The unmethylated precursor: 1H-Benzimidazole-2-thiol may be present if the methylation reaction did not go to completion.

  • Isomeric byproducts: Depending on the synthetic route, methylation could potentially occur at the sulfur atom, leading to the formation of 2-(methylthio)-1H-benzimidazole.

  • Over-methylated products: In some cases, a quaternary salt can form if both nitrogen atoms are methylated. This is often less soluble in organic solvents and may precipitate out.[3]

Q2: What is a good starting point for a recrystallization solvent system?

A2: For benzimidazole derivatives, ethanol or a mixture of ethanol and water are common and effective choices for recrystallization.[1][5] You can dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes cloudy. Reheat to clarify and then cool slowly.

Q3: What are the recommended conditions for thin-layer chromatography (TLC) analysis?

A3: A common mobile phase for analyzing benzimidazole derivatives on silica gel TLC plates is a mixture of ethyl acetate and n-hexane. A starting ratio of 1:1 can be a good initial condition to test.[5][6] The polarity can then be adjusted to achieve an Rf value of approximately 0.3-0.5 for the desired product.

Q4: How can I effectively separate this compound from its unmethylated precursor?

A4: The N-methylated product is generally less polar than its unmethylated counterpart. This difference in polarity can be exploited for separation.

  • Column Chromatography: This is the most effective method. Using a silica gel column with a gradient elution, starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity, should allow for the elution of the less polar N-methylated product first, followed by the more polar unmethylated precursor.[3]

  • Acid-Base Extraction: The unmethylated precursor has an acidic proton on the nitrogen, which can be deprotonated with a mild base. This could potentially be used in a liquid-liquid extraction to separate the two compounds, although this method may be less efficient than chromatography.

Data Presentation

Table 1: Common Solvent Systems for Purification of Benzimidazole Derivatives

Purification MethodSolvent SystemTypical Ratio (v/v)Notes
RecrystallizationEthanol/WaterVaries (e.g., 7:3)A good starting point for polar impurities.[2]
RecrystallizationEthanolN/AEffective for removing minor, less soluble impurities.[5]
Column ChromatographyEthyl Acetate/n-HexaneGradient or Isocratic (e.g., 1:1)A versatile system for a range of polarities.[5][7]
Column ChromatographyDichloromethane/MethanolGradientSuitable for more polar benzimidazole derivatives.[1]

Experimental Protocols

Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Addition of Anti-solvent: While the solution is hot, add hot water dropwise until the solution becomes persistently cloudy.

  • Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal system should give the product an Rf value of ~0.3-0.4 and show good separation from impurities. A common starting point is ethyl acetate/n-hexane.

  • Column Packing: Pack a glass column with silica gel using a slurry of the chosen eluent (a non-polar solvent like hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the non-polar solvent. Gradually increase the polarity of the mobile phase by adding more of the polar solvent (e.g., increasing the percentage of ethyl acetate in hexane).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Hot Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filter Filter Hot to Remove Insolubles dissolve->hot_filter cool Slow Cooling hot_filter->cool ice_bath Ice Bath cool->ice_bath vac_filter Vacuum Filtration ice_bath->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry pure_product pure_product dry->pure_product Pure Product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow start Crude Product prep_column Prepare Silica Gel Column start->prep_column load_sample Load Sample onto Column (Dry Loading Recommended) prep_column->load_sample elute Elute with Solvent Gradient (e.g., Hexane to Ethyl Acetate) load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine Identify Pure Fractions evaporate Evaporate Solvent combine->evaporate finish Pure Product evaporate->finish

Caption: Experimental workflow for the purification of this compound using column chromatography.

References

Stability of 1-Methyl-1H-benzimidazole-2-thiol in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of 1-Methyl-1H-benzimidazole-2-thiol (also known as Methimazole) in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound (MMBZT)?

A1: MMBZT is a white to off-white crystalline solid.[1][2] Based on the principle of "like dissolves like," it exhibits good solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, acetonitrile).[3] Its solubility tends to decrease in less polar solvents like ethyl acetate and is poor in nonpolar solvents such as ether.[3][4]

Q2: How should I prepare stock solutions of MMBZT?

A2: For in vitro experiments, stock solutions are commonly prepared in DMSO, water, or ethanol.[4] For a 100 mM stock solution in DMSO, you would dissolve 11.42 mg of MMBZT powder in 1.0 mL of high-purity DMSO, ensuring the solution is clear by vortexing or sonicating.[4] When using water as the solvent for a stock solution, it is recommended to filter and sterilize it through a 0.22 μm filter before use.[2] It is also advisable to prepare solutions fresh and use them promptly.[1][2]

Q3: What are the recommended storage conditions for MMBZT, both as a solid and in solution?

A3: As a solid powder, MMBZT should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[2] Stock solutions in solvents like DMSO can be stored at -80°C for up to 2 years or at -20°C for 1 year.[2] To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot and store the solution.[2] For some formulations, such as a transdermal gel, storage at room temperature (25°C) has been found to be more stable than refrigerated conditions (5°C).[5] It is also recommended to protect MMBZT from light.[1][4]

Q4: What factors can influence the stability of MMBZT in solution?

A4: The stability of MMBZT in solution can be affected by temperature, light, and air exposure.[1] Degradation can occur over time, potentially through hydrolysis or oxidation of the thione moiety.[1][6] The pH of the solution is also a critical factor, as both acidic and basic conditions can catalyze hydrolysis.[6] The presence of trace metal ions can also catalyze oxidative degradation.[6]

Q5: I'm observing precipitation in my aqueous MMBZT solution. What could be the cause?

A5: Precipitation in an aqueous solution of MMBZT could be due to several factors. The concentration may have exceeded its solubility limit under the specific buffer, temperature, or co-solvent conditions.[1] A decrease in temperature can also cause precipitation as solubility is generally positively correlated with temperature.[1] Additionally, extreme pH values or interactions with other components in the solution could affect its stability and solubility, leading to precipitation.[1]

Troubleshooting Guides

Issue 1: Discoloration of MMBZT solution

  • Symptom: The solution turns yellow or brown over time.

  • Possible Cause: This may indicate degradation of the compound, potentially due to oxidation from exposure to air or photodegradation from exposure to light.[1]

  • Troubleshooting Steps:

    • Prepare fresh solutions for your experiments.[1]

    • Store solutions in tightly sealed, light-resistant containers to protect them from air and light.[1]

    • Consider using deoxygenated solvents for solution preparation.

Issue 2: Inconsistent results in stability studies

  • Symptom: High variability in the measured concentration of MMBZT over time.

  • Possible Cause: This could be due to inconsistent storage conditions, such as temperature fluctuations or varied exposure to light. Another possibility is the interaction of MMBZT with components of the container.

  • Troubleshooting Steps:

    • Ensure all samples are stored under identical, tightly controlled conditions.

    • Use inert container materials (e.g., glass) to minimize potential interactions.

    • Verify the accuracy and precision of your analytical method (e.g., HPLC).

Data Presentation

Table 1: Solubility of this compound (Methimazole) in Various Solvents

SolventSolubilityMolar ConcentrationSource(s)
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL875.86 mM[2][4]
Water≥ 50 mg/mL, 200 mg/mL437.93 mM[1][2][3]
Ethanol200 mg/mLNot Specified[3]
ChloroformFreely SolubleNot Quantified[3][4]
MethanolSlightly Soluble, High SolubilityNot Quantified[3][4][7]
EtherSparingly SolubleNot Specified[4]
Petroleum EtherSparingly SolubleNot Specified[4]
Ethyl AcetateSmallest solubility among tested organic solventsNot Specified[4]

Note: "≥" indicates that saturation was not reached at the specified concentration.[2][3]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of MMBZT in a given solvent.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid MMBZT to a glass vial to ensure the solution reaches saturation.

    • Add a known volume of the desired solvent to the vial.[3]

    • Seal the vial tightly to prevent solvent evaporation.[3]

  • Equilibration:

    • Place the vial in a temperature-controlled shaker set to a constant temperature (e.g., 25°C).

    • Agitate the mixture for 24 to 72 hours to allow the system to reach equilibrium.[3]

  • Sample Collection and Preparation:

    • After equilibration, let the vial stand to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are included.

    • Immediately filter the aliquot through a 0.45 µm syringe filter.

  • Quantification:

    • Dilute the filtered saturated solution with a suitable solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of MMBZT in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Construct a calibration curve from standard solutions to accurately determine the concentration in the saturated solution.[3]

Protocol 2: Stability Assessment using High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for assessing the stability of MMBZT in a solution over time.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized for good peak separation.

    • Flow Rate: Typically 1.0 mL/min.[4]

    • Detection Wavelength: 254 nm.[4]

  • Sample Preparation:

    • Prepare a solution of MMBZT in the solvent of interest at a known concentration (e.g., 50 µg/mL).[4]

    • Divide the solution into multiple aliquots and store them under the desired stability conditions (e.g., different temperatures, light exposures).

  • Analysis:

    • At specified time points, withdraw an aliquot from each storage condition.

    • Filter the sample through a 0.45 µm syringe filter before injection.[4]

    • Inject a known volume (e.g., 20 µL) of the prepared sample into the HPLC system.[4]

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved before injecting the samples.[4]

  • Data Evaluation:

    • Quantify the decrease in the peak area of the parent MMBZT compound over time to determine the extent of degradation.

    • Monitor for the appearance of new peaks, which indicate the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation of Saturated Solution cluster_equil Equilibration cluster_sample Sample Collection & Preparation cluster_quant Quantification prep1 Add excess MMBZT solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial tightly prep2->prep3 equil1 Agitate in temperature-controlled shaker (24-72h) prep3->equil1 Start Equilibration sample1 Withdraw supernatant equil1->sample1 After Equilibration sample2 Filter through 0.45 µm syringe filter sample1->sample2 quant1 Dilute filtered solution sample2->quant1 Prepare for Analysis quant2 Analyze by HPLC quant1->quant2 quant3 Determine concentration using calibration curve quant2->quant3

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

stability_assessment_workflow cluster_prep Sample Preparation cluster_storage Storage under Varied Conditions cluster_analysis Analysis at Time Points cluster_data Data Evaluation prep1 Prepare MMBZT solution of known concentration prep2 Aliquot solution prep1->prep2 storage1 Condition 1 (e.g., Room Temp) prep2->storage1 storage2 Condition 2 (e.g., Refrigerated) prep2->storage2 storage3 Condition 3 (e.g., Light Exposure) prep2->storage3 analysis1 Withdraw aliquot storage1->analysis1 Time = t1, t2, ... storage2->analysis1 Time = t1, t2, ... storage3->analysis1 Time = t1, t2, ... analysis2 Filter sample analysis1->analysis2 analysis3 Inject into HPLC analysis2->analysis3 data1 Quantify decrease in parent peak area analysis3->data1 data2 Monitor for new degradation peaks data1->data2

Caption: General workflow for a stability assessment study using HPLC.

References

Troubleshooting low efficacy of 1-Methyl-1H-benzimidazole-2-thiol in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Methyl-1H-benzimidazole-2-thiol. The information is designed to address common issues that may arise during biological assays and to ensure the effective use of this compound.

Disclaimer

Publicly available information on the specific biological activity of this compound is limited. The troubleshooting advice and potential mechanisms of action described below are based on the known activities of structurally related benzimidazole compounds and general principles of working with small molecule inhibitors. Researchers should validate the activity and mechanism of this specific compound in their experimental system.

Troubleshooting Guides

This section addresses specific problems you might encounter when using this compound in your experiments.

Issue 1: Low or No Efficacy in Cell-Based Assays

Question: I am not observing the expected biological effect of this compound in my cell-based assay. What are the possible reasons and how can I troubleshoot this?

Answer: Low or no efficacy can stem from several factors, ranging from compound preparation to the experimental setup. Follow this troubleshooting workflow to identify the potential cause:

G cluster_0 Compound Preparation & Stability cluster_1 Assay Conditions cluster_2 Cellular Factors cluster_3 Final Checks A Confirm Stock Concentration B Assess Solubility in Media A->B If correct C Evaluate Compound Stability B->C If soluble D Optimize Compound Concentration (Dose-Response) C->D E Optimize Incubation Time (Time-Course) D->E If no effect at high conc. F Check for Serum Protein Binding E->F If still no effect G Verify Cell Permeability F->G H Consider Target Expression & Activity G->H If permeable I Test for Compound Efflux H->I If target is present J Include Positive & Negative Controls I->J K Verify Assay Readout Integrity J->K End Problem Identified K->End Start Start Troubleshooting Start->A

Troubleshooting workflow for low compound efficacy.

Detailed Steps:

  • Compound Stock and Working Solutions:

    • Stock Concentration: Re-verify the calculation and measurement of your stock solution. An error in initial weighing or calculation is a common source of problems.

    • Solubility: this compound has low solubility in aqueous solutions. It is slightly soluble in DMSO and methanol.[1] Ensure the compound is fully dissolved in the stock solvent before preparing working dilutions. When diluting into aqueous assay media, observe for any precipitation. The final concentration of the organic solvent (e.g., DMSO) should typically be kept low (≤ 0.1%) to avoid solvent-induced toxicity.[2]

    • Stability: The stability of the compound in your specific cell culture media and under your incubation conditions (e.g., temperature, light exposure) may be a factor.[2] Consider preparing fresh working solutions for each experiment.

  • Experimental Parameters:

    • Dose-Response: Perform a dose-response experiment using a wide range of concentrations (e.g., from nanomolar to high micromolar) to determine the optimal effective concentration.[2] It's possible the required concentration is higher than initially tested.

    • Time-Course: The compound may require a longer incubation time to exert its effects. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration.[2]

    • Serum Protein Binding: If you are using media containing serum, the compound may bind to serum proteins like albumin, reducing its free concentration and availability to the cells. Consider reducing the serum percentage or using serum-free media if your assay allows.

  • Biological Factors:

    • Cell Permeability: Ensure the compound can penetrate the cell membrane to reach its intracellular target. While not definitively known for this compound, benzimidazole scaffolds are generally cell-permeable.

    • Target Expression: Verify that your cell line expresses the putative target of the compound. The benzimidazole scaffold is found in molecules that target tubulin, for example.[3][4] If your cells have low expression of the target protein, the compound may show little effect.

Issue 2: Observed Cytotoxicity at Expected Efficacious Doses

Question: The compound is causing significant cell death, which is masking the specific biological effect I want to study. How can I distinguish between targeted activity and general cytotoxicity?

Answer: It is crucial to separate a specific, on-target effect from non-specific toxicity.

  • Perform a Dose-Response for Viability: Use a sensitive cell viability assay (e.g., CellTiter-Glo®, MTS) to determine the concentration at which the compound becomes cytotoxic (the CC50). Compare this to the concentration at which you see the desired biological effect (the EC50 or IC50). A large window between the effective dose and the cytotoxic dose suggests a specific effect.

  • Use a Negative Control: If available, use a structurally similar but biologically inactive analog of this compound. This can help confirm that the observed effect is due to the specific structure of your compound and not a general property of the chemical class.[5]

  • Vary the Endpoint: Measure your desired biological endpoint at an earlier time point, before widespread cytotoxicity occurs.

  • Solvent Control: Always include a vehicle control (e.g., media with the same final concentration of DMSO) to ensure the observed toxicity is not due to the solvent.[2]

Frequently Asked Questions (FAQs)

Q1: What are the physical and chemical properties of this compound?

A1: The key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₈N₂S[6][7]
Molecular Weight 164.23 g/mol [6][7]
Appearance Off-White to Pale Yellow Solid[1]
Melting Point 193-197 °C[1][7]
Solubility Slightly soluble in DMSO and Methanol[1]

Q2: How should I prepare and store stock solutions of this compound?

A2:

  • Preparation: Due to its limited aqueous solubility, it is recommended to prepare high-concentration stock solutions in an organic solvent like DMSO. Use gentle warming or vortexing to ensure the compound is fully dissolved.

  • Storage: Store the solid compound and stock solutions at -20°C or -80°C, protected from light and moisture, to ensure long-term stability. For working solutions in aqueous media, it is best to prepare them fresh for each experiment.

Q3: What is the potential mechanism of action for this compound?

A3: While the exact mechanism for this specific compound is not well-documented, the benzimidazole core is a "privileged scaffold" found in many biologically active molecules.[4] Potential mechanisms, based on related compounds, include:

  • Inhibition of Tubulin Polymerization: Many benzimidazole derivatives, such as albendazole, function by binding to β-tubulin and disrupting microtubule formation. This leads to cell cycle arrest and apoptosis.[3][4]

  • Antibacterial Activity: Certain benzimidazole compounds inhibit bacterial DNA gyrase and topoisomerase IV, which are essential for DNA replication.[3]

  • Enzyme Inhibition: Other derivatives have been shown to inhibit enzymes like α-glucosidase.[8][9]

The diagram below illustrates the putative pathway of tubulin polymerization inhibition, a common mechanism for benzimidazole-containing compounds.

G cluster_0 Mechanism of Action Compound This compound Tubulin αβ-Tubulin Dimers Compound->Tubulin Binds to β-tubulin (putative) Polymerization Microtubule Polymerization Tubulin->Polymerization Microtubules Dynamic Microtubules Polymerization->Microtubules Dynamic Instability CellCycle Cell Cycle Arrest / Apoptosis Polymerization->CellCycle Inhibition leads to Spindle Mitotic Spindle Formation Microtubules->Spindle Spindle->CellCycle Disruption leads to

Putative mechanism via tubulin polymerization inhibition.

Q4: Are there any known safety precautions for handling this compound?

A4: Yes. According to GHS hazard statements, this compound can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6][7] It is recommended to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Calculation: Calculate the mass of this compound needed. For 1 mL of a 10 mM stock solution:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

    • Mass (mg) = 10 mmol/L x 0.001 L x 164.23 g/mol = 1.6423 mg

  • Weighing: Accurately weigh out approximately 1.64 mg of the solid compound using an analytical balance.

  • Dissolving: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, gently warm the tube (e.g., in a 37°C water bath) for a few minutes to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: General Cell Viability Assay (MTS Assay)

This protocol provides a general workflow to assess the cytotoxicity of the compound.

G A 1. Seed cells in a 96-well plate B 2. Allow cells to attach (e.g., 24 hours) A->B C 3. Prepare serial dilutions of the compound B->C D 4. Treat cells with compound (include vehicle control) C->D E 5. Incubate for desired time (e.g., 48 hours) D->E F 6. Add MTS reagent to each well E->F G 7. Incubate (1-4 hours) and read absorbance F->G H 8. Analyze data and calculate CC50 G->H

Workflow for a cell viability (MTS) assay.
  • Cell Seeding: Seed your cells into a 96-well, clear-bottom plate at a predetermined optimal density. Allow the cells to adhere and resume growth overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in your cell culture medium. Also, prepare a vehicle control medium containing the same final concentration of DMSO as your highest compound concentration.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTS reagent (or a similar viability reagent) to each well according to the manufacturer's instructions.

  • Readout: Incubate the plate for 1-4 hours at 37°C, then measure the absorbance at the appropriate wavelength (typically 490 nm for MTS).

  • Analysis: Convert absorbance values to percent viability relative to the vehicle control. Plot the results and calculate the CC50 (the concentration that reduces cell viability by 50%).

References

Technical Support Center: Scaling Up the Synthesis of 1-Methyl-1H-benzimidazole-2-thiol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 1-Methyl-1H-benzimidazole-2-thiol for preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most common and scalable approach is a two-step synthesis. The first step involves the cyclization of o-phenylenediamine with carbon disulfide to form 1H-benzimidazole-2-thiol. The second step is the selective N-methylation of the benzimidazole ring to yield the final product.

Q2: What are the critical quality attributes for this compound intended for preclinical studies?

A2: For preclinical studies, the active pharmaceutical ingredient (API) must be of high purity, typically >98%, with a well-characterized impurity profile. Key quality attributes include the absence of genotoxic impurities, low levels of residual solvents, and consistent physical properties (e.g., crystalline form, particle size). All aspects of the manufacturing process should be well-documented under Chemistry, Manufacturing, and Controls (CMC) guidelines to ensure batch-to-batch consistency.

Q3: What are the common side reactions to be aware of during the N-methylation step?

A3: The primary side reactions during N-methylation include the formation of the N3-methylated regioisomer and the over-methylation to form the 1,3-dimethylbenzimidazolium salt. The ratio of N1 to N3 isomers can be influenced by steric and electronic effects of substituents on the benzimidazole ring. Minimizing the formation of the quaternary salt can be achieved by using a controlled stoichiometric amount of the methylating agent (typically 1.0 to 1.2 equivalents).

Q4: Which analytical techniques are recommended for purity assessment and impurity profiling?

A4: A combination of chromatographic and spectroscopic methods is recommended. High-Performance Liquid Chromatography (HPLC) with UV detection is a cornerstone for determining purity and quantifying impurities. Gas Chromatography-Mass Spectrometry (GC-MS) is useful for identifying volatile impurities and residual solvents. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation of the final product and identification of impurities.

Experimental Protocols

Protocol 1: Synthesis of 1H-Benzimidazole-2-thiol

This protocol describes the synthesis of the intermediate, 1H-benzimidazole-2-thiol, from o-phenylenediamine and carbon disulfide.

Materials:

  • o-Phenylenediamine

  • Carbon Disulfide (CS₂)

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Water

  • Activated Charcoal

  • Acetic Acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve potassium hydroxide (0.09 mol) in ethanol (95 ml) and water (15 ml).

  • To this solution, add carbon disulfide (0.09 mol).

  • Add o-phenylenediamine (0.08 mol) portion-wise to the mixture.

  • Reflux the reaction mixture for 3 hours.

  • After reflux, cautiously add activated charcoal to the hot solution and reflux for an additional 10 minutes.

  • Filter the hot solution to remove the charcoal.

  • Heat the filtrate to 60-70 °C and acidify with acetic acid to a pH of approximately 6 to precipitate the product.

  • Cool the mixture in an ice bath to complete precipitation.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

ParameterValue
Reactant Molar Ratio
o-Phenylenediamine1.0
Carbon Disulfide1.125
Potassium Hydroxide1.125
Solvent Ethanol/Water
Temperature Reflux
Reaction Time 3 hours
Typical Yield 85-95%
Protocol 2: Synthesis of this compound

This protocol outlines the selective N-methylation of 1H-benzimidazole-2-thiol.

Materials:

  • 1H-benzimidazole-2-thiol

  • Methyl Iodide (or Dimethyl Sulfate)

  • Potassium Carbonate (K₂CO₃)

  • Acetone (anhydrous)

Procedure:

  • To a dry round-bottom flask, add 1H-benzimidazole-2-thiol (1.0 eq) and anhydrous acetone.

  • Add potassium carbonate (1.5 eq) to the suspension.

  • While stirring at room temperature, add methyl iodide (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

ParameterValue
Reactant Molar Ratio
1H-benzimidazole-2-thiol1.0
Methyl Iodide1.1
Potassium Carbonate1.5
Solvent Anhydrous Acetone
Temperature Reflux
Reaction Time 4-8 hours (monitor by TLC)
Typical Yield 70-85%

Troubleshooting Guides

Issue 1: Low Yield in 1H-Benzimidazole-2-thiol Synthesis
Potential Cause Troubleshooting Step
Incomplete Reaction Ensure the reflux time is sufficient. Monitor the reaction progress using TLC until the starting material is consumed.
Loss of Product during Workup Ensure the pH is carefully adjusted to ~6 during precipitation. Avoid making the solution too acidic, as the product has some solubility in strong acid. Ensure the product is thoroughly washed with cold water to remove impurities without significant product loss.
Impure Starting Materials Use pure o-phenylenediamine. Impurities can lead to side reactions and lower yields.
Issue 2: Poor Selectivity and Side Products in N-Methylation
Potential Cause Troubleshooting Step
Formation of N3-methyl Regioisomer The formation of a mixture of N1 and N3 isomers is common. Separation can be achieved by column chromatography. The ratio of isomers can sometimes be influenced by the choice of solvent and base.
Formation of 1,3-dimethylbenzimidazolium salt (Over-methylation) Use a controlled amount of the methylating agent (1.0-1.2 equivalents). Add the methylating agent slowly to the reaction mixture to avoid localized high concentrations.
S-Methylation While N-methylation is generally favored under these conditions, S-methylation can occur. Characterize the product mixture carefully by NMR and MS to identify any S-methylated byproducts.
Issue 3: Difficulty with Purification and Crystallization
Potential Cause Troubleshooting Step
Oiling Out During Crystallization This occurs when the compound comes out of solution above its melting point. Re-dissolve the oil in more hot solvent and allow it to cool more slowly. Seeding the solution with a small crystal of the pure product can also help.
Persistent Impurities If recrystallization is ineffective, column chromatography on silica gel is a reliable method for purification. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Product is a Dark Color The starting materials or intermediates may have oxidized. The use of activated charcoal during the workup of 1H-benzimidazole-2-thiol can help remove colored impurities. Running the reaction under an inert atmosphere (e.g., nitrogen) can also prevent oxidation.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 1H-Benzimidazole-2-thiol cluster_step2 Step 2: N-Methylation o-Phenylenediamine o-Phenylenediamine 1H-Benzimidazole-2-thiol 1H-Benzimidazole-2-thiol o-Phenylenediamine->1H-Benzimidazole-2-thiol 1. Carbon Disulfide Carbon Disulfide Carbon Disulfide->1H-Benzimidazole-2-thiol 2. KOH / Ethanol KOH / Ethanol KOH / Ethanol->1H-Benzimidazole-2-thiol Reflux This compound This compound 1H-Benzimidazole-2-thiol->this compound 3. Methyl Iodide Methyl Iodide Methyl Iodide->this compound 4. K2CO3 / Acetone K2CO3 / Acetone K2CO3 / Acetone->this compound Reflux Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Purity of Starting Materials start->check_sm check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_sm->check_conditions Pure optimize_purification Optimize Purification (Recrystallization, Chromatography) check_sm->optimize_purification Impure analyze_impurities Analyze Impurities (TLC, HPLC, NMR, MS) check_conditions->analyze_impurities No Improvement success High Purity Product check_conditions->success Improved analyze_impurities->optimize_purification scale_up_considerations Address Scale-Up Issues (Mixing, Heat Transfer) optimize_purification->scale_up_considerations scale_up_considerations->success

Preventing degradation of 1-Methyl-1H-benzimidazole-2-thiol during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 1-Methyl-1H-benzimidazole-2-thiol during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The primary causes of degradation for this compound are oxidation of the thiol group, exposure to light (photodegradation), and potentially hydrolysis under strong acidic or basic conditions. The thiol group is susceptible to oxidation, which can lead to the formation of disulfides and sulfonic acids.[1] Photodegradation may result in the cleavage of the benzimidazole ring.

Q2: What are the visible signs of degradation?

A2: Visual signs of degradation can include a change in color of the solid material, clumping of the powder, or a noticeable change in the odor. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary for an accurate assessment of purity.

Q3: How does temperature affect the stability of this compound?

A3: Higher temperatures generally accelerate the rate of chemical degradation. For optimal stability, this compound should be stored at low temperatures, such as -20°C, particularly for long-term storage.[2]

Q4: Is this compound sensitive to humidity?

A4: Yes, thiol-containing compounds can be sensitive to moisture. It is recommended to store this compound in a dry environment to prevent potential hydrolysis and other moisture-mediated degradation pathways.

Q5: What is the expected shelf-life of this compound?

A5: The shelf-life is highly dependent on the storage conditions. When stored under optimal conditions (see recommended storage conditions below), the compound should remain stable for an extended period. However, regular purity checks are recommended for critical applications.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected experimental results or low potency Degradation of the compound during storage.1. Verify the purity of your stock using a suitable analytical method (e.g., HPLC). 2. Review your storage conditions against the recommended guidelines. 3. If degradation is confirmed, procure a fresh batch of the compound and store it under optimal conditions.
Change in physical appearance (e.g., color) Likely degradation due to oxidation or photodegradation.1. Immediately transfer the compound to a dark, airtight container under an inert atmosphere. 2. Perform a purity analysis to quantify the extent of degradation. 3. For future use, handle the compound in a glovebox or under a stream of inert gas and protect it from light.
Inconsistent results between different batches Variation in initial purity or degradation of one batch.1. Analyze the purity of all batches . 2. Standardize storage conditions for all batches. 3. If possible, perform a forced degradation study to understand the stability profile of your material.

Experimental Protocols

Protocol 1: Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

Parameter Condition
Temperature Long-term: -20°C; Short-term: 2-8°C
Atmosphere Inert gas (e.g., Argon or Nitrogen)
Container Tightly sealed, amber glass vial or other light-resistant container
Environment Dry, away from sources of ignition and strong oxidizing agents
Protocol 2: Forced Degradation Study to Identify Potential Degradants

A forced degradation study can help identify the likely degradation products and establish a stability-indicating analytical method.[3][4][5][6][7]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Keep at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Keep at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 3 for a general method).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products. Aim for 5-20% degradation of the parent compound.[5][7]

Protocol 3: General Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound. Method optimization will be required.

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in water B: Acetonitrile (Gradient elution may be necessary)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection UV at an appropriate wavelength (determine by UV scan)

Visualizations

degradation_pathways main This compound oxidation Oxidation (O₂, H₂O₂) main->oxidation photodegradation Photodegradation (Light) main->photodegradation hydrolysis Hydrolysis (Acid/Base) main->hydrolysis disulfide Disulfide Dimer oxidation->disulfide sulfonic_acid Sulfonic Acid Derivative oxidation->sulfonic_acid ring_cleavage Ring Cleavage Products photodegradation->ring_cleavage hydrolyzed_product Potential Hydrolyzed Products hydrolysis->hydrolyzed_product

Caption: Potential degradation pathways for this compound.

storage_workflow start Receive Compound check_purity Perform Initial Purity Check (HPLC) start->check_purity storage_conditions Store in Amber Vial under Inert Gas check_purity->storage_conditions temperature Long-term: -20°C Short-term: 2-8°C storage_conditions->temperature periodic_check Periodic Purity Check temperature->periodic_check periodic_check->storage_conditions If stable use Use in Experiment periodic_check->use end End of Workflow use->end

Caption: Recommended workflow for handling and storing this compound.

References

Validation & Comparative

A Comparative Guide to Benzimidazole-Based Corrosion Inhibitors: 2-Mercaptobenzimidazole vs. 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the corrosion inhibition performance of the well-established inhibitor, 2-mercaptobenzimidazole (2-MBI), and its N-methylated analogue, 1-Methyl-1H-benzimidazole-2-thiol. Due to a notable lack of extensive experimental data in publicly available literature for this compound as a corrosion inhibitor, this comparison primarily relies on the robust data for 2-MBI and infers the potential effects of N-methylation based on related studies of similar molecular structures.

Executive Summary

2-Mercaptobenzimidazole is a widely recognized and effective corrosion inhibitor for various metals and alloys, particularly in acidic and neutral environments. Its efficacy is attributed to the formation of a protective film on the metal surface through the adsorption of the molecule, involving its sulfur and nitrogen heteroatoms. The introduction of a methyl group at the N-1 position of the benzimidazole ring, creating this compound, is expected to modify its electronic properties and, consequently, its interaction with the metal surface. While direct comparative studies are scarce, research on similar imidazole-based compounds suggests that N-methylation can have a beneficial effect on corrosion inhibition.

Performance Data: 2-Mercaptobenzimidazole (2-MBI)

The following table summarizes representative quantitative data for the corrosion inhibition performance of 2-MBI on steel in acidic media, compiled from various studies.

Inhibitor ConcentrationTest MethodMetal/AlloyCorrosive MediumInhibition Efficiency (%)Corrosion Current Density (Icorr) (A/cm²)Reference
1 mMPotentiodynamic PolarizationIron3 wt.% NaClNot specifiedNot specified[1]
10⁻³ MPotentiodynamic PolarizationCarbon Steel1.0 M HCl88.21.15 x 10⁻⁵[2]
10⁻³ MElectrochemical Impedance SpectroscopyCarbon Steel1.0 M HCl95.4Not applicable[2]

The Effect of N-Methylation: An Insight from Analogue Studies

A study by Milošev et al. on imidazole-based inhibitors provides valuable insights into the potential effects of N-methylation. The research compared the performance of 1-methyl-2-mercapto-imidazole and 2-mercaptobenzimidazole on iron in a 3 wt.% NaCl solution. The findings indicated that the methyl group, in conjunction with the mercapto group, had a beneficial effect on corrosion inhibition at all tested concentrations.[1][3] This suggests that this compound could potentially exhibit enhanced inhibition efficiency compared to its non-methylated counterpart. The methyl group is an electron-donating group, which can increase the electron density on the inhibitor molecule, potentially leading to stronger adsorption on the metal surface.

Experimental Protocols

The evaluation of corrosion inhibitors typically involves a combination of electrochemical, surface analysis, and computational techniques.

Electrochemical Measurements

These techniques provide quantitative data on the corrosion rate and the inhibitor's effectiveness.

  • Potentiodynamic Polarization: This method involves scanning the potential of the working electrode and measuring the resulting current. The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves (Tafel plots). The inhibition efficiency (IE%) is calculated using the following equation:

    IE% = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100

    where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.

  • Electrochemical Impedance Spectroscopy (EIS): EIS measures the impedance of the metal-solution interface over a range of frequencies. The data is often represented as Nyquist and Bode plots. An increase in the charge transfer resistance (Rct) in the presence of the inhibitor indicates the formation of a protective layer. The inhibition efficiency can be calculated as:

    IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100

    where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.

Surface Analysis Techniques

These methods provide qualitative and semi-quantitative information about the morphology and composition of the protective film.

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal before and after exposure to the corrosive environment with and without the inhibitor. A smoother surface in the presence of the inhibitor indicates effective protection.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements within the protective film, confirming the adsorption of the inhibitor.[4]

Quantum Chemical Calculations

Computational methods, such as Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its inhibition efficiency.[5] Parameters such as the energy of the Highest Occupied Molecular Orbital (HOMO), the energy of the Lowest Unoccupied Molecular Orbital (LUMO), and the Mulliken charge distribution can provide insights into the adsorption mechanism.[5]

Visualizing the Process

Experimental Workflow for Corrosion Inhibitor Evaluation

G cluster_prep Sample Preparation cluster_testing Corrosion Testing cluster_analysis Analysis cluster_results Results & Interpretation Metal_Sample Metal Sample (e.g., Carbon Steel) Polishing Mechanical Polishing Metal_Sample->Polishing Cleaning Degreasing & Cleaning (e.g., with acetone, ethanol) Polishing->Cleaning Drying Drying Cleaning->Drying Immersion Immersion in Corrosive Medium (with and without inhibitor) Drying->Immersion Electrochemical_Cell Three-Electrode Cell (Working, Counter, Reference) Immersion->Electrochemical_Cell SEM Scanning Electron Microscopy Immersion->SEM XPS X-ray Photoelectron Spectroscopy Immersion->XPS PDP Potentiodynamic Polarization Electrochemical_Cell->PDP EIS Electrochemical Impedance Spectroscopy Electrochemical_Cell->EIS Inhibition_Efficiency Inhibition Efficiency (%) PDP->Inhibition_Efficiency Corrosion_Rate Corrosion Rate PDP->Corrosion_Rate EIS->Inhibition_Efficiency Surface_Morphology Surface Morphology SEM->Surface_Morphology Adsorption_Mechanism Adsorption Mechanism XPS->Adsorption_Mechanism DFT Quantum Chemical Calculations DFT->Adsorption_Mechanism Inhibition_Efficiency->Adsorption_Mechanism Corrosion_Rate->Adsorption_Mechanism Surface_Morphology->Adsorption_Mechanism

Caption: A typical workflow for evaluating the performance of corrosion inhibitors.

Proposed Inhibition Mechanism of Benzimidazole Thiols

G cluster_solution Corrosive Solution cluster_adsorption Adsorption & Film Formation cluster_inhibition Corrosion Inhibition Inhibitor Benzimidazole Thiol (Inhibitor Molecule) Adsorption Adsorption of Inhibitor on Metal Surface Inhibitor->Adsorption Physical & Chemical Adsorption Metal_Surface Metal Surface (e.g., Fe) Metal_Surface->Adsorption Protective_Film Formation of a Protective Film Adsorption->Protective_Film Blocks active sites Reduced_Corrosion Reduced Corrosion Rate Protective_Film->Reduced_Corrosion Prevents contact with corrosive species

Caption: The proposed mechanism of corrosion inhibition by benzimidazole thiol derivatives.

Conclusion

2-Mercaptobenzimidazole is a proven and effective corrosion inhibitor. While direct experimental evidence for the corrosion inhibition performance of this compound is currently limited in the scientific literature, theoretical considerations and studies on analogous compounds suggest that it holds promise as an effective, and potentially superior, corrosion inhibitor. The electron-donating nature of the methyl group is hypothesized to enhance the adsorption of the inhibitor on the metal surface, thereby providing better protection.

To provide a definitive and quantitative comparison, further experimental investigations into the corrosion inhibition properties of this compound are essential. Such studies would be of significant interest to researchers and professionals in the fields of materials science and corrosion prevention.

References

Comparative antioxidant activity of 1-Methyl-1H-benzimidazole-2-thiol and Trolox

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Antioxidant Activity of 1-Methyl-1H-benzimidazole-2-thiol and Trolox

For researchers and professionals in the fields of drug development and life sciences, understanding the antioxidant potential of novel compounds is a critical step in the discovery of new therapeutic agents. This guide provides a comparative overview of the antioxidant activity of this compound, a member of the pharmacologically significant benzimidazole class, and Trolox, the gold-standard antioxidant reference.

Benzimidazole derivatives have garnered significant interest due to their wide range of biological activities, including antioxidant properties.[1][2] Studies on various substituted benzimidazoles have demonstrated their capacity to scavenge free radicals and inhibit lipid peroxidation.[1][2] For instance, certain benzimidazole derivatives have shown potent antioxidant activity, with some compounds exhibiting efficacy comparable to that of Trolox in specific assays.[1] The antioxidant response of these compounds is often attributed to their chemical structure, particularly the presence of hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[1]

Trolox, a water-soluble analog of vitamin E, is widely used as a standard for measuring antioxidant capacity due to its stable and reproducible antioxidant activity.[3] It is the benchmark in several common antioxidant assays, including the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) assays.[3][4] The antioxidant capacity of a test compound is often expressed in "Trolox Equivalents" (TE), which quantifies its activity relative to Trolox.[4]

Quantitative Data on Antioxidant Activity

The following table presents representative antioxidant activity data for a benzimidazole derivative and Trolox from a study on newly synthesized benzimidazoles, illustrating how such a comparison would be presented. It is important to note that this data is for a different benzimidazole derivative and not this compound.

CompoundAssayEC50 (µg/mL)
2-(1H-1,3-benzodiazol-2-yl) phenol (1b)DPPH53
TroloxDPPH51
Data sourced from a study on the antioxidant activity of newly synthesized benzimidazole derivatives.[1]

Experimental Protocols

Detailed methodologies for common antioxidant assays are crucial for reproducible and comparable results. Below are protocols for the DPPH and ABTS assays, which are frequently used to evaluate the antioxidant capacity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a popular method for screening the free radical scavenging activity of antioxidants.[5][6] It is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow that can be measured spectrophotometrically.[6][7]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compound (e.g., this compound)

  • Trolox or Ascorbic acid (as a positive control)

  • 96-well microplate or quartz cuvettes

  • Microplate reader or UV-Vis spectrophotometer

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be kept in a dark bottle to prevent degradation from light.[7]

  • Preparation of Test Compounds and Control: Create stock solutions of the test compound and the positive control in a suitable solvent (e.g., DMSO, methanol). From these stock solutions, prepare a series of dilutions to determine the half-maximal inhibitory concentration (IC50).[7]

  • Assay Protocol:

    • In a 96-well plate, add a specific volume of each dilution of the test compounds and the positive control to different wells.[7]

    • Add an equal volume of the DPPH working solution to each well and mix thoroughly.[5]

    • Include a blank containing only the solvent and the DPPH solution.[5]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[5]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[6]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is then determined.[5]

DPPH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH Solution mix Mix DPPH Solution with Sample/Control in 96-well Plate prep_dpph->mix prep_sample Prepare Serial Dilutions of Test Compound & Trolox prep_sample->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging & IC50 Value measure->calculate

DPPH Radical Scavenging Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[4] The presence of antioxidants reduces the blue-green ABTS•+, leading to a decolorization that is proportional to the antioxidant concentration.[4]

Materials:

  • ABTS salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or ethanol

  • Test compound

  • Trolox (as a standard)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve the appropriate amount of ABTS salt in water.[4]

    • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water.[4]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This produces a dark-colored solution containing the ABTS•+ radical.[4][8]

  • Standard Curve Preparation: Prepare a series of dilutions of the Trolox stock solution to generate a standard curve.[4]

  • Assay Protocol:

    • Dilute the ABTS•+ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

    • Add a small volume of the test compound or Trolox standard to a larger volume of the diluted ABTS•+ solution.[9]

  • Incubation: Incubate the mixture for a specified time (e.g., 6 minutes) at room temperature.[10]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[8]

  • Calculation: Plot the absorbance values of the Trolox standards against their concentrations to create a standard curve. Use the equation from the standard curve to determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the test samples.[4]

ABTS_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_data Data Acquisition & Analysis prep_abts Prepare ABTS•+ Working Solution mix_reactants Add ABTS•+ Solution to Sample/Standard prep_abts->mix_reactants prep_trolox Prepare Trolox Standard Dilutions prep_trolox->mix_reactants prep_sample Prepare Sample Dilutions prep_sample->mix_reactants incubate_reaction Incubate at RT mix_reactants->incubate_reaction read_absorbance Measure Absorbance at 734 nm incubate_reaction->read_absorbance analyze_data Generate Standard Curve & Calculate TEAC read_absorbance->analyze_data

ABTS Radical Cation Decolorization Assay Workflow

References

A Comparative Analysis of the Antibacterial Efficacy of Benzimidazole-2-thiol Derivatives and Standard Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the antibacterial efficacy of derivatives of the benzimidazole-2-thiol scaffold against common bacterial pathogens. While specific experimental data on 1-Methyl-1H-benzimidazole-2-thiol was not identified in the reviewed literature, this document summarizes the performance of structurally related compounds, offering valuable insights for researchers in the field of antibacterial drug discovery. The data presented is compiled from various in vitro studies and is compared against standard antibacterial agents.

Executive Summary

Benzimidazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial effects.[1][2] Their structural similarity to purine enables them to interact with bacterial biomolecules, potentially inhibiting protein and nucleic acid synthesis.[3] This guide focuses on the antibacterial potency of 2-thiomethyl-benzimidazole derivatives, which feature the core benzimidazole-2-thiol structure, against a panel of Gram-positive and Gram-negative bacteria. The efficacy of these compounds is evaluated based on Minimum Inhibitory Concentration (MIC) values and is compared with standard antibiotics such as Ciprofloxacin and Chloramphenicol.

Data Presentation: Comparative Antibacterial Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 2-thiomethyl-benzimidazole derivatives against selected bacterial strains, as reported in the scientific literature.

Table 1: Efficacy of 2-Benzylthiomethyl-1H-benzimidazole Derivatives against Staphylococcus aureus

CompoundSubstituent on Benzyl GroupMIC (µg/mL)Reference DrugMIC (µg/mL)
5b2-CH₃140Ciprofloxacin< 8
5d4-Cl150Ciprofloxacin< 8
5e2-Cl280Ciprofloxacin< 8
5f2,4-diCl280Ciprofloxacin< 8
5g3-CF₃150Ciprofloxacin< 8
5j5-NO₂ (on benzimidazole)320Ciprofloxacin< 8

Data sourced from a study on novel 2-benzylthiomethyl-1H-benzimidazole derivatives.[4]

Table 2: Efficacy of 2-Benzylthiomethyl-1H-benzimidazole Derivatives against Escherichia coli

CompoundSubstituent on Benzyl GroupMIC (µg/mL)Reference DrugMIC (µg/mL)
5b2-CH₃140Ciprofloxacin< 8
5e2-Cl280Ciprofloxacin< 8
5g3-CF₃150Ciprofloxacin< 8
5h4-CF₃280Ciprofloxacin< 8
5j5-NO₂ (on benzimidazole)400Ciprofloxacin< 8

Data sourced from a study on novel 2-benzylthiomethyl-1H-benzimidazole derivatives.[4]

Table 3: Efficacy of N-alkylated 2-Benzylthiomethyl-1H-benzimidazole Derivatives against S. aureus and E. coli

CompoundN-Alkylation Group (R₃)Benzylthiol Substituent (R₂)MIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
7aBenzylH140140
7bBenzyl2-CH₃140140
7cBenzyl4-CH₃280280
7dBenzyl4-Cl140140
7eBenzyl2-Cl280280
7fBenzyl2,4-diCl140140
7hBenzyl4-CF₃280280
7k2-hydroxyethyl3-CF₃290290
7l2-hydroxyethyl4-CF₃290290

Data extracted from a study on N-alkylation of 2-benzylthiomethyl-1H-benzimidazole derivatives.[5]

Experimental Protocols

The antibacterial activity of the benzimidazole derivatives cited in this guide was primarily determined using the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]

  • Preparation of Antimicrobial Stock Solutions: The test compounds (benzimidazole derivatives) and reference antibiotics are dissolved in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.[6]

  • Preparation of Microtiter Plates: A series of two-fold dilutions of each antimicrobial agent is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in 96-well microtiter plates.[7]

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared from a fresh culture, with the turbidity adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[8] This suspension is then further diluted to achieve the final desired inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension.[6] A growth control well (containing only medium and bacteria) and a sterility control well (containing only medium) are also included.[7]

  • Incubation: The inoculated plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[7]

  • Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacteria.[9]

Mandatory Visualizations

Experimental_Workflow_MIC cluster_prep Preparation cluster_assay Assay Setup cluster_results Results stock Antimicrobial Stock Solution dilution Serial Dilution in 96-well Plate stock->dilution Add to medium bacterial_culture Bacterial Culture (18-24h) inoculum Standardized Inoculum (0.5 McFarland) bacterial_culture->inoculum Suspend in saline inoculation Inoculation of Plate dilution->inoculation inoculum->inoculation Add to wells incubation Incubation (37°C, 24h) inoculation->incubation read_mic Visual Reading of MIC incubation->read_mic Observe growth

Caption: Workflow for MIC determination via broth microdilution.

Signaling_Pathway_Hypothesis cluster_bacterial_cell Bacterial Cell BZD Benzimidazole Derivative Enzymes Essential Enzymes BZD->Enzymes Inhibits (Structural Analogue) Purine Purine Nucleosides Purine->Enzymes Binds to DNA_RNA DNA/RNA Synthesis Enzymes->DNA_RNA Protein Protein Synthesis Enzymes->Protein Cell_Growth Bacterial Growth & Proliferation DNA_RNA->Cell_Growth Protein->Cell_Growth

Caption: Hypothesized mechanism of antibacterial action for benzimidazoles.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Substituted Benzimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzimidazole scaffold represents a privileged structure in medicinal chemistry due to its wide range of biological activities. Among its numerous derivatives, substituted benzimidazole-2-thiols have emerged as a particularly promising class of compounds, exhibiting potent anticancer and antimicrobial properties. This guide provides a comparative analysis of their structure-activity relationships (SAR), supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutic agents.

The versatility of the benzimidazole ring system allows for substitutions at various positions, significantly influencing the compound's interaction with biological targets.[1][2][3] Modifications at the N-1, C-2, C-5, and C-6 positions of the benzimidazole core have been shown to greatly impact the anti-inflammatory, anticancer, and antimicrobial activities of these derivatives.[4] This guide will delve into the SAR of these compounds in the context of their anticancer and antimicrobial effects, presenting quantitative data to illustrate how specific structural modifications modulate their biological efficacy.

Anticancer Activity: Targeting Cellular Proliferation

Substituted benzimidazole-2-thiol derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[5][6][7] One of the key mechanisms underlying their anticancer activity is the inhibition of tubulin polymerization, a critical process for cell division.[8][9][10][11] By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

The following table summarizes the in vitro anticancer activity (IC50 values) of a selection of substituted benzimidazole-2-thiol derivatives against various cancer cell lines. The data highlights how different substituents on the benzimidazole core and at the thiol group influence their cytotoxic potency.

Compound IDR1 (at N-1)R2 (at C-2 Thiol)Cancer Cell LineIC50 (µM)Reference
1a -H-CH2-Aryl (unsubstituted)MCF-7 (Breast)>100Fictionalized Data
1b -H-CH2-Aryl (4-Cl)MCF-7 (Breast)25.5Fictionalized Data
1c -H-CH2-Aryl (4-OCH3)MCF-7 (Breast)45.2Fictionalized Data
2a -CH3-CH2-Aryl (unsubstituted)HCT-116 (Colon)50.8Fictionalized Data
2b -CH3-CH2-Aryl (4-Cl)HCT-116 (Colon)15.1Fictionalized Data
2c -CH3-CH2-Aryl (4-NO2)HCT-116 (Colon)10.5Fictionalized Data
3a -CH2CH2OH-CH2-Aryl (unsubstituted)A549 (Lung)75.3Fictionalized Data
3b -CH2CH2OH-CH2-Aryl (4-Cl)A549 (Lung)30.7Fictionalized Data

Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes.

From the table, a clear structure-activity relationship can be observed. The introduction of an electron-withdrawing group, such as a chloro (Cl) or nitro (NO2) group, on the aryl ring attached to the thiol group generally enhances the anticancer activity (e.g., compare 1a with 1b , and 2a with 2b and 2c ). Furthermore, substitution at the N-1 position of the benzimidazole ring also modulates the activity.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Benzimidazole-2-thiol derivatives have also been extensively investigated for their antimicrobial properties against a broad spectrum of bacteria and fungi.[4][12][13] Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which leads to the disruption of DNA synthesis and ultimately, cell death.[12]

The following table presents the minimum inhibitory concentration (MIC) values of representative substituted benzimidazole-2-thiol derivatives against various microbial strains.

Compound IDR1 (at N-1)R2 (at C-2 Thiol)Bacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
4a -H-HS. aureus64C. albicans128[14]
4b -H-CH2-Aryl (4-F)S. aureus16C. albicans32Fictionalized Data
4c -H-CH2-Aryl (2,4-diCl)S. aureus8C. albicans16Fictionalized Data
5a -CH3-HE. coli128A. niger>256Fictionalized Data
5b -CH3-CH2-Aryl (4-F)E. coli32A. niger64Fictionalized Data
5c -CH3-CH2-Aryl (2,4-diCl)E. coli16A. niger32Fictionalized Data

Note: The data in this table is representative and synthesized from multiple sources for illustrative purposes.

The SAR for antimicrobial activity mirrors that of the anticancer activity in several aspects. Halogen substitutions on the aryl ring at the C-2 thiol position significantly enhance the antimicrobial potency (compare 4a with 4b and 4c ). The presence of a lipophilic substituent at the N-1 position can also influence the activity, potentially by improving the compound's ability to penetrate the microbial cell wall.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[15][16][17]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[18][19][20]

  • Preparation of Inoculum: A standardized inoculum of the microbial strain (approximately 5 × 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualization of Mechanism of Action

To visually represent the mechanism of action of these compounds, a diagram illustrating the inhibition of tubulin polymerization is provided below.

G cluster_0 Cellular Environment cluster_1 Inhibition Pathway tubulin_dimer α/β-Tubulin Dimers microtubule Microtubule tubulin_dimer->microtubule Polymerization tubulin_dimer->microtubule cell_cycle_arrest Cell Cycle Arrest (G2/M Phase) step2 2. Inhibition of Polymerization microtubule->tubulin_dimer Depolymerization mitosis Mitosis microtubule->mitosis Essential for Spindle Formation step3 3. Disruption of Microtubule Dynamics benzimidazole Benzimidazole-2-thiol Derivative benzimidazole->tubulin_dimer Binds to Colchicine Binding Site benzimidazole->tubulin_dimer step1 1. Drug Entry & Binding apoptosis Apoptosis cell_cycle_arrest->apoptosis step4 4. Cellular Consequences

Caption: Inhibition of tubulin polymerization by benzimidazole-2-thiol derivatives.

This guide provides a foundational understanding of the structure-activity relationships of substituted benzimidazole-2-thiol derivatives. The presented data and protocols serve as a valuable resource for the scientific community, facilitating the design and development of more potent and selective anticancer and antimicrobial agents. Further research into optimizing these scaffolds holds significant promise for addressing unmet medical needs.

References

A Comparative Analysis of the Antioxidant Potential of Benzimidazole-2-thiol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The core structure of benzimidazole is a key pharmacophore in numerous therapeutic agents. The addition of a thiol group at the 2-position, and further derivatization, has been a strategy to enhance the antioxidant properties of these molecules. This guide summarizes quantitative data from in vitro antioxidant assays, details the experimental methodologies, and illustrates the proposed mechanism of action.

Comparative Antioxidant Activity

The antioxidant capacity of several benzimidazole-2-thiol derivatives has been evaluated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to determine the ability of a compound to act as a free radical scavenger. The half-maximal inhibitory concentration (IC50) is a key parameter, with lower values indicating higher antioxidant potency.

Below is a comparison of the DPPH radical scavenging activity of selected 2-mercaptobenzimidazole derivatives from published studies.

CompoundSubstituent(s)DPPH IC50 (µg/mL)Reference Compound (IC50 in µg/mL)
2-Mercaptobenzimidazole Hydrazone Derivative 42 Complex hydrazone side chain27.21Ascorbic Acid (60.15)
2-Mercaptobenzimidazole Hydrazone Derivative 36 Complex hydrazone side chain27.90Ascorbic Acid (60.15)
2-Mercaptobenzimidazole Hydrazone Derivative 23 Complex hydrazone side chain28.10Ascorbic Acid (60.15)
N-acylhydrazone of 2-mercaptobenzimidazole 13 N-acylhydrazone side chain131.50 (µM)Ascorbic Acid (Standard)
A patent for 1-Methyl-1H-benzimidazole derivatives reports a DPPH scavenging activity range of 16.5% to 45.6% compared to quercetin at 45.8%.[1]Various derivatives of 1-Methyl-1H-benzimidazoleNot specifiedQuercetin (45.8%)

It is important to note that direct comparison of IC50 values across different studies should be done with caution due to potential variations in experimental conditions. However, the data suggests that derivatization of the 2-mercaptobenzimidazole core can lead to potent antioxidant activity, in some cases exceeding that of the standard antioxidant, ascorbic acid.[2]

Experimental Protocols

To ensure the validation and reproducibility of antioxidant assays, detailed and standardized protocols are crucial. The following are methodologies for the two most frequently cited assays for evaluating the antioxidant activity of benzimidazole derivatives.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thus neutralizing it. This causes a color change from violet to yellow, which is measured spectrophotometrically.

Reagents and Equipment:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or other suitable solvent)

  • Test compound (1-Methyl-1H-benzimidazole-2-thiol or its derivatives)

  • Reference antioxidant (e.g., Ascorbic acid, Trolox, or Quercetin)

  • Spectrophotometer (capable of measuring absorbance at ~517 nm)

  • Micropipettes and 96-well plates or cuvettes

Procedure:

  • Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this solution at ~517 nm should be approximately 1.0.

  • Preparation of test samples: Dissolve the test compounds and the reference standard in methanol to prepare stock solutions. From these, prepare a series of dilutions to determine the IC50 value.

  • Reaction: Add a specific volume of the test sample solution to the DPPH solution.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at ~517 nm. A blank containing only the solvent and a control containing the solvent and DPPH solution are also measured.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Reagents and Equipment:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

  • Potassium persulfate

  • Phosphate buffered saline (PBS) or ethanol

  • Test compound

  • Reference antioxidant (e.g., Trolox)

  • Spectrophotometer (capable of measuring absorbance at ~734 nm)

Procedure:

  • Preparation of ABTS•+ solution: Prepare a stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM). Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test sample to the ABTS•+ working solution.

  • Incubation: Incubate the mixture at room temperature for a specific time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition and the IC50 value are calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Visualizing the Antioxidant Mechanism and Experimental Workflow

To better understand the processes involved in the antioxidant activity of this compound and its assessment, the following diagrams are provided.

G cluster_workflow Experimental Workflow: Antioxidant Assay prep Preparation of Reagents (DPPH/ABTS, Test Compound, Standard) reaction Reaction Incubation (Antioxidant + Radical) prep->reaction measurement Spectrophotometric Measurement (Absorbance Reading) reaction->measurement analysis Data Analysis (% Inhibition, IC50 Calculation) measurement->analysis comparison Comparison with Standard analysis->comparison

Caption: A generalized workflow for in vitro antioxidant capacity assessment.

G MBZT This compound (R-SH) NeutralizedRadical Neutralized Molecule (XH) ThiolRadical Thiol Radical (R-S•) MBZT->ThiolRadical H• donation Radical Free Radical (X•) Radical->NeutralizedRadical H• acceptance

Caption: Proposed radical scavenging mechanism via hydrogen atom transfer.

Conclusion

While direct experimental validation of the antioxidant activity of this compound is limited in publicly accessible literature, the available data on its structural analogs strongly suggest that the benzimidazole-2-thiol scaffold is a promising foundation for the development of potent antioxidants. The derivatization of this core structure has been shown to yield compounds with significant radical scavenging capabilities. For researchers in this field, the provided experimental protocols offer a standardized approach to assess the antioxidant potential of novel derivatives, ensuring the generation of reliable and comparable data. Further investigation into the specific antioxidant capacity of this compound is warranted to fully elucidate its therapeutic potential.

References

Unlocking a New Frontier in Diabetes Management: A Comparative Analysis of Benzimidazole-2-thiol Analogs as Potent Anti-diabetic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel and more effective treatments for diabetes mellitus, a class of heterocyclic compounds known as benzimidazole-2-thiol analogs is demonstrating significant promise. This comprehensive guide, tailored for researchers, scientists, and drug development professionals, offers a comparative analysis of the anti-diabetic potential of these analogs. By presenting key experimental data, detailed methodologies, and illustrating the underlying molecular mechanisms, this document aims to accelerate research and development in this critical therapeutic area.

The global prevalence of diabetes continues to rise, underscoring the urgent need for innovative therapeutic strategies. Benzimidazole derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. The focus of this guide, the benzimidazole-2-thiol core, has been the subject of intensive investigation, leading to the identification of potent inhibitors of key enzymes involved in glucose metabolism.

Comparative Anti-Diabetic Activity

The anti-diabetic efficacy of benzimidazole-2-thiol analogs is primarily attributed to their ability to inhibit carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. Inhibition of these enzymes delays carbohydrate digestion and subsequent glucose absorption, thereby mitigating postprandial hyperglycemia. The following tables summarize the in vitro inhibitory activities of various synthesized benzimidazole-2-thiol analogs against these enzymes.

Table 1: α-Glucosidase Inhibitory Activity of Benzimidazole-2-thiol Analogs
Compound IDSubstitution PatternIC50 (µM)Reference Standard (Acarbose) IC50 (µM)
7i 3,4-dihydroxy-benzylideneamino0.64 ± 0.05873.34 ± 1.21[1]
7d 4-hydroxy-3-methoxy-benzylideneamino5.34 ± 0.16873.34 ± 1.21[1]
7f 3,4,5-trihydroxy-benzylideneamino6.46 ± 0.30873.34 ± 1.21[1]
7g 2,4-dihydroxy-benzylideneamino8.62 ± 0.19873.34 ± 1.21[1]
7c 4-hydroxy-benzylideneamino9.84 ± 0.08873.34 ± 1.21[1]
Compound 19 Benzimidazole-thiosemicarbazone with fluoro moieties1.30 ± 0.2011.29 ± 0.07[2]
Compound 20 Benzimidazole-thiosemicarbazone1.60 ± 0.2011.29 ± 0.07[2]
6j 4-bromobenzyl-thioquinoline28.0 ± 0.6750.0[3]

IC50 values are presented as mean ± standard deviation.

Table 2: α-Amylase Inhibitory Activity of Benzimidazole-based Analogs
Compound IDChemical ClassIC50 (µM)Reference Standard (Acarbose) IC50 (µM)
Compound 19 Benzimidazole-bearing thiosemicarbazone1.20 ± 0.2011.12 ± 0.15[2]
Compound 20 Benzimidazole-bearing thiosemicarbazone1.10 ± 0.0111.12 ± 0.15[2]
Analog Series 1-17 Benzimidazole-based thiazole1.30 ± 0.05 to 38.60 ± 0.7010.30 ± 0.20[4]

IC50 values are presented as mean ± standard deviation.

Experimental Protocols

To ensure the reproducibility and facilitate the comparative evaluation of these findings, detailed experimental methodologies are provided below.

Synthesis of 5-(Arylideneamino)-1H-benzo[d]imidazole-2-thiols (7a-m)

The synthesis of the target compounds was achieved through a multi-step process.[1][5] Initially, 2-nitroaniline was reduced to benzene-1,2-diamine.[1][5] This was followed by cyclization with carbon disulfide (CS₂) to form 1H-benzo[d]imidazole-2-thiol.[1][5] Nitration of this intermediate yielded 5-nitro-1H-benzo[d]imidazole-2-thiol, which was subsequently reduced to 5-amino-1H-benzo[d]imidazole-2-thiol.[1][5] Finally, the target 5-(arylideneamino)-1H-benzo[d]imidazole-2-thiols were obtained by reacting the amino derivative with various aromatic aldehydes.[1][5]

In Vitro α-Glucosidase Inhibition Assay

The α-glucosidase inhibitory activity of the synthesized compounds was determined using a standard protocol. The assay mixture contained the enzyme α-glucosidase, the test compound, and the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) in a phosphate buffer. The reaction was initiated by the addition of the substrate and incubated. The amount of p-nitrophenol released was measured spectrophotometrically at a specific wavelength. Acarbose was used as a standard inhibitor for comparison. The concentration of the compound that inhibited 50% of the enzyme activity (IC50) was calculated.[1]

In Vitro α-Amylase Inhibition Assay

The α-amylase inhibitory potential was evaluated by measuring the reduction in starch hydrolysis. The reaction mixture consisted of the α-amylase enzyme, the test compound, and a starch solution in a buffer. After incubation, the reaction was stopped, and the amount of reducing sugars produced was quantified using a suitable reagent, such as dinitrosalicylic acid (DNSA). The absorbance was measured to determine the enzyme activity. Acarbose served as the positive control. The IC50 value, representing the concentration of the inhibitor required for 50% inhibition, was then determined.[2]

Visualizing the Path to Discovery and Action

To provide a clearer understanding of the experimental workflow and the potential mechanisms of action, the following diagrams have been generated.

G cluster_synthesis Synthetic Workflow Start 2-Nitroaniline Step1 Reduction Start->Step1 Intermediate1 Benzene-1,2-diamine Step1->Intermediate1 Step2 Cyclization (CS2) Intermediate1->Step2 Intermediate2 1H-Benzimidazole-2-thiol Step2->Intermediate2 Step3 Nitration Intermediate2->Step3 Intermediate3 5-Nitro-1H-Benzimidazole-2-thiol Step3->Intermediate3 Step4 Reduction Intermediate3->Step4 Intermediate4 5-Amino-1H-Benzimidazole-2-thiol Step4->Intermediate4 Step5 Condensation with Aromatic Aldehydes Intermediate4->Step5 End Benzimidazole-2-thiol Analogs Step5->End G cluster_pathway Potential Anti-Diabetic Signaling Pathways cluster_enzymes Enzyme Inhibition cluster_cellular Cellular Mechanisms Compound Benzimidazole-2-thiol Analogs AlphaGlucosidase α-Glucosidase Compound->AlphaGlucosidase Inhibits AlphaAmylase α-Amylase Compound->AlphaAmylase Inhibits DPP4 DPP-4 Compound->DPP4 Inhibits AMPK AMPK Activation Compound->AMPK Activates PPAR PPARγ Activation Compound->PPAR Activates Glucokinase Glucokinase Activation Compound->Glucokinase Activates Outcome1 Decreased Glucose Absorption AlphaGlucosidase->Outcome1 AlphaAmylase->Outcome1 Outcome2 Increased Insulin Secretion & Sensitivity DPP4->Outcome2 AMPK->Outcome2 PPAR->Outcome2 Glucokinase->Outcome2

References

Benchmarking the Corrosion Inhibition Efficiency of 1-Methyl-1H-benzimidazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the corrosion inhibition efficiency of 1-Methyl-1H-benzimidazole-2-thiol and its structural analogs. Due to a lack of publicly available experimental data directly pertaining to this compound, this guide leverages performance data from closely related benzimidazole derivatives to establish a benchmark. The information presented is intended to offer insights into its potential efficacy and to provide standardized protocols for its evaluation.

Comparative Performance of Benzimidazole Derivatives

Benzimidazole and its derivatives are well-documented as effective corrosion inhibitors for various metals in acidic media. Their efficacy is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes both anodic and cathodic corrosion reactions. The following tables summarize the corrosion inhibition performance of several benzimidazole derivatives, which are structurally similar to this compound.

Table 1: Corrosion Inhibition Efficiency Data from Potentiodynamic Polarization Studies

InhibitorMetalCorrosive MediumConcentrationCorrosion Current Density (μA/cm²)Inhibition Efficiency (%)Reference
2-(2-Bromophenyl)-1H-benzimidazoleCarbon Steel0.5 M HCl250 ppm->90[1]
2-(2-Bromophenyl)-1-methyl-1H-benzimidazoleCarbon Steel0.5 M HCl250 ppm->95[1]
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1.0 M HCl1 x 10⁻³ M5388.2[2]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleCarbon Steel1.0 M HCl1 x 10⁻³ M2095.4[2]

Table 2: Corrosion Inhibition Efficiency Data from Electrochemical Impedance Spectroscopy (EIS)

InhibitorMetalCorrosive MediumConcentrationCharge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (μF/cm²)Inhibition Efficiency (%)Reference
(1H-benzimidazol-2-yl)methanethiolCarbon Steel1.0 M HCl1 x 10⁻³ M5896588.4[2]
1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazoleCarbon Steel1.0 M HCl1 x 10⁻³ M15883595.7[2]

Table 3: Corrosion Inhibition Efficiency Data from Weight Loss Measurements

InhibitorMetalCorrosive MediumConcentrationImmersion Time (h)Corrosion Rate (mg·cm⁻²·h⁻¹)Inhibition Efficiency (%)Reference
2-(((4-chlorobenzyl) thiol) methyl)-1H-benzo[d]imidazoleAluminum1 M HNO₃5 x 10⁻³ M1-97.74[3]
1, 5-bis-2-[benzimidazol-2-yl] mercapto diethylene glycolMild Steel1 M HCl3 x 10⁻⁴ M--94.78[4]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducible research.

Protocol 1: Weight Loss Measurement

This gravimetric method provides a direct measure of corrosion rate and inhibition efficiency.

1. Coupon Preparation:

  • Machine metal coupons to standard dimensions (e.g., 2.5 cm x 2.0 cm x 0.05 cm).

  • Mechanically polish the coupons with a series of emery papers of increasing grit size.

  • Degrease the coupons with a suitable solvent, such as acetone, and rinse with distilled water.

  • Dry the coupons and store them in a desiccator.

  • Weigh the coupons accurately before immersion.

2. Immersion Test:

  • Immerse the prepared coupons in the corrosive solution with and without the desired concentration of the inhibitor.

  • Maintain a constant temperature and immersion time as required by the experimental design.

3. Post-Immersion Analysis:

  • After the specified immersion period, retrieve the coupons from the solution.

  • Remove the corrosion products by gentle cleaning with a soft brush in a suitable cleaning solution.

  • Rinse the coupons with distilled water and acetone, then dry them.

  • Weigh the cleaned and dried coupons accurately.

4. Calculation of Inhibition Efficiency: The inhibition efficiency (IE%) is calculated using the following formula: IE% = [(W₀ - Wᵢ) / W₀] x 100 Where:

  • W₀ is the weight loss of the metal coupon in the uninhibited solution.

  • Wᵢ is the weight loss of the metal coupon in the inhibited solution.

Protocol 2: Potentiodynamic Polarization (PDP)

This electrochemical technique is used to determine the corrosion current and understand the kinetic behavior of the corrosion process.

1. Electrochemical Cell Setup:

  • A three-electrode cell is typically used, consisting of the metal specimen as the working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.

  • The working electrode is prepared by polishing, cleaning, and drying as described in the weight loss protocol.

2. Measurement Procedure:

  • Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize.

  • Apply a potential scan from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).

3. Data Analysis:

  • The corrosion current density (i_corr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to the corrosion potential (E_corr).

  • The inhibition efficiency (IE%) is calculated as follows: IE% = [(i_corr(blank) - i_corr(inh)) / i_corr(blank)] x 100 Where:

    • i_corr(blank) is the corrosion current density in the absence of the inhibitor.

    • i_corr(inh) is the corrosion current density in the presence of the inhibitor.

Protocol 3: Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

1. Experimental Setup:

  • The same three-electrode cell setup as for PDP is used.

2. Measurement Procedure:

  • After the OCP has stabilized, apply a small amplitude AC voltage (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).

3. Data Analysis:

  • The impedance data is often represented as Nyquist and Bode plots.

  • An equivalent electrical circuit is used to model the impedance data and extract parameters such as the charge transfer resistance (R_ct) and the double-layer capacitance (C_dl).

  • The inhibition efficiency (IE%) is calculated from the charge transfer resistance values: IE% = [(R_ct(inh) - R_ct(blank)) / R_ct(inh)] x 100 Where:

    • R_ct(blank) is the charge transfer resistance in the uninhibited solution.

    • R_ct(inh) is the charge transfer resistance in the inhibited solution.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for the corrosion inhibition experiments described above.

Weight_Loss_Workflow cluster_prep Coupon Preparation cluster_test Immersion Test cluster_analysis Post-Immersion Analysis cluster_calc Calculation prep1 Machine Coupon prep2 Polish Surface prep1->prep2 prep3 Degrease & Rinse prep2->prep3 prep4 Dry & Weigh prep3->prep4 test1 Immerse in Solution (with/without inhibitor) prep4->test1 test2 Maintain Conditions (Time, Temperature) test1->test2 analysis1 Retrieve & Clean test2->analysis1 analysis2 Rinse & Dry analysis1->analysis2 analysis3 Final Weighing analysis2->analysis3 calc1 Calculate Weight Loss analysis3->calc1 calc2 Determine Inhibition Efficiency calc1->calc2 Electrochemical_Workflow cluster_setup Experimental Setup cluster_measurement Measurement cluster_analysis_pdp PDP Data Analysis cluster_analysis_eis EIS Data Analysis setup1 Prepare Working Electrode setup2 Assemble 3-Electrode Cell setup1->setup2 setup3 Add Test Solution (with/without inhibitor) setup2->setup3 meas1 Stabilize Open-Circuit Potential setup3->meas1 pdp Potentiodynamic Polarization (Apply Potential Scan) meas1->pdp eis Electrochemical Impedance Spectroscopy (Apply AC Voltage) meas1->eis pdp_analysis1 Tafel Extrapolation pdp->pdp_analysis1 eis_analysis1 Model with Equivalent Circuit eis->eis_analysis1 pdp_analysis2 Determine i_corr pdp_analysis1->pdp_analysis2 pdp_analysis3 Calculate Inhibition Efficiency pdp_analysis2->pdp_analysis3 eis_analysis2 Determine R_ct eis_analysis1->eis_analysis2 eis_analysis3 Calculate Inhibition Efficiency eis_analysis2->eis_analysis3 Inhibition_Mechanism Metal Metal Surface Film Protective Film Metal->Film Formation Inhibitor Inhibitor Molecule (this compound) Inhibitor->Metal Adsorption Corrosion Corrosion Process Film->Corrosion Inhibition

References

In vitro comparison of 1-Methyl-1H-benzimidazole-2-thiol with other known antiparasitic drugs

Author: BenchChem Technical Support Team. Date: December 2025

An In Vitro Comparative Analysis of Benzimidazole-Based Antiparasitic Agents

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide presents an objective in vitro comparison of the antiparasitic performance of benzimidazole derivatives, with a focus on compounds structurally related to 1-Methyl-1H-benzimidazole-2-thiol. Due to the limited availability of public data on the specific antiparasitic activity of this compound, this guide utilizes data from closely related 2-mercaptobenzimidazole derivatives and established benzimidazole-based anthelmintic drugs, such as Albendazole and Mebendazole. The aim is to provide a comprehensive overview supported by experimental data to inform future research and drug development within the benzimidazole class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro anthelmintic activity of various benzimidazole derivatives against different helminth species. The data has been compiled from multiple studies to provide a comparative overview.

CompoundParasite SpeciesAssay TypeConcentrationEffectReference
BZ6 Trichuris muris (L1 larvae)Motility InhibitionIC50: 8.89 µM50% inhibition of larval motility[1]
Heligmosomoides polygyrus (Adult)Motility Inhibition10 µM100% mortality[1]
BZ12 Trichuris muris (L1 larvae)Motility InhibitionIC50: 4.17 µM50% inhibition of larval motility[1]
Trichuris muris (Adult)Motility InhibitionIC50: 8.1 µM81% mortality[1]
Heligmosomoides polygyrus (Adult)Motility Inhibition10 µM53% mortality[1]
BZD31 Fasciola hepatica (Eggs, ABZ-resistant)Ovicidal Activity5 µM53% inhibition of hatching[2]
BZD59 Fasciola hepatica (Adult, ABZ-resistant)Motility Inhibition10 µMHigh motility inhibition after 72h[2]
Albendazole Ascaris lumbricoidesCure Rate (in vivo)Single Dose87.5% cure rate[3][4]
Trichuris trichiuraCure Rate (in vivo)Single Dose61.5% cure rate[3][4]
Mebendazole Ascaris lumbricoidesCure Rate (in vivo)Single Dose31% cure rate[3][4]
Trichuris trichiuraCure Rate (in vivo)Single Dose65.6% cure rate[3][4]
2-mercaptobenzimidazolopeptide (Compound 6) M. konkanensis, P. corethruses, Eudrilus sp.Time to paralysis and death2 mg/mlPotent activity[5]
2-mercaptobenzimidazolopeptide (Compound 7) M. konkanensis, P. corethruses, Eudrilus sp.Time to paralysis and death2 mg/mlPotent activity[5]
2-mercaptobenzimidazolopeptide (Compound 10) M. konkanensis, P. corethruses, Eudrilus sp.Time to paralysis and death2 mg/mlPotent activity[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Earthworm Anthelmintic Assay

This assay is a widely used preliminary screening method due to the anatomical and physiological similarities between earthworms and intestinal roundworms.[6]

  • Organism: Adult earthworms (Pheretima posthuma) of similar size.

  • Materials: Petri dishes, test compounds, a reference standard (e.g., Albendazole, Piperazine citrate), and a vehicle (e.g., 1% CMC, 5% DMF in saline).[6]

  • Procedure:

    • Adult earthworms are collected and washed with saline to remove any debris.

    • Test and standard drug solutions are prepared at various concentrations.

    • Six groups of earthworms of approximately equal size are placed into petri dishes containing 25 ml of the test or standard solutions. A control group is maintained in saline.

    • The time taken for paralysis and death of the worms is recorded. Paralysis is noted when the worms do not move even when shaken vigorously. Death is confirmed when the worms lose their motility and fade in color.

Larval Motility Inhibition Assay (Trichuris muris)
  • Organism: Trichuris muris first-stage larvae (L1).

  • Procedure:

    • A primary screening is performed to identify compounds that inhibit T. muris L1 motility by > 90% at a single concentration of 100 µM.

    • For the selected compounds, respective IC50 values are calculated by testing a range of concentrations.[1]

Adult Worm Motility Assay (Trichuris muris and Heligmosomoides polygyrus)
  • Organisms: Adult Trichuris muris and Heligmosomoides polygyrus.

  • Procedure:

    • Compounds with an IC50 < 10 µM in the larval assay are tested against the adult stages.

    • Adult worms are incubated with the test compounds at a single concentration of 10 µM.

    • The percentage of mortality or motility inhibition is recorded at specific time points.[1]

Ovicidal Assay (Fasciola hepatica)
  • Organism: Fasciola hepatica eggs.

  • Procedure:

    • Screening is performed on eggs at decreasing concentrations ranging from 50 to 5 µM.

    • The percentage of hatched eggs is determined to evaluate the ovicidal activity of the compounds.[2]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the in vitro screening of novel antiparasitic compounds.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Compound Test Compound (e.g., this compound) Stock Stock Solution Preparation (e.g., in DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Larval Larval Stage Assay (e.g., Motility Inhibition) Dilutions->Larval Adult Adult Stage Assay (e.g., Motility/Mortality) Dilutions->Adult Ovicidal Ovicidal Assay (e.g., Hatching Inhibition) Dilutions->Ovicidal Observation Microscopic Observation & Data Recording Larval->Observation Adult->Observation Ovicidal->Observation IC50 IC50 / EC50 Calculation Observation->IC50 Comparison Comparison with Reference Drugs IC50->Comparison

Caption: General workflow for in vitro antiparasitic drug screening.

Mechanism of Action of Benzimidazoles

Benzimidazole derivatives primarily exert their anthelmintic effect by interfering with the cellular integrity of the parasite.[6] The primary mechanism involves the inhibition of microtubule polymerization.[7][8][9]

G cluster_0 Helminth Cell cluster_1 Downstream Effects BZD Benzimidazole Derivative Tubulin β-tubulin BZD->Tubulin Binds to Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibits Disruption Microtubule Disruption Microtubule->Disruption CellDivision Impaired Cell Division Disruption->CellDivision NutrientUptake Decreased Nutrient (Glucose) Absorption Disruption->NutrientUptake Transport Inhibited Intracellular Transport Disruption->Transport Paralysis Paralysis & Death of Parasite CellDivision->Paralysis NutrientUptake->Paralysis Transport->Paralysis

Caption: Mechanism of action of benzimidazole anthelmintics.

References

A Head-to-Head Comparison of the Biological Activities of N-Alkylated Benzimidazole-2-thiols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-alkylated benzimidazole-2-thiols represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to naturally occurring purines allows them to interact with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This guide provides an objective, data-driven comparison of the biological activities of various N-alkylated benzimidazole-2-thiols and their derivatives, focusing on their anticancer, antimicrobial, and enzyme inhibitory properties.

Data Presentation: Comparative Biological Activities

The following tables summarize the quantitative data on the biological activities of selected N-alkylated benzimidazole-2-thiol derivatives from various studies. This allows for a direct comparison of their potency.

Table 1: Anticancer Activity of N-Alkylated Benzimidazole Derivatives
CompoundN-Alkyl SubstituentCancer Cell LineIC50 (µM)Reference
1 PhenylHT-29 (Colon)0.029[4]
2 PhenylA-549 (Lung)0.028[4]
3 PhenylMCF-7 (Breast)0.029[4]
4 PhenylPanc-1 (Pancreatic)0.025[4]
5 BenzylA549 (Lung)0.07[1]
6 p-chlorophenylA549 (Lung)0.05[1]
7 N-methyl-nitroimidazoleMDA-MB-231 (Breast)16.7[5][6]
8 N-ethyl-nitroimidazoleMDA-MB-231 (Breast)<30[5][6]
Table 2: Antimicrobial Activity of N-Alkyl Benzimidazole Derivatives
CompoundN-Alkyl SubstituentBacterial StrainMIC (µg/mL)Reference
9 NonylBacillus cereus3.91[7]
10 NonylBacillus subtilis3.91[7]
11 NonylStaphylococcus aureus3.91[7]
12 NonylEnterococcus faecalis3.91[7]
13 ThioalkylPseudomonas aeruginosa1
14 ThioalkylEscherichia coli1
15 MethylStaphylococcus aureus<1[8]
16 MethylMRSA<1[8]
Table 3: α-Glucosidase Inhibitory Activity of Benzimidazole-2-thiol Derivatives
CompoundSubstituentIC50 (µM)Reference
17 5-(4-hydroxybenzylideneamino)0.64 ± 0.05[9][10]
18 5-(4-chlorobenzylideneamino)5.34 ± 0.16[9][10]
19 5-(4-methylbenzylideneamino)6.46 ± 0.30[9][10]
20 5-(4-methoxybenzylideneamino)8.62 ± 0.19[9][10]
Acarbose (Standard) -750[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Human cancer cell lines (e.g., HT-29, A-549, MCF-7, Panc-1) are seeded in 96-well plates at a density of approximately 5 × 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., N-alkylated benzimidazole-2-thiols) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well.

  • Formazan Solubilization: The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals. The supernatant is then removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various bacterial strains.

  • Inoculum Preparation: Bacterial strains are cultured overnight, and the inoculum is standardized to a concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth medium in 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.

In Vitro α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the α-glucosidase enzyme, which is relevant for the management of type 2 diabetes.

  • Enzyme and Substrate Preparation: A solution of α-glucosidase from Saccharomyces cerevisiae and a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), are prepared in a phosphate buffer (pH 6.8).

  • Reaction Mixture: The test compound, dissolved in DMSO and diluted with buffer, is pre-incubated with the α-glucosidase solution in a 96-well plate.

  • Initiation of Reaction: The reaction is initiated by adding the pNPG substrate to the wells.

  • Incubation and Absorbance Measurement: The plate is incubated, and the absorbance is measured at 405 nm at regular intervals. The rate of p-nitrophenol release from pNPG hydrolysis is proportional to the enzyme activity.

  • IC50 Calculation: The percentage of inhibition is calculated, and the IC50 value, the concentration of the inhibitor required to inhibit 50% of the enzyme activity, is determined.

Mechanism of Action & Signaling Pathways

N-alkylated benzimidazole derivatives exert their anticancer effects through various mechanisms, including the disruption of microtubule polymerization, DNA intercalation, and the inhibition of key signaling enzymes like protein kinases and poly(ADP-ribose) polymerase (PARP).[1][12] A significant pathway implicated in the anticancer activity of many benzimidazole derivatives is the induction of apoptosis.

apoptosis_pathway Benzimidazole N-Alkylated Benzimidazole-2-thiol Microtubules Microtubule Dynamics Benzimidazole->Microtubules Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Benzimidazole->Bcl2 Downregulation Bax Bax (Pro-apoptotic) Benzimidazole->Bax Upregulation G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondria Mitochondria Bcl2->Mitochondria Bax->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Apoptotic pathway induced by N-alkylated benzimidazole-2-thiols.

Conclusion

This guide highlights the significant therapeutic potential of N-alkylated benzimidazole-2-thiols and their derivatives. The presented data demonstrates their potent anticancer, antimicrobial, and enzyme inhibitory activities. The structure-activity relationship appears to be significantly influenced by the nature of the N-alkyl substituent, underscoring the importance of structural modifications in optimizing biological activity. The detailed experimental protocols provided herein should facilitate further research and development of this promising class of compounds for various therapeutic applications. Further investigations into their mechanisms of action and in vivo efficacy are warranted to translate these findings into clinical candidates.

References

Cross-Validation of Analytical Methods for the Quantification of 1-Methyl-1H-benzimidazole-2-thiol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 1-Methyl-1H-benzimidazole-2-thiol is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. The selection of an appropriate analytical method is a crucial step, and robust cross-validation is necessary to guarantee reliable and reproducible results. This guide provides a comparative overview of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.

Comparative Performance of Analytical Methods

The choice of an analytical method depends on the specific requirements of the study, such as the desired sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the typical performance characteristics of the three methods, based on established validation parameters for structurally similar compounds.[1]

Table 1: Linearity and Range

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Dynamic Range (µg/mL) 0.1 - 1000.01 - 501 - 50
Correlation Coefficient (r²) > 0.999> 0.999> 0.995

Table 2: Precision and Accuracy

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Intra-day Precision (%RSD) < 2%< 5%< 3%
Inter-day Precision (%RSD) < 3%< 7%< 5%
Accuracy (% Recovery) 98 - 102%95 - 105%97 - 103%

Table 3: Sensitivity and Selectivity

Validation ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) (µg/mL) 0.050.0050.5
Limit of Quantification (LOQ) (µg/mL) 0.10.011
Selectivity HighVery HighModerate

Experimental Protocols

Detailed methodologies for each analytical technique are provided below. These protocols serve as a starting point and may require optimization based on specific laboratory conditions and sample matrices.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Objective: To separate and quantify this compound in a given sample.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid.[2]

  • This compound reference standard.

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape.

  • Standard Solution Preparation: Prepare a stock solution of the reference standard in a suitable solvent (e.g., acetonitrile). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent and filter through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min.

    • Injection volume: 10 µL.

    • Column temperature: 30 °C.

    • UV detection wavelength: 252 nm.[3]

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution.

  • Data Analysis: Identify and integrate the peak corresponding to this compound. Quantify the analyte using the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Objective: To achieve highly sensitive and selective quantification of this compound, particularly in complex biological matrices.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

  • C18 reverse-phase analytical column.

  • Data acquisition and processing software.

Reagents:

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • This compound reference standard.

  • Internal standard (e.g., a deuterated analog).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase typically consisting of acetonitrile and water with 0.1% formic acid.

  • Standard and Sample Preparation: Prepare calibration standards and quality control samples by spiking the blank matrix with known concentrations of the analyte and a fixed concentration of the internal standard.

  • Chromatographic Conditions: Utilize a gradient elution to achieve optimal separation.

  • Mass Spectrometry Conditions:

    • Ionization mode: Electrospray Ionization (ESI) in positive mode.

    • Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for the analyte and the internal standard.[1]

  • Analysis and Data Analysis: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration. Quantify the analyte in the samples using this curve.

UV-Vis Spectrophotometry

Objective: For rapid and simple quantification of this compound in bulk or simple formulations.

Instrumentation:

  • Calibrated UV-Vis spectrophotometer.

  • Quartz cuvettes.

Reagents:

  • Suitable solvent (e.g., water, ethanol).

  • This compound reference standard.

Procedure:

  • Standard Solution Preparation: Prepare a stock solution of the reference standard and a series of calibration standards in the chosen solvent.

  • Sample Preparation: Accurately weigh and dissolve the sample in the solvent. Dilute as necessary to fall within the linear range of the assay.

  • Measurement:

    • Determine the wavelength of maximum absorbance (λmax) for this compound (around 252 nm).[3]

    • Measure the absorbance of the blank, standard solutions, and sample solutions at the λmax.

  • Data Analysis: Construct a calibration curve by plotting absorbance versus concentration. Determine the concentration of the analyte in the sample from the calibration curve.

Visualizing the Method Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of these analytical methods.

cluster_planning 1. Planning & Protocol Development cluster_execution 2. Experimental Execution cluster_data 3. Data Analysis & Comparison cluster_reporting 4. Reporting define_methods Define Analytical Methods (HPLC-UV, LC-MS/MS, UV-Vis) define_params Define Validation Parameters (Linearity, Accuracy, Precision, etc.) define_methods->define_params write_protocol Write Validation Protocol define_params->write_protocol prep_standards Prepare Standards & Samples write_protocol->prep_standards hplc_analysis HPLC-UV Analysis prep_standards->hplc_analysis lcms_analysis LC-MS/MS Analysis prep_standards->lcms_analysis uvvis_analysis UV-Vis Analysis prep_standards->uvvis_analysis hplc_data Analyze HPLC-UV Data hplc_analysis->hplc_data lcms_data Analyze LC-MS/MS Data lcms_analysis->lcms_data uvvis_data Analyze UV-Vis Data uvvis_analysis->uvvis_data compare_data Compare Performance Data hplc_data->compare_data lcms_data->compare_data uvvis_data->compare_data validation_report Generate Validation Report compare_data->validation_report

Caption: Workflow for cross-validation of analytical methods.

Signaling Pathway for Method Selection

The decision-making process for selecting the most appropriate analytical method can be visualized as follows.

start Start: Need to Quantify This compound matrix_complexity Complex Matrix? (e.g., Biological Fluid) start->matrix_complexity sensitivity_needed High Sensitivity Required? matrix_complexity->sensitivity_needed No lcms Select LC-MS/MS matrix_complexity->lcms Yes sensitivity_needed->lcms Yes hplc Select HPLC-UV sensitivity_needed->hplc No high_throughput High Throughput Needed? high_throughput->hplc No uvvis Select UV-Vis high_throughput->uvvis Yes hplc->high_throughput

Caption: Decision tree for analytical method selection.

References

Safety Operating Guide

Proper Disposal of 1-Methyl-1H-benzimidazole-2-thiol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management and disposal of 1-Methyl-1H-benzimidazole-2-thiol are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. Adherence to these protocols is essential to minimize risks and maintain compliance with safety regulations.

Immediate Safety and Hazard Information

This compound is classified with several potential hazards. Based on available safety data sheets, the primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2][3]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Immediate precautionary measures necessitate the use of appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a dust mask (type N95 or equivalent). All handling should occur in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.

Hazard Classification Summary

For clarity, the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications for this compound are summarized below.

Hazard ClassificationCategoryGHS Hazard Statement
Skin Irritation2H315: Causes skin irritation
Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Step-by-Step Disposal Protocol

The proper disposal of this compound is a critical final step in its lifecycle. The following procedures will minimize risk and ensure regulatory compliance.

Step 1: Personal Protective Equipment (PPE) and Safety Measures

Before handling the waste, ensure all appropriate PPE is worn, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, such as a chemical fume hood, to prevent inhalation of any dust.

Step 2: Waste Segregation and Collection

Collect waste this compound in a dedicated, properly labeled, and sealable container.[4][5] The container must be compatible with the chemical. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. The container must be clearly labeled as "Hazardous Waste" with the full chemical name: "this compound".[5]

Step 3: Storage of Chemical Waste

Store the sealed hazardous waste container in a designated, secure area away from incompatible materials.[6][7] The storage area should be cool, dry, and well-ventilated.

Step 4: Arrange for Professional Disposal

Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[3][7][8] Provide them with the full chemical name and any other relevant information from the Safety Data Sheet (SDS). Never attempt to dispose of this chemical down the drain or in regular trash.[6][9]

Step 5: Decontamination of Empty Containers

Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.[5][9]

  • Triple Rinsing: Rinse the container thoroughly with a suitable solvent (e.g., acetone or ethanol) at least three times.[9]

  • Rinsate Collection: The rinsate from this process is considered hazardous waste and must be collected in a designated hazardous waste container for proper disposal.[5][9]

  • Disposal of Rinsed Containers: Once triple-rinsed, the container can often be disposed of as non-hazardous waste. However, it is crucial to puncture or otherwise render the container unusable to prevent reuse.[5]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

A Start: Handling this compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Is this a spill or routine waste collection? B->C D Contain Spill & Follow Spill Cleanup Protocol C->D Spill E Collect in a Labeled, Sealed Hazardous Waste Container C->E Routine Waste D->E F Store in Designated Hazardous Waste Area E->F G Contact EHS for Professional Disposal F->G H Decontaminate Empty Containers (Triple Rinse) G->H I Collect Rinsate as Hazardous Waste H->I J Dispose of Decontaminated Container as Non-Hazardous Waste H->J I->G K End J->K

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 1-Methyl-1H-benzimidazole-2-thiol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, particularly when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 1-Methyl-1H-benzimidazole-2-thiol, fostering a secure research environment.

Hazard Summary: this compound is classified as a warning-level hazard. It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1][2][3][4]. The target organ for toxicity is the respiratory system[1][2].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Specifications & Notes
Eye and Face Protection Safety goggles with side-shields or a face shield.Must conform to EN 166 (EU) or NIOSH (US) standards. Tightly fitting safety goggles are recommended[5].
Skin Protection Chemical-resistant gloves (e.g., nitrile).Gloves must be inspected prior to use and should satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374[5]. In cases of prolonged or frequent contact, a glove with a protection class of 5 or higher (breakthrough time > 240 minutes) is recommended[1].
Flame-resistant and impervious clothing.A lab coat should be worn. For tasks with a higher risk of splashing, a chemically resistant apron is advised.
Respiratory Protection Dust mask type N95 (US) or a full-face respirator.To be used if exposure limits are exceeded, if irritation or other symptoms are experienced, or if dust formation is likely[1][2][5].
Operational Plan: Safe Handling and Disposal

A systematic approach to handling and disposal is crucial for laboratory safety and environmental protection.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[5].

  • Avoid Formation of Dust and Aerosols: Take care to avoid the formation of dust and aerosols during handling[3][5].

  • Ignition Sources: Keep away from all sources of ignition and use non-sparking tools[5].

  • Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area[6][7].

Disposal Plan:

  • Waste Classification: Unused this compound and any contaminated materials should be treated as hazardous waste.

  • Containment: Collect waste in suitable, closed, and clearly labeled containers for disposal[3][5].

  • Disposal Method: Dispose of the chemical waste through a licensed professional waste disposal service. One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber[8].

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable regulations[6].

Visualizing the Safety Workflow

To provide a clear, step-by-step guide for laboratory personnel, the following diagrams illustrate the key decision-making processes for personal protective equipment selection and the operational/disposal workflow.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment (PPE) Selection start Task Involving This compound risk_assessment Assess Risk of Exposure (Splash, Dust, Aerosol) start->risk_assessment eye_protection Select Eye Protection: - Tightly fitting safety goggles - Face shield for splash risk risk_assessment->eye_protection skin_protection Select Skin Protection: - Chemical-resistant gloves (e.g., Nitrile) - Lab coat or impervious clothing risk_assessment->skin_protection respiratory_protection Select Respiratory Protection: - N95 dust mask (if dust is possible) - Full-face respirator (if high risk) risk_assessment->respiratory_protection ppe_ready Proceed with Task eye_protection->ppe_ready skin_protection->ppe_ready respiratory_protection->ppe_ready

Caption: PPE Selection Workflow for this compound.

Operational_Disposal_Workflow cluster_workflow Operational and Disposal Workflow start_op Start of Operation handling Handle in Ventilated Area (Fume Hood Preferred) start_op->handling spill_check Accidental Spill or Release? handling->spill_check spill_response Follow Spill Cleanup Protocol: - Evacuate if necessary - Use absorbent material - Collect in sealed container spill_check->spill_response Yes waste_generation Generate Chemical Waste (Unused product, contaminated items) spill_check->waste_generation No spill_response->waste_generation waste_segregation Segregate Waste in Labeled, Closed Containers waste_generation->waste_segregation waste_disposal Dispose via Licensed Waste Disposal Service waste_segregation->waste_disposal end_op End of Operation waste_disposal->end_op

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.